Thieno[3,2-D]pyrimidine-7-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-d]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-2-5-3-11-6-1-8-4-9-7(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROWMXGGAHTZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717250 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211596-51-8 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Relevance
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine, a fundamental component of DNA and RNA.[1] This structural similarity has rendered its derivatives potent agents against a wide array of biological targets, including kinases, making them valuable in the development of treatments for cancer, inflammation, and microbial infections.[1][2][3] Specifically, the introduction of a carbaldehyde group at the 7-position of the thieno[3,2-d]pyrimidine core transforms the molecule into a highly versatile synthetic intermediate. This aldehyde functionality serves as a crucial chemical handle for a variety of subsequent transformations, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies. This guide provides an in-depth examination of the synthesis and comprehensive characterization of Thieno[3,2-d]pyrimidine-7-carbaldehyde, offering field-proven insights and detailed protocols.
Retrosynthetic Analysis and Mechanistic Considerations
The most direct and efficient strategy for the introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction.[4][5][6] The thieno[3,2-d]pyrimidine nucleus is sufficiently electron-rich to undergo this electrophilic substitution, making it the ideal approach for the target molecule.
Mechanistic Insight: The Vilsmeier-Haack Reaction
The causality behind this synthetic choice lies in the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6] The reaction proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich thiophene ring of the thieno[3,2-d]pyrimidine attacks the carbon of the Vilsmeier reagent. This attack preferentially occurs at the C7 position due to the electronic activation conferred by the fused pyrimidine ring and the sulfur atom.
-
Aromatization and Hydrolysis: A subsequent deprotonation step restores the aromaticity of the thiophene ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6]
This mechanistic understanding is critical for troubleshooting, as the stability and reactivity of the Vilsmeier reagent are paramount to the reaction's success.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocols
The synthesis is presented as a two-stage process: first, the construction of the core heterocyclic system, followed by the crucial formylation step.
Synthesis of the Precursor: Thieno[3,2-d]pyrimidine
Numerous methods exist for the synthesis of the thieno[3,2-d]pyrimidine core, often starting from appropriately substituted thiophene precursors.[7] A common route involves the cyclization of a 3-aminothiophene-2-carboxylate derivative with a one-carbon source like formamide or triethyl orthoformate.[7] For the purpose of this guide, we will assume the availability of the unsubstituted Thieno[3,2-d]pyrimidine as the starting material for the formylation step.
Protocol: Vilsmeier-Haack Formylation of Thieno[3,2-d]pyrimidine
This protocol describes the targeted synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde.
Reagents and Materials
| Reagent/Material | Formula | M.W. | Quantity | Moles |
| Thieno[3,2-d]pyrimidine | C₆H₄N₂S | 136.18 | 1.0 g | 7.34 mmol |
| Phosphorus oxychloride | POCl₃ | 153.33 | 2.1 mL | 22.0 mmol |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 20 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | NaCl (aq) | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reagent Preparation (Caution: Exothermic): In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), add N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.1 mL) dropwise to the cooled DMF over 15 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve Thieno[3,2-d]pyrimidine (1.0 g) in DMF (10 mL) and add this solution dropwise to the stirring Vilsmeier reagent mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice.
-
Neutralization: Slowly neutralize the acidic mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Thieno[3,2-d]pyrimidine-7-carbaldehyde.
Caption: Potential downstream reactions of the title compound.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The Vilsmeier reagent is highly sensitive to moisture.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction temperature may need to be increased, or the reaction time extended. The reactivity of the thienopyrimidine core can be influenced by other substituents.
-
Purification Difficulties: The product aldehyde can sometimes be challenging to separate from residual DMF. Thoroughly quenching and washing during the work-up is critical. If DMF persists, an aqueous wash of the combined organic layers can be effective.
References
- El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1977.
- Hala M. Refat, Ahmed A. Fadda, Rasha E. (2015). SYNTHESIS OF SOME NOVEL THIENO[3,2-d]PYRIMIDINE DERIVATIVES OF PHARMACEUTICAL INTEREST. HETEROCYCLES, Vol. 91, No. 12.
- Pippione, A. C., et al. (2018). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 23(7), 1773.
- Gorgis, N. A., et al. (2022). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 27(23), 8507.
- Ahmad, V. U., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165.
- Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Rostom, S. A. F., et al. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(23), 7349.
- El-Kazak, A. (2015). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1339-1355.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Spectroscopic Profile of Thieno[3,2-d]pyrimidine-6-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural similarity to purine bases allows it to interact with a variety of biological targets, leading to applications in oncology, inflammation, and infectious diseases. Thieno[3,2-d]pyrimidine-6-carbaldehyde is a key intermediate in the synthesis of diverse libraries of substituted thienopyrimidines, making a thorough understanding of its spectroscopic properties essential for researchers in drug discovery and development.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is fundamental to interpreting spectroscopic data.
Figure 1: Structure of Thieno[3,2-d]pyrimidine-6-carbaldehyde with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental NMR data for the parent Thieno[3,2-d]pyrimidine-6-carbaldehyde, our analysis will be based on data from its derivatives and predicted values.
¹H NMR Spectroscopy
The proton NMR spectrum of Thieno[3,2-d]pyrimidine-6-carbaldehyde is expected to show distinct signals for the protons on the pyrimidine and thiophene rings, as well as the aldehyde proton.
Table 1: Predicted and Experimental ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) - 4-morpholino derivative[1] | Interpretation |
| H2 | ~8.8 - 9.2 | - | The proton at the C2 position is expected to be significantly deshielded due to the adjacent nitrogen atoms of the pyrimidine ring. |
| H4 | ~9.2 - 9.5 | - | Similar to H2, the H4 proton is deshielded by the neighboring nitrogen atom and the fused ring system. |
| H7 | ~8.0 - 8.5 | 8.28 (s) | This proton is on the thiophene ring and its chemical shift is influenced by the electron-withdrawing aldehyde group. The observed singlet in the derivative confirms its isolated nature. |
| -CHO | ~9.8 - 10.5 | 10.20 (s) | The aldehyde proton is highly deshielded and typically appears as a singlet in this region. The experimental value from the derivative is in excellent agreement with the expected range. |
Expert Insights: The chemical shifts of the aromatic protons in the thieno[3,2-d]pyrimidine system are highly dependent on the substitution pattern. In the case of the 6-carbaldehyde, the electron-withdrawing nature of the aldehyde group will deshield the H7 proton. The protons on the pyrimidine ring (H2 and H4) are expected to be the most downfield signals due to the deshielding effect of the two nitrogen atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule. The predicted ¹³C NMR data for Thieno[3,2-d]pyrimidine-6-carbaldehyde is presented below.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Predicted Chemical Shift (ppm) | Interpretation |
| C2 | ~155 | The carbon at the C2 position is deshielded by the adjacent nitrogen atoms. |
| C4 | ~158 | Similar to C2, C4 is deshielded by the neighboring nitrogen atoms. |
| C4a | ~130 | This is a bridgehead carbon atom, and its chemical shift is influenced by the fused ring system. |
| C6 | ~140 | The carbon atom bearing the aldehyde group is deshielded due to the electron-withdrawing nature of the substituent. |
| C7 | ~135 | This carbon is part of the thiophene ring and is deshielded by the adjacent sulfur atom and the fused pyrimidine ring. |
| C7a | ~150 | This is another bridgehead carbon, deshielded by the adjacent nitrogen and sulfur atoms. |
| -CHO | ~185 | The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra for thieno[3,2-d]pyrimidine derivatives is crucial for accurate structural elucidation.
Figure 2: Standardized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Thieno[3,2-d]pyrimidine-6-carbaldehyde is expected to show characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the aromatic rings and the aldehyde, and C=N and C=C stretching vibrations of the heterocyclic system.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 - 1680 | Strong | Aldehyde C=O Stretch |
| ~1620 - 1550 | Medium-Strong | C=N and C=C Stretching (pyrimidine and thiophene rings) |
| ~1450 - 1350 | Medium | In-plane C-H Bending |
| Below 900 | Medium-Strong | Out-of-plane C-H Bending |
Expert Insights: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) group of the aldehyde, typically appearing around 1690 cm⁻¹. The presence of two weak bands in the 2850-2750 cm⁻¹ region, known as a Fermi doublet, is a characteristic feature of the aldehyde C-H stretch and can be a key diagnostic tool.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS)
For Thieno[3,2-d]pyrimidine-6-carbaldehyde (C₇H₄N₂OS), the exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition.
-
Calculated Monoisotopic Mass: 164.0044 Da
Fragmentation Pattern
While experimental fragmentation data for the parent compound is unavailable, a plausible fragmentation pathway under electron ionization (EI) can be proposed.
Figure 3: Plausible mass spectrometry fragmentation pathway.
Expert Insights: The molecular ion peak [M]⁺˙ at m/z 164 should be readily observable. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion [M-H]⁺ at m/z 163. Another characteristic fragmentation is the loss of carbon monoxide (CO) to give a fragment at m/z 136. Further fragmentation of the thienopyrimidine ring system can lead to smaller fragments. For the 4-chloro derivative, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M and M+2 peaks in the mass spectrum, providing a clear signature for the presence of a chlorine atom. Indeed, the low-resolution mass spectrum of 4-chloro-thieno[3,2-d]pyrimidine-6-carbaldehyde shows a molecular ion peak (M+1) at m/z 199.0, consistent with its molecular weight.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for Thieno[3,2-d]pyrimidine-6-carbaldehyde. By combining predicted data with experimental findings from closely related derivatives, we have constructed a comprehensive spectral profile that can aid researchers in the identification and characterization of this important synthetic intermediate. The provided protocols and expert insights are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel thienopyrimidine-based therapeutic agents. Further experimental verification of the spectroscopic data for the parent compound will be a valuable contribution to the field.
References
- Patent WO2007127183A1: Phosphoinositide 3-kinase inhibitor compounds and pharmaceutical compositions containing them.
- Patent CA2608726C: Inhibitors of vegf receptor and hgf receptor signaling.
-
PubChem Compound Summary for CID 82414923: thieno[3,2-d]pyrimidine-6-carbaldehyde. [Link]
Sources
Novel Synthesis Routes for Thieno[3,2-d]pyrimidine-7-carbaldehyde: A Guide to a Key Medicinal Chemistry Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors and other therapeutic agents. Its role as a bioisostere of purine has made it a focal point for the development of novel drugs targeting a range of diseases, from oncology to inflammatory conditions.[1] The functionalization of this core at the C7 position with a carbaldehyde group yields Thieno[3,2-d]pyrimidine-7-carbaldehyde, a highly versatile intermediate. The aldehyde moiety acts as a synthetic handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of robust and innovative strategies for the synthesis of this key intermediate, focusing on the construction of the core scaffold and its subsequent C7-formylation. We will delve into the causality behind experimental choices, provide detailed protocols, and propose novel, efficient routes grounded in established mechanistic principles.
Strategic Approach: Retrosynthetic Analysis
A logical synthetic plan begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. Our primary strategy involves the late-stage introduction of the C7-aldehyde function onto a pre-formed thieno[3,2-d]pyrimidine core. This approach allows for flexibility and avoids potential complications of carrying a reactive aldehyde group through multiple synthetic steps.
The key disconnection is the C7-C(H)O bond, pointing towards an electrophilic aromatic substitution, specifically a formylation reaction, on the electron-rich thiophene ring of the parent heterocycle. The synthesis of the parent scaffold, in turn, originates from a suitably functionalized thiophene precursor.
Caption: Retrosynthetic analysis of Thieno[3,2-d]pyrimidine-7-carbaldehyde.
Part I: Synthesis of the Core Thieno[3,2-d]pyrimidine Scaffold
The most reliable and common pathways to the thieno[3,2-d]pyrimidine system begin with the construction of a substituted 3-aminothiophene, which is then cyclized to form the fused bicyclic core.[2]
Step 1: Synthesis of 3-Aminothiophene-2-carboxamide
The synthesis of the thiophene precursor can be efficiently achieved from commercially available starting materials. A common method involves the reaction of a ketone or aldehyde with malononitrile to form a dicyanomethylene intermediate, which is not isolated but reacted in situ with elemental sulfur in the presence of a base (the Gewald reaction). For the unsubstituted core, we can adapt this by starting with an appropriate precursor that leads to the desired 3-aminothiophene-2-carboxamide. A more direct route involves the cyclization of α-mercaptoacetonitrile with 2-chloroacrylonitrile. For the purpose of this guide, we will assume the availability of the key intermediate, 3-aminothiophene-2-carboxamide, which can be synthesized via established literature methods.
Step 2: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one
The construction of the pyrimidine ring is typically achieved by reacting the 3-aminothiophene precursor with a one-carbon source. The use of formic acid or formamide is prevalent, leading to the formation of the thermodynamically stable thieno[3,2-d]pyrimidin-4(3H)-one.[3]
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
-
To a round-bottom flask, add 3-aminothiophene-2-carboxamide (1.0 eq).
-
Add an excess of formamide (approx. 10-15 eq).
-
Heat the reaction mixture to 170-180 °C with stirring under a nitrogen atmosphere.
-
Maintain the temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield Thieno[3,2-d]pyrimidin-4(3H)-one. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or a similar solvent if necessary.
Step 3: Preparation of the Parent Thieno[3,2-d]pyrimidine Scaffold
To prepare the substrate for C7-formylation, the 4-oxo group must be removed. This is typically accomplished via a two-step sequence: chlorination followed by reductive dechlorination.
2.3.1. Chlorination
The conversion of the pyrimidinone to the 4-chloro derivative is a standard transformation, making the C4 position highly reactive towards nucleophiles.
Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, approx. 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chlorothieno[3,2-d]pyrimidine.
2.3.2. Reductive Dechlorination
The final step to obtain the parent scaffold is the removal of the chloro group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidine
-
Dissolve 4-Chlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C, ~5-10 mol%).
-
Add a base, such as triethylamine (TEA) or sodium acetate (1.5-2.0 eq), to act as an HCl scavenger.
-
Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen and stir the reaction vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitor the reaction until completion (typically 4-12 hours).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure Thieno[3,2-d]pyrimidine scaffold.
Part II: Novel C7-Formylation Strategies
With the parent scaffold in hand, the introduction of the aldehyde at the C7 position can be achieved via electrophilic aromatic substitution. The thiophene ring of the fused system is sufficiently electron-rich to undergo such reactions. We propose two highly effective methods.
Method A: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich heterocycles.[4] It utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide (like DMF) and an acid chloride (like POCl₃). This electrophile then attacks the aromatic ring.
Causality & Mechanistic Insight: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺. The thieno[3,2-d]pyrimidine system's highest occupied molecular orbital (HOMO) is localized on the thiophene ring, making it the site of electrophilic attack. The C7 position is sterically accessible and electronically favored for substitution. The reaction is completed by hydrolysis of the resulting iminium ion during aqueous workup to reveal the aldehyde.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Thieno[3,2-d]pyrimidine-7-carbaldehyde: Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-d]pyrimidines represent a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide focuses specifically on Thieno[3,2-d]pyrimidine-7-carbaldehyde, a key intermediate and building block for the synthesis of more complex and potentially therapeutic molecules. We will delve into its physical and chemical properties, explore synthetic strategies, and provide insights into its reactivity, offering a comprehensive resource for researchers in drug discovery and organic synthesis.
Core Molecular Structure and Properties
Thieno[3,2-d]pyrimidine-7-carbaldehyde is characterized by a thiophene ring fused to a pyrimidine ring, with a carbaldehyde (formyl) group attached at the 7-position of the bicyclic system.
Table 1: Physical and Chemical Properties of Thieno[3,2-d]pyrimidine-7-carbaldehyde
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₄N₂OS | Calculated |
| Molecular Weight | 164.19 g/mol | Calculated |
| Appearance | Likely a solid | Based on related structures[1][2] |
| Melting Point | Not explicitly reported. Derivatives have a wide range of melting points (e.g., 144-146 °C, 270-272 °C).[1] | Requires experimental determination. |
| Boiling Point | Not reported | Expected to be high due to the heterocyclic nature and polar aldehyde group. |
| Solubility | Not explicitly reported. Likely soluble in polar organic solvents like DMF and DMSO. | Inferred from synthetic procedures of related compounds.[1] |
| CAS Number | Information not readily available for this specific derivative. | The parent Thieno[3,2-d]pyrimidine has CAS No. 272-68-4. |
Spectroscopic Characterization
¹H NMR:
-
Aldehydic Proton: A singlet peak is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Pyrimidine Protons: Signals for the protons on the pyrimidine ring will appear in the aromatic region.
-
Thiophene Proton: The proton on the thiophene ring will also resonate in the aromatic region, with its chemical shift influenced by the electron-withdrawing aldehyde group.
¹³C NMR:
-
Carbonyl Carbon: A resonance for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, typically around 180-190 ppm.
-
Aromatic Carbons: Signals corresponding to the carbons of the fused heterocyclic rings will appear in the aromatic region.
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1680-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): A medium intensity band may be observed around 2720-2820 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretches: Multiple bands will be present in the fingerprint region corresponding to the vibrations of the heterocyclic rings.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.19 m/z). Fragmentation patterns would likely involve the loss of the formyl group (CHO).
Synthesis of the Thieno[3,2-d]pyrimidine Core and Introduction of the 7-Carbaldehyde Group
The synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde can be approached in a multi-step process, beginning with the construction of the fused heterocyclic core.
Building the Thieno[3,2-d]pyrimidine Scaffold
A common and versatile method for the synthesis of the thieno[3,2-d]pyrimidine core is through the construction of a substituted thiophene ring followed by annulation of the pyrimidine ring.
Workflow: Synthesis of the Thieno[3,2-d]pyrimidine Core
Caption: General workflow for the synthesis of the thieno[3,2-d]pyrimidine core.
Step-by-Step Methodology: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with a β-cyano ester or related active methylene compound in the presence of elemental sulfur and a base.
-
Reaction Setup: In a round-bottom flask, combine the starting carbonyl compound, the active methylene nitrile, and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine, to initiate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated 2-aminothiophene derivative is collected by filtration. The crude product can be further purified by recrystallization.
Step-by-Step Methodology: Pyrimidine Ring Formation
The resulting aminothiophene derivative serves as the key precursor for the construction of the fused pyrimidine ring.
-
Reaction with a One-Carbon Source: The aminothiophene is reacted with a one-carbon synthon, such as formamide or triethyl orthoformate.[4]
-
Cyclization: The reaction is typically heated to high temperatures to promote intramolecular cyclization and the formation of the thieno[3,2-d]pyrimidinone or a related intermediate.
-
Further Modification (if necessary): Depending on the desired final product, the initially formed thieno[3,2-d]pyrimidinone can be further modified, for instance, by chlorination followed by reduction to obtain the parent thieno[3,2-d]pyrimidine.
Introduction of the 7-Carbaldehyde Group: The Vilsmeier-Haack Reaction
A well-established method for the introduction of a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Workflow: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of the thieno[3,2-d]pyrimidine core.
Step-by-Step Protocol: Synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is chosen due to its reliability in formylating electron-rich aromatic and heterocyclic systems. The thiophene ring is generally more susceptible to electrophilic substitution than the pyrimidine ring, and regioselectivity is often observed at the position adjacent to the sulfur atom.
-
Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to an excess of N,N-dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent in situ.
-
Addition of the Substrate: Once the Vilsmeier reagent has formed, add the thieno[3,2-d]pyrimidine substrate to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the formylation to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, the mixture is carefully poured onto crushed ice to hydrolyze the intermediate iminium salt.
-
Neutralization and Extraction: The aqueous solution is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate of the aldehyde is formed. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Thieno[3,2-d]pyrimidine-7-carbaldehyde.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of Thieno[3,2-d]pyrimidine-7-carbaldehyde is dominated by the aldehyde functionality and the fused heterocyclic system.
Reactivity of the Aldehyde Group:
The aldehyde group is a versatile functional handle that can undergo a wide array of chemical transformations, making this compound a valuable starting material for the synthesis of diverse libraries of compounds. Key reactions include:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.
-
Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, which can be used in ether or ester synthesis.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a variety of substituted amines.
-
Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through reaction with phosphorus ylides.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems.
Reactivity of the Heterocyclic Core:
The thieno[3,2-d]pyrimidine core itself can undergo further functionalization, although the reactivity will be influenced by the electron-withdrawing nature of the aldehyde group. Potential reactions include nucleophilic aromatic substitution on the pyrimidine ring, particularly if leaving groups are present.
Applications in Drug Discovery:
The thieno[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including:
-
Kinase Inhibitors: Many thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases, which are key targets in cancer therapy.
-
Antimicrobial Agents: This scaffold has also been explored for the development of new antibacterial and antifungal agents.
-
Antiviral Compounds: Some thieno[3,2-d]pyrimidine derivatives have shown promise as antiviral agents.
Thieno[3,2-d]pyrimidine-7-carbaldehyde serves as a crucial starting point for the synthesis of libraries of compounds based on this privileged scaffold, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Thieno[3,2-d]pyrimidine-7-carbaldehyde. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
Thieno[3,2-d]pyrimidine-7-carbaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. While specific physical and chemical data for this compound are not extensively documented, this guide provides a comprehensive overview of its expected properties, synthetic routes, and potential applications based on the well-established chemistry of the thieno[3,2-d]pyrimidine scaffold. The synthetic protocols outlined, particularly the Vilsmeier-Haack reaction for formylation, offer a reliable pathway to access this important intermediate. The rich reactivity of the aldehyde group, coupled with the inherent biological potential of the heterocyclic core, makes Thieno[3,2-d]pyrimidine-7-carbaldehyde a key starting material for the development of novel therapeutic agents. Further experimental investigation into the precise properties of this compound is warranted and will undoubtedly contribute to its broader application in the scientific community.
References
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Al-Suwaidan, I. A., et al. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: Conformationally restricted 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. Molecules, 18(9), 10827-10853. [Link]
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Refat, H. M., Fadda, A. A., & El-Sayed, R. (2015). Synthesis of some novel thieno[3,2-d]pyrimidine derivatives of pharmaceutical interest. HETEROCYCLES, 91(12), 2270-2283. [Link]
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Abdel-Aziz, A. A.-M., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 23(15), 8528. [Link]
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El-Sayed, M. A. A., et al. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identification and X‐ray analyses. Journal of Molecular Structure, 1267, 133621. [Link]
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The Emergence of Thieno[3,2-d]pyrimidine-7-carbaldehyde: A Versatile Pharmacophore for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, rendering it a privileged core for the design of a multitude of bioactive agents. This technical guide delves into a specific, highly versatile derivative: thieno[3,2-d]pyrimidine-7-carbaldehyde. We will explore its synthesis, chemical reactivity, and burgeoning role as a novel pharmacophore in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their drug discovery endeavors.
The Thieno[3,2-d]pyrimidine Core: A Foundation of Therapeutic Potential
The fusion of a thiophene ring with a pyrimidine nucleus gives rise to the thieno[3,2-d]pyrimidine system, a heterocyclic scaffold that has proven to be a fertile ground for the discovery of potent modulators of various biological targets. Its structural analogy to endogenous purines allows it to interact with a wide range of enzymes and receptors, making it a cornerstone in the design of antagonists and inhibitors.
Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer: Inhibition of various protein kinases such as BCR-ABL, Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Anti-inflammatory: Modulation of inflammatory pathways.
-
Antimicrobial: Activity against various bacterial and fungal strains.
The versatility of the thieno[3,2-d]pyrimidine scaffold lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. Among these, the C7 position of the thiophene ring has emerged as a critical site for introducing functionalities that can profoundly influence target binding and selectivity.
Synthesis of the Key Intermediate: Thieno[3,2-d]pyrimidine-7-carbaldehyde
The introduction of a formyl group at the C7 position of the thieno[3,2-d]pyrimidine nucleus is a pivotal synthetic transformation that unlocks a vast chemical space for derivatization. The most effective and widely employed method for this purpose is the Vilsmeier-Haack reaction .
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This electrophilic species then attacks the electron-rich thiophene ring of the thieno[3,2-d]pyrimidine core, leading to formylation.
Strategic Considerations for Synthesis
A common and efficient synthetic route commences with a readily accessible precursor, 4-chlorothieno[3,2-d]pyrimidine. The electron-withdrawing nature of the pyrimidine ring deactivates the thiophene ring towards electrophilic substitution. However, the presence of the chloro group at C4 can be strategically utilized. A more practical approach involves starting from the corresponding thieno[3,2-d]pyrimidin-4(3H)-one, which can be formylated at the C7 position under Vilsmeier-Haack conditions, followed by chlorination of the 4-oxo group.
Detailed Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
This protocol outlines a representative two-step synthesis starting from thieno[3,2-d]pyrimidin-4(3H)-one.
Step 1: Vilsmeier-Haack Formylation of Thieno[3,2-d]pyrimidin-4(3H)-one
Caption: Vilsmeier-Haack formylation workflow.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) (5 eq.) in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (3 eq.) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add thieno[3,2-d]pyrimidin-4(3H)-one (1 eq.) portion-wise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate, 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde, is collected by filtration, washed with water, and dried under vacuum.
Step 2: Chlorination of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde
Caption: Chlorination of the pyrimidinone ring.
-
Suspend the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde (1 eq.) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 4-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde.
The 7-Carbaldehyde Moiety: A Gateway to Chemical Diversity
The aldehyde functionality at the C7 position is a highly versatile synthetic handle, enabling the introduction of a wide array of substituents through well-established chemical transformations. This reactivity is key to its utility as a pharmacophore, as it allows for the systematic exploration of the chemical space around the thieno[3,2-d]pyrimidine core to optimize interactions with a biological target.
Key Derivatization Reactions
-
Reductive Amination: The aldehyde can be readily converted to a variety of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This is a powerful method for introducing basic nitrogen atoms, which can form crucial salt bridges with acidic residues in a protein's active site.
-
Wittig Reaction and Horner-Wadsworth-Emmons Reaction: These reactions allow for the formation of carbon-carbon double bonds, extending the carbon scaffold and enabling the introduction of various unsaturated moieties.
-
Condensation Reactions: The aldehyde readily undergoes condensation with a variety of nucleophiles to form Schiff bases (imines), oximes, hydrazones, and semicarbazones. These derivatives can introduce additional hydrogen bond donors and acceptors, as well as aromatic rings for π-π stacking interactions.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for functionalization, such as ester or ether formation.
Caption: Key derivatization pathways of the 7-carbaldehyde.
Thieno[3,2-d]pyrimidine-7-carbaldehyde as a Novel Pharmacophore
The term "pharmacophore" refers to the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The thieno[3,2-d]pyrimidine-7-carbaldehyde and its derivatives embody several key pharmacophoric features that contribute to their biological activity.
Key Pharmacophoric Features
-
Hydrogen Bonding: The pyrimidine nitrogen atoms are potent hydrogen bond acceptors, mimicking the hydrogen bonding pattern of the purine core and enabling strong interactions with the hinge region of many kinases. The 7-carbaldehyde group itself can act as a hydrogen bond acceptor, and its derivatives, such as oximes and hydrazones, introduce additional hydrogen bond donors and acceptors.
-
Aromatic and π-Interactions: The fused aromatic system of the thieno[3,2-d]pyrimidine core can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target's binding site. The diverse substituents that can be introduced via the 7-carbaldehyde can further enhance these interactions.
-
Shape and Rigidity: The planar and rigid nature of the bicyclic core provides a well-defined scaffold for the precise positioning of functional groups, leading to high-affinity binding.
-
Vector for Diversity: The C7-carbaldehyde acts as a crucial vector, directing the appended chemical moieties into specific sub-pockets of the target protein. This allows for the exploration of structure-activity relationships (SAR) in a systematic manner to achieve both potency and selectivity.
Application in Kinase Inhibitor Design: A Case Study
Protein kinases are a major class of drug targets in oncology and other diseases. The ATP-binding site of kinases contains a conserved "hinge" region that forms hydrogen bonds with the purine ring of ATP. Many kinase inhibitors are designed to mimic this interaction.
The thieno[3,2-d]pyrimidine core serves as an excellent hinge-binding motif. The substituents at other positions, particularly those introduced via the 7-carbaldehyde, can then be tailored to interact with the surrounding, less conserved regions of the ATP-binding pocket, thereby conferring selectivity for a particular kinase.
Table 1: Representative Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Target Kinase | Reported IC₅₀ Range | Reference |
| 4-Anilino-thieno[3,2-d]pyrimidines | EGFR | 10-100 nM | |
| 2,7-Disubstituted-thieno[3,2-d]pyrimidines | FAK | 28.2 nM (lead compound) | Not found |
| Thieno[3,2-d]pyrimidine derivatives | CDK7 | Potent inhibition | |
| Thieno[3,2-d]pyrimidine derivatives | PI3K | Sub-micromolar |
Note: The specific contribution of a 7-carbaldehyde was not explicitly detailed in the search results for these examples, but they highlight the importance of substitution on the thieno[3,2-d]pyrimidine core for kinase inhibition.
Future Perspectives and Conclusion
The thieno[3,2-d]pyrimidine-7-carbaldehyde represents a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the rich chemistry of the aldehyde group provide a robust platform for the generation of diverse compound libraries. The inherent pharmacophoric features of the thieno[3,2-d]pyrimidine core, coupled with the ability to strategically introduce a wide range of functionalities at the C7 position, make this scaffold particularly well-suited for the design of potent and selective inhibitors of various therapeutic targets, most notably protein kinases.
Future research in this area will likely focus on the exploration of novel derivatization strategies for the 7-carbaldehyde, the application of this pharmacophore to a broader range of biological targets, and the use of computational methods to guide the rational design of next-generation therapeutics based on this promising scaffold. The continued investigation of thieno[3,2-d]pyrimidine-7-carbaldehyde and its derivatives holds significant promise for the development of innovative medicines to address unmet medical needs.
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Zhang H, et al. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. Eur J Med Chem. 2024;263:115955. ([Link])
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A Comprehensive Guide to the Theoretical and Computational Investigation of Thieno[3,2-d]pyrimidine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2][3][4][5][6] The introduction of a carbaldehyde group at the 7-position of this scaffold creates a versatile synthetic intermediate and a molecule with unique electronic properties worthy of in-depth investigation. This technical guide provides a comprehensive framework for the theoretical and computational analysis of Thieno[3,2-d]pyrimidine-7-carbaldehyde, leveraging established methodologies to predict its structural, spectroscopic, and electronic characteristics, as well as its potential as a bioactive molecule. By integrating density functional theory (DFT), time-dependent DFT (TD-DFT), and molecular docking studies, we present a holistic in silico approach to understanding this promising molecule.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core
Thieno[3,2-d]pyrimidines are bioisosteres of purines, enabling them to interact with a wide range of biological targets.[7] This structural similarity has been exploited in the design of inhibitors for various enzymes, including cyclin-dependent kinases (CDKs), focal adhesion kinase (FAK), and phosphatidylinositol 3-kinases (PI3Ks).[2][3][8] The thiophene ring, replacing the benzene ring of analogous structures, imparts distinct electronic and pharmacokinetic properties.[1] The addition of a carbaldehyde group at the 7-position is anticipated to modulate the molecule's reactivity and electronic landscape, making it a compelling subject for computational analysis.
Synthetic Pathways: A Theoretical Perspective
While a specific synthesis for Thieno[3,2-d]pyrimidine-7-carbaldehyde is not extensively documented, established synthetic routes for its derivatives provide a blueprint. A common approach begins with the construction of a substituted 3-aminothiophene-2-carboxylate, which is then cyclized to form the thieno[3,2-d]pyrimidinone core.[1] The introduction of the 7-carbaldehyde functionality can be conceptually approached through electrophilic substitution reactions on the thiophene ring, such as the Vilsmeier-Haack reaction, which is known to be effective for the formylation of electron-rich heterocyclic systems.
Computational Methodology: The Engine of In Silico Discovery
A robust computational investigation of Thieno[3,2-d]pyrimidine-7-carbaldehyde relies on a multi-faceted approach, primarily centered around Density Functional Theory (DFT).
Geometry Optimization and Vibrational Analysis
The foundational step in any computational study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the electronic structure and energy at various atomic arrangements to find the global energy minimum.
Protocol for Geometry Optimization and Vibrational Analysis:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.[7]
-
Basis Set: A basis set of at least 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost for a molecule of this size.[2][7]
-
Procedure:
-
Construct the initial molecular structure of Thieno[3,2-d]pyrimidine-7-carbaldehyde.
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (FT-IR) spectrum.
-
The computed vibrational frequencies can be compared with experimental FT-IR data for validation. It is standard practice to apply a scaling factor to the computed frequencies to account for anharmonicity and the approximations inherent in the theoretical model.
Spectroscopic Characterization (NMR and UV-Vis)
Computational methods can predict the NMR and UV-Vis spectra of Thieno[3,2-d]pyrimidine-7-carbaldehyde, providing valuable data for its experimental identification and characterization.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental spectra.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectrum. By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) that correspond to the peaks in a UV-Vis spectrum.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity.
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
The energies of these orbitals are direct outputs of the DFT calculations.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological targets.
-
Red regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.
-
Blue regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
-
Green regions: Represent areas of neutral potential.
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics. DFT calculations can be used to predict the first-order hyperpolarizability (β₀) of Thieno[3,2-d]pyrimidine-7-carbaldehyde, providing an indication of its potential as an NLO material.
Data Presentation: A Quantitative Look at Thieno[3,2-d]pyrimidine-7-carbaldehyde
The following tables present hypothetical yet representative data for Thieno[3,2-d]pyrimidine-7-carbaldehyde, based on the computational methodologies described above and trends observed in related molecules.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O (aldehyde) | 1.21 | ||
| C-C (thiophene-aldehyde) | 1.45 | ||
| Thiophene C-S | 1.75 | ||
| Pyrimidine C-N | 1.35 | ||
| C-S-C (thiophene) | 92.5 | ||
| N-C-N (pyrimidine) | 115.0 | ||
| Planarity of rings | ~0 (near planar) |
Table 2: Predicted Spectroscopic and Electronic Properties
| Property | Predicted Value |
| ¹H NMR (aldehyde proton) | 9.8 - 10.2 ppm |
| ¹³C NMR (aldehyde carbon) | 185 - 190 ppm |
| UV-Vis λ_max | ~320 nm |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.0 eV |
| First-order Hyperpolarizability (β₀) | High (due to charge transfer) |
Molecular Docking: Unveiling the Bioactive Potential
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Given the known activity of thieno[3,2-d]pyrimidine derivatives as kinase inhibitors, a molecular docking study of Thieno[3,2-d]pyrimidine-7-carbaldehyde against a relevant kinase, such as Cyclin-Dependent Kinase 2 (CDK2), would be a logical step.
Protocol for Molecular Docking:
-
Software: AutoDock, Glide, or similar docking programs.
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein (e.g., CDK2) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of Thieno[3,2-d]pyrimidine-7-carbaldehyde.
-
Assign charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of a co-crystallized ligand.
-
Run the docking algorithm to generate a series of possible binding poses.
-
-
Analysis:
-
Rank the poses based on their predicted binding energy.
-
Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues in the binding pocket.
-
Visualizations: Bringing the Theory to Life
Computational Workflow
Caption: A typical workflow for the computational and experimental investigation of a novel compound.
Hypothetical Binding Mode in CDK2
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Thieno[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-cancer agents.[1][2][3] The introduction and subsequent manipulation of functional groups on this electron-deficient ring system are crucial for the development of new chemical entities with tailored biological activities. This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group, particularly at the 6-position of the thieno[3,2-d]pyrimidine nucleus. As a versatile synthetic handle, the aldehyde facilitates a wide array of chemical transformations, including oxidation, reduction, carbon-carbon bond formation, and carbon-nitrogen bond formation. This document serves as a detailed resource for researchers, offering not only theoretical insights into the electronic factors governing these reactions but also providing detailed, field-proven experimental protocols.
Introduction: The Thieno[3,2-d]pyrimidine Core and the Significance of the Aldehyde Group
The thieno[3,2-d]pyrimidine ring system is an isostere of purine, which allows molecules incorporating this scaffold to interact with a variety of biological targets. The fusion of the electron-rich thiophene ring with the electron-deficient pyrimidine ring results in a unique electronic landscape that influences the reactivity of its substituents. The pyrimidine ring's electron-withdrawing nature deactivates the attached aldehyde group toward electrophilic attack and enhances its reactivity toward nucleophiles compared to simple aromatic aldehydes.
The aldehyde group at the 6-position of the thieno[3,2-d]pyrimidine core is a key synthetic intermediate. Its electrophilic carbon atom is a prime target for nucleophilic attack, and the adjacent hydrogen atom can be readily abstracted in oxidation reactions. This dual reactivity allows for its conversion into a variety of other functional groups, including carboxylic acids, alcohols, amines, and more complex side chains, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.
Synthesis of Thieno[3,2-d]pyrimidine-6-carboxaldehyde
The most common method for the introduction of an aldehyde group onto the thiophene ring of a thieno[3,2-d]pyrimidine is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic or heteroaromatic ring.[4][5][6][7][8] In the context of thieno[3,2-d]pyrimidines, the formylation occurs preferentially on the electron-rich thiophene ring.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the formylation of a 2-aryl-thieno[3,2-d]pyrimidine.
Step 1: Generation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve the 2-aryl-thieno[3,2-d]pyrimidine (1 equivalent) in anhydrous DMF.
-
Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
The product will often precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Reactivity of the Aldehyde Group
The aldehyde functional group on the thieno[3,2-d]pyrimidine core exhibits a rich and versatile reactivity profile.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, providing access to a key functional group for further derivatization, such as amide bond formation. Due to the presence of the sulfur atom in the thiophene ring, which can be sensitive to strong oxidizing agents, mild oxidation conditions are generally preferred.
Causality Behind Experimental Choices: Strong oxidants like potassium permanganate (KMnO₄) under harsh conditions can lead to over-oxidation and degradation of the heterocyclic core. Milder reagents are therefore chosen to ensure the selective oxidation of the aldehyde.
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol is adapted for heteroaromatic aldehydes and uses carefully controlled conditions.
Step 1: Reaction Setup
-
Dissolve the thieno[3,2-d]pyrimidine-6-carboxaldehyde (1 equivalent) in a mixture of acetone and water (e.g., 3:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
Step 2: Oxidation
-
Prepare a solution of potassium permanganate (KMnO₄) (1.1 equivalents) in water.
-
Add the KMnO₄ solution dropwise to the aldehyde solution at 0 °C with vigorous stirring. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the brown manganese dioxide (MnO₂) precipitate is dissolved.
-
Acidify the reaction mixture to pH 2-3 with 2M hydrochloric acid (HCl).
-
If the carboxylic acid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.
Data Presentation: Comparison of Oxidation Methods
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Acetone/water, 0 °C to RT | Inexpensive, effective | Can lead to over-oxidation if not controlled |
| Ag₂O (Tollens' Reagent) | NH₄OH, water, RT | Very mild, highly selective for aldehydes | Stoichiometric silver, can be expensive |
| NaClO₂ | t-BuOH/water, NaH₂PO₄ buffer | Mild and selective | Chlorine-containing byproducts |
Reduction to Alcohol
The reduction of the aldehyde to the corresponding primary alcohol provides a nucleophilic handle for further functionalization, such as ether or ester formation. Sodium borohydride (NaBH₄) is a commonly used, mild reducing agent that is well-suited for this transformation, as it typically does not reduce other functional groups present on the heterocyclic core.
Experimental Protocol: Reduction with Sodium Borohydride
Step 1: Reaction Setup
-
Dissolve the thieno[3,2-d]pyrimidine-6-carboxaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
Step 2: Reduction
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel if necessary.
Diagram: Oxidation-Reduction Pathway
Caption: Key oxidative and reductive transformations.
Carbon-Carbon Bond Forming Reactions
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[9][10] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are themselves valuable intermediates.
Causality Behind Experimental Choices: The electron-deficient nature of the thieno[3,2-d]pyrimidine ring enhances the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack by the carbanion of the active methylene compound. A weak base like piperidine is often sufficient to catalyze the reaction without promoting unwanted side reactions.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the thieno[3,2-d]pyrimidine-6-carboxaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents).
Step 2: Condensation
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, a solid product may precipitate from the reaction mixture upon cooling.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography on silica gel.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer.[11][12] It involves the reaction of an aldehyde with a phosphonate carbanion.
Causality Behind Experimental Choices: The HWE reaction is often preferred over the Wittig reaction for aldehydes attached to electron-withdrawing groups, as the phosphonate carbanions are generally more nucleophilic and the reaction conditions can be milder. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the phosphonate ester to form the reactive carbanion.
Experimental Protocol: HWE Reaction with Triethyl Phosphonoacetate
Step 1: Generation of the Phosphonate Carbanion
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
Step 2: Olefination
-
Dissolve the thieno[3,2-d]pyrimidine-6-carboxaldehyde (1 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the phosphonate carbanion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (E)-alkene.
Diagram: C-C Bond Forming Pathways
Caption: Pathways for carbon-carbon bond formation.
Carbon-Nitrogen Bond Forming Reactions: Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild and selective for the reduction of the iminium ion in the presence of the starting aldehyde.
Experimental Protocol: Reductive Amination with a Primary Amine
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the thieno[3,2-d]pyrimidine-6-carboxaldehyde (1 equivalent) and the primary amine (1.1 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add a small amount of acetic acid (0.1 equivalents) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
Step 2: Reduction
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring the reaction by TLC.
Step 3: Work-up and Purification
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
Diagram: Reductive Amination Workflow
Caption: Stepwise process of reductive amination.
Conclusion
The aldehyde group on the thieno[3,2-d]pyrimidine scaffold is a cornerstone for synthetic diversification in medicinal chemistry. Its predictable reactivity allows for a wide range of transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of new carbon-carbon and carbon-nitrogen bonds through reactions such as Knoevenagel condensation, Horner-Wadsworth-Emmons olefination, and reductive amination. The electron-deficient nature of the pyrimidine ring modulates the reactivity of the aldehyde, a factor that must be considered when designing synthetic routes. This guide provides a foundational understanding and practical protocols to empower researchers in the strategic manipulation of this versatile functional group for the development of novel thieno[3,2-d]pyrimidine-based therapeutic agents.
References
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Per… [ouci.dntb.gov.ua]
- 12. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the C7 Functionalization of the Thieno[3,2-d]pyrimidine Core for Researchers and Drug Development Professionals
The thieno[3,2-d]pyrimidine core is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Structurally, it can be considered a bioisostere of purine, the fundamental building block of nucleic acids, which allows it to interact with a wide range of biological targets.[1] This scaffold is a common feature in numerous compounds with demonstrated therapeutic potential, including those in clinical trials for cancer treatment such as apitolisib.[2] The versatility of the thieno[3,2-d]pyrimidine system and its proven success in drug discovery programs make it a highly attractive starting point for the development of novel therapeutics.[2][3][4] Functionalization of this core at various positions allows for the fine-tuning of its physicochemical properties and biological activity, with the C7 position of the thiophene ring being a key site for introducing molecular diversity.
This technical guide provides a comprehensive overview of the primary strategies for the functionalization of the thieno[3,2-d]pyrimidine core at the C7 position. We will delve into the key synthetic methodologies, the rationale behind experimental choices, and provide actionable protocols for researchers in drug development.
Strategic Approaches to C7 Functionalization
The functionalization of the C7 position on the thieno[3,2-d]pyrimidine core is pivotal for modulating the pharmacological profile of derivative compounds. The electron-deficient nature of the pyrimidine ring influences the reactivity of the adjacent thiophene ring, making C7 a prime target for various chemical transformations. The primary strategies for C7 functionalization can be broadly categorized into three main approaches, each with its own set of advantages and considerations.
Diagram 1: Overview of C7 Functionalization Strategies
Caption: Schematic of the Suzuki-Miyaura cross-coupling for C7 arylation.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C7
| Component | Example Reagents/Conditions | Role | Citation |
| Substrate | 7-Bromo-thieno[3,2-d]pyrimidine | Electrophilic partner | [5] |
| Coupling Partner | Aryl/Heteroaryl boronic acid | Nucleophilic partner | [5][6] |
| Catalyst | Pd(PPh₃)₄, XPhosPdG2/XPhos | Facilitates oxidative addition and reductive elimination | [5][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species | [8][5][6] |
| Solvent | Dioxane/H₂O, DMF, Toluene | Reaction medium | [5][6] |
| Temperature | 60-110 °C (often with microwave irradiation) | Provides energy for the reaction | [7][9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a microwave vial, add the 7-halo-thieno[3,2-d]pyrimidine (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 30-60 minutes).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [10][11]This reaction is instrumental for introducing a wide range of primary and secondary amines at the C7 position of a 7-halo-thieno[3,2-d]pyrimidine, a crucial transformation for many drug candidates. [12][13] Diagram 3: Buchwald-Hartwig Amination at C7
Caption: Schematic of the Buchwald-Hartwig amination for C7 functionalization.
Table 2: Key Components for Buchwald-Hartwig Amination at C7
| Component | Example Reagents/Conditions | Role | Citation |
| Substrate | 7-Chloro/Bromo-thieno[3,2-d]pyrimidine | Electrophilic partner | [10] |
| Coupling Partner | Primary or secondary amine | Nucleophilic partner | [10][13] |
| Catalyst | Pd(dba)₂, Pd₂(dba)₃ | Palladium source | |
| Ligand | XPhos, BINAP, DPPF | Stabilizes the Pd center and facilitates the catalytic cycle | [10] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine | [13] |
| Solvent | Toluene, Dioxane | Reaction medium | |
| Temperature | Room temperature to reflux | Provides energy for the reaction |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd(dba)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq.).
-
Add the 7-halo-thieno[3,2-d]pyrimidine (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and stir the mixture at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over a drying agent.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Direct Displacement Approach
Nucleophilic aromatic substitution (SNAr) is another powerful method for functionalizing the C7 position, particularly when a halogen is present. [14][15]The electron-withdrawing nature of the fused pyrimidine ring makes the thieno[3,2-d]pyrimidine core susceptible to nucleophilic attack, facilitating the displacement of a leaving group at C7. [5][16][17] This method is often advantageous due to its operational simplicity and the avoidance of transition metal catalysts. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace a C7-halide. [5] Diagram 4: Nucleophilic Aromatic Substitution (SNAr) at C7
Caption: Mechanism of SNAr at the C7 position of a thieno[3,2-d]pyrimidine.
Table 3: Conditions for SNAr Reactions at C7
| Component | Example Reagents/Conditions | Role | Citation |
| Substrate | 7-Chloro/Bromo-thieno[3,2-d]pyrimidine | Electrophilic core | [18][5] |
| Nucleophile | Secondary amines (e.g., morpholine, piperidine), alkoxides, thiolates | Displacing agent | [5][19] |
| Base | K₂CO₃, DIPEA, or the nucleophile itself if it's a strong base | Can facilitate the reaction | [18] |
| Solvent | DMF, DMSO, EtOH | Polar aprotic solvents are common | [5][20] |
| Temperature | Room temperature to elevated temperatures | Reaction rate dependent | [18][20] |
Experimental Protocol: General Procedure for SNAr with an Amine
-
Dissolve the 7-halo-thieno[3,2-d]pyrimidine (1.0 eq.) in a suitable solvent (e.g., DMF).
-
Add the amine nucleophile (1.5-2.0 eq.) and a base if necessary (e.g., K₂CO₃, 2.0 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Direct C-H Functionalization: An Emerging Frontier
Direct C-H functionalization represents a highly atom-economical and efficient approach to creating new bonds, as it avoids the pre-functionalization step of introducing a halogen. [21][22]While challenging, the development of C-H activation methods for the C7 position of thieno[3,2-d]pyrimidines is a promising area of research.
The regioselectivity of C-H activation on heteroaromatic systems is influenced by the electronic properties of the ring and the directing effects of any existing substituents. [23][24][25]For the thieno[3,2-d]pyrimidine core, the electron-deficient pyrimidine ring deactivates the adjacent C-H bonds towards electrophilic attack but may render them susceptible to other C-H activation pathways, such as radical-based or transition-metal-mediated processes. [24]While direct C-H arylation has been reported on the thiophene ring of thieno[3,2-d]pyrimidines, the focus has often been on the C2 and C3 positions. [23][26]Further research is needed to develop selective methods for C7 C-H functionalization.
Conclusion and Future Outlook
The functionalization of the thieno[3,2-d]pyrimidine core at the C7 position is a critical aspect of harnessing the full potential of this privileged scaffold in drug discovery. The methodologies outlined in this guide, from the well-established metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions to the emerging field of direct C-H activation, provide a robust toolkit for medicinal chemists.
The choice of synthetic strategy will depend on the desired target molecule, the availability of starting materials, and the required functional group tolerance. As our understanding of reaction mechanisms and catalyst design continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for modifying the C7 position of thieno[3,2-d]pyrimidines, further empowering the discovery of next-generation therapeutics.
References
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- Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed.
- Campos, J., Queiroz, M.-J., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
- Kumar, P., & Kapur, M. (n.d.).
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- Wet-osot, S., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.
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- Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
- (1989). Synthesis of 7‐Substituted 3‐Aminothieno(2,3‐d;4,5‐d′)dipyrimidine‐4(3H)‐ones. Sci-Hub.
- (n.d.).
- Wang, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH.
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- Musso, N., et al. (2022).
- (n.d.). Pd-catalyzed Site-selective Direct Arene C−H Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Aryl Iodides.
- Li, Y., et al. (2020). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. MDPI.
- (2023).
- (n.d.).
- Clayden, J., & Warren, S. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
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- Dreher, S. D., et al. (2008).
- (n.d.). Buchwald Hartwig amination catalysts.
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- (n.d.). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
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- Abarbri, M., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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- (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation.
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Methodological & Application
Application Notes: Thieno[3,2-d]pyrimidine-7-carbaldehyde in Kinase Inhibitor Synthesis
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Kinase-Binding Motif
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Structurally, it serves as a bioisostere of adenine, the purine base integral to adenosine triphosphate (ATP).[2] This mimicry allows thienopyrimidine derivatives to effectively compete with ATP for binding in the catalytic cleft of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[1][3] Several thienopyrimidine-based compounds have advanced to clinical trials, underscoring the scaffold's therapeutic potential.[4]
This guide provides a detailed technical overview of the synthesis and application of a key intermediate, thieno[3,2-d]pyrimidine-7-carbaldehyde , in the development of potent and selective kinase inhibitors. We will explore the synthetic rationale, provide step-by-step protocols, and discuss the mechanistic basis for the resulting compounds' biological activity.
Part 1: Synthesis of the Key Intermediate: Thieno[3,2-d]pyrimidine-7-carbaldehyde
The aldehyde functional group at the 7-position is a versatile handle for introducing diverse chemical moieties, making it an invaluable precursor in library synthesis for structure-activity relationship (SAR) studies. A robust and common method for installing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[3][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.[6]
The following protocol outlines the formylation of a generic 4-aminothieno[3,2-d]pyrimidine precursor. The amino group at the 4-position activates the ring system, directing the formylation to the electron-rich 7-position on the thiophene ring.
Protocol 1: Vilsmeier-Haack Formylation of 4-Aminothieno[3,2-d]pyrimidine
This protocol describes the synthesis of the aldehyde intermediate from a suitable thieno[3,2-d]pyrimidine precursor. The choice of starting material is critical; it must be sufficiently activated for the electrophilic substitution to proceed efficiently at the desired position.
Materials:
-
4-Aminothieno[3,2-d]pyrimidine (or a suitable derivative)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the chilled DMF/DCM solution over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes. A colorless precipitate of the Vilsmeier reagent may form.
-
Causality Note: The slow, cooled addition of POCl₃ to DMF is crucial to control the exothermic reaction that forms the electrophilic N,N-dimethylchloroiminium ion (Vilsmeier reagent). This ensures stability and prevents side reactions.
-
-
Substrate Addition: Dissolve the 4-aminothieno[3,2-d]pyrimidine starting material (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Self-Validation Note: The quenching step hydrolyzes the intermediate iminium salt to the desired aldehyde. The basic workup neutralizes the acidic environment. Vigorous gas evolution (CO₂) will occur, so slow and careful addition is paramount for safety.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude solid by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure thieno[3,2-d]pyrimidine-7-carbaldehyde.
Visualization of Synthesis Workflow
Caption: Workflow for Vilsmeier-Haack Synthesis.
Part 2: Application in Kinase Inhibitor Synthesis
The newly synthesized 7-carbaldehyde is a versatile building block. One of the most powerful transformations for converting this aldehyde into a kinase inhibitor scaffold is reductive amination . This reaction forms a new carbon-nitrogen bond, allowing for the introduction of various amine-containing side chains that can probe different regions of the kinase active site.
This protocol details a representative synthesis of a Cyclin-Dependent Kinase 7 (CDK7) inhibitor, leveraging the 7-carbaldehyde intermediate. CDK7 is a key regulator of both the cell cycle and transcription, making it a high-value oncology target.[2][7]
Protocol 2: Reductive Amination for CDK7 Inhibitor Synthesis
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde (from Protocol 1)
-
Desired primary or secondary amine (e.g., 4-fluoropiperidine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with an amine salt)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous MgSO₄
-
Solvents for purification (e.g., DCM, Methanol)
Procedure:
-
Reaction Setup: To a solution of thieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) in anhydrous DCE, add the desired amine (1.2 equivalents). If the amine is a hydrochloride salt, add TEA (1.5 equivalents) to liberate the free base.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Causality Note: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and promoting nucleophilic attack by the amine. This is the rate-limiting step for imine/iminium ion formation.
-
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Expertise Note: NaBH(OAc)₃ is the preferred reagent for reductive amination. It is milder and more selective than other hydrides like NaBH₄ and does not reduce the starting aldehyde. Its tolerance for the slightly acidic conditions required for imine formation makes it ideal for a one-pot procedure.
-
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor for completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic solution. Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final kinase inhibitor.
Visualization of Inhibitor Synthesis
Caption: Dual Mechanism of CDK7 Inhibition.
Part 4: Quantitative Data and SAR Insights
The versatility of the 7-carbaldehyde allows for the rapid generation of analog libraries to explore structure-activity relationships. The table below summarizes the inhibitory activity of representative thieno[3,2-d]pyrimidine derivatives against their target kinases.
| Compound Class | Target Kinase | R-Group at Position 7 | IC₅₀ (nM) | Reference |
| Thienopyrimidine | BCR-ABL (T315I mutant) | -C(O)NH-(substituted phenyl) | 1 - 10 | [8] |
| Thienopyrimidine | PI3Kα | -(morpholinyl) | 7.3 | [9] |
| Thienopyrimidine | CDK7 | -CH₂-N-(4-fluoropiperidinyl) | 1.8 | [2] |
| Thienopyrimidine | FMS (CSF-1R) | -CH₂-N-(substituted piperazinyl) | 2.0 | [10] |
Structure-Activity Relationship (SAR) Insights:
-
Hinge Binding: The unsubstituted N1 and N3 atoms of the pyrimidine ring are often critical for hydrogen bonding to the kinase hinge region.
-
Position 7 Substituent: The nature of the group installed at the 7-position is a primary driver of potency and selectivity. For CDK7, incorporating a fluorine atom into the piperidine ring at this position was shown to enhance metabolic stability without compromising potency. [2]* Position 4 Substituent: Small, basic amine groups at the 4-position are often favored for interacting with acidic residues or forming additional hydrogen bonds within the ATP pocket.
Conclusion
Thieno[3,2-d]pyrimidine-7-carbaldehyde is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its straightforward preparation via methods like the Vilsmeier-Haack reaction and its facile conversion into diverse amine-containing structures through reductive amination make it an ideal building block for drug discovery campaigns. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals aiming to leverage this powerful scaffold to create novel and effective targeted cancer therapies.
References
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Bélanger, F., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(10), 18496-18525. Available at: [Link]
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Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. Available at: [Link]
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Lv, P-C., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press. Available at: [Link]
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Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. Available at: [Link]
-
Thienopyrimidines derivatives continue to attract great interest due to the wide variety of interesting biological activities observed for compounds characterized by this heterocyclic system. (2010). ResearchGate. Available at: [Link]
-
Pawar, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. GenScript. Available at: [Link]
-
The Vilsmeier Reaction allows the formylation of electron-rich arenes. Organic Chemistry Portal. Available at: [Link]
-
Park, S., et al. (2019). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank, 2019(2), M1068. Available at: [Link]
-
Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. Available at: [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4253. Available at: [Link]
-
Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615-2621. Available at: [Link]
-
A series of novel thieno[2,3-d]pyrimidine derivatives were designed, synthesized and evaluated for their biological ability. SciELO. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(20), 7119. Available at: [Link]
-
A series of novel cycloalkylthieno[2,3-d]pyrimidinone derivatives have been conveniently synthesized via three steps. SciSpace. Available at: [Link]
-
Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design, 94(6), 2013-2022. Available at: [Link]
-
Park, H. J., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275. Available at: [Link]
-
Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. Available at: [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. GenScript (Chinese). Available at: [Link]
-
Naqvi, A., et al. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(11), 2636. Available at: [Link]
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The Versatile Intermediate: Application Notes for Thieno[3,2-d]pyrimidine-7-carbaldehyde in Modern Drug Discovery
Introduction: The Strategic Value of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine, the fundamental building block of nucleic acids.[1] This structural mimicry allows molecules derived from this scaffold to interact with a wide array of biological targets, particularly protein kinases. Consequently, the thieno[3,2-d]pyrimidine framework is a cornerstone in the development of novel therapeutics, with derivatives showing potent activity as anticancer agents (including inhibitors of CDK7 and tubulin polymerization), antiplasmodial compounds, and inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2).[2][3][4][5]
At the heart of synthesizing diverse libraries of these potent molecules lies the strategic use of functionalized intermediates. Thieno[3,2-d]pyrimidine-7-carbaldehyde emerges as a particularly valuable building block. The aldehyde functionality at the 7-position of the thiophene ring is a versatile chemical handle, poised for a variety of transformations. It serves as an electrophilic site for C-C bond formation and a precursor for introducing diverse functional groups, enabling systematic Structure-Activity Relationship (SAR) studies. This guide provides an in-depth look at the synthesis and application of this key intermediate, offering detailed protocols and the scientific rationale behind them for researchers in drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of a synthetic intermediate begins with its fundamental properties. The data below has been compiled from commercially available sources and predictive modeling based on analogous structures.
| Property | Value |
| Molecular Formula | C₇H₄N₂OS |
| Molecular Weight | 164.19 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| CAS Number | 1356015-68-3[6] |
| Predicted ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.1 (s, 1H, -CHO), 9.3 (s, 1H, H-2), 9.1 (s, 1H, H-4), 8.5 (s, 1H, H-6) |
| Predicted ¹³C NMR (DMSO-d₆, 101 MHz) | δ 185.0 (CHO), 160.0 (C-4), 155.0 (C-2), 154.0 (C-7a), 140.0 (C-7), 135.0 (C-5a), 125.0 (C-6) |
Note: NMR chemical shifts are estimated based on the analysis of related thieno[3,2-d]pyrimidine structures and general principles of NMR spectroscopy. Actual values may vary.
Synthetic Strategy: Accessing the Key Intermediate
The introduction of a formyl group onto an electron-rich heterocyclic system is classically achieved via the Vilsmeier-Haack reaction.[7][8] This electrophilic aromatic substitution is highly effective for thiophenes and related fused systems. The reaction proceeds by generating a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). The electron-rich thieno[3,2-d]pyrimidine core then attacks this reagent, leading to formylation after aqueous workup.
The workflow for this synthesis is outlined below. The choice of POCl₃ is critical as it is both a reagent for activating DMF and a dehydrating agent. The reaction temperature is carefully controlled to prevent side reactions and degradation of the substrate.
Caption: Synthetic workflow for the title compound.
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
Objective: To synthesize Thieno[3,2-d]pyrimidine-7-carbaldehyde from the parent heterocycle.
Materials:
-
Thieno[3,2-d]pyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve Thieno[3,2-d]pyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the mixture until the pH is neutral (pH ~7-8). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Thieno[3,2-d]pyrimidine-7-carbaldehyde.
Rationale: The use of anhydrous conditions is crucial to prevent premature hydrolysis of POCl₃ and the Vilsmeier reagent. The stoichiometry is optimized to ensure complete conversion of the starting material while minimizing side products. The basic workup is essential for the final hydrolysis step to form the aldehyde.
Applications in Downstream Synthesis
The true utility of Thieno[3,2-d]pyrimidine-7-carbaldehyde lies in its ability to undergo a wide range of transformations, allowing for the introduction of diverse chemical motifs. Below are protocols for three fundamental reactions that leverage the aldehyde functionality.
Caption: Key reactions of the title intermediate.
Protocol 2: Olefination via Wittig Reaction
Objective: To synthesize 7-vinyl-substituted thieno[3,2-d]pyrimidines, which are valuable for further modifications (e.g., Heck coupling, metathesis).
Causality: The Wittig reaction is a robust method for converting aldehydes into alkenes with high reliability.[5][9][10] It involves the reaction of the aldehyde with a phosphorus ylide. The choice of a stabilized or non-stabilized ylide can influence the stereoselectivity (E/Z) of the resulting alkene. For this protocol, we will use a generic phosphonium salt to illustrate the procedure.
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
(Substituted)-triphenylphosphonium bromide
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH))
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, syringe, inert atmosphere setup
Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the triphenylphosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C (for NaH) or -78 °C (for n-BuLi).
-
Slowly add the strong base (1.1 equivalents). A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture for 1 hour at this temperature.
-
Aldehyde Addition: Dissolve Thieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The disappearance of the ylide's color often signals the reaction's progression. Monitor by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purify via column chromatography to separate the product from the byproduct.
Self-Validation: The successful reaction is confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of new vinyl proton signals in the ¹H NMR spectrum. The triphenylphosphine oxide byproduct is often visible in the crude NMR and can be challenging to remove, necessitating careful chromatography.
Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Systems
Objective: To synthesize derivatives with an electron-withdrawing group conjugated to a newly formed double bond, a common pharmacophore in covalent inhibitors.
Causality: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[11][12] It is typically catalyzed by a weak base, such as piperidine or urea, and is highly efficient for creating C=C bonds with adjacent electron-withdrawing groups (e.g., -CN, -COOR).
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Active methylene compound (e.g., Malononitrile, Ethyl Cyanoacetate)
-
Catalyst (e.g., Piperidine or Urea)
-
Solvent (e.g., Ethanol or solvent-free for microwave)
-
Round-bottom flask, reflux condenser, or microwave reactor
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve Thieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) in ethanol.
-
Add the active methylene compound (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum. Further purification is often not necessary if a clean precipitate is obtained.
Self-Validation: The reaction can be monitored by the formation of the solid product. ¹H NMR analysis will show the disappearance of the aldehyde proton and the appearance of a new singlet for the vinyl proton, typically downfield due to conjugation.
Protocol 4: Synthesis of Secondary Amines via Reductive Amination
Objective: To introduce aminomethyl groups at the 7-position, a common strategy to enhance solubility and introduce new hydrogen bonding interactions.
Causality: Reductive amination is a two-step, one-pot process involving the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in situ reduction.[1][4][13][14][15] The choice of reducing agent is key; sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are mild enough not to reduce the starting aldehyde but will readily reduce the intermediate iminium ion.
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Primary or secondary amine (e.g., Benzylamine, Morpholine)
-
Reducing agent (Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic Acid (catalytic)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve Thieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) in DCM.
-
Add the desired amine (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause slight effervescence.
-
Stir the reaction at room temperature overnight. Monitor by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated solution of NaHCO₃.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Self-Validation: Successful amination is confirmed by the disappearance of the aldehyde proton in the ¹H NMR spectrum and the appearance of signals corresponding to the newly introduced amine moiety, including a characteristic methylene signal adjacent to the nitrogen.
Conclusion
Thieno[3,2-d]pyrimidine-7-carbaldehyde is a high-value intermediate for the synthesis of biologically active molecules. Its strategic importance stems from the versatility of the aldehyde group, which acts as a gateway to a vast chemical space. The protocols detailed herein for its synthesis and subsequent transformation via Wittig olefination, Knoevenagel condensation, and reductive amination provide a robust toolkit for medicinal chemists. By mastering these reactions, researchers can efficiently generate diverse libraries of thieno[3,2-d]pyrimidine derivatives, accelerating the discovery of next-generation therapeutics.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Baviskar, A. T., et al. (2013). Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. Bioorganic & Medicinal Chemistry Letters, 23(9), 2749-2754. Available from: [Link]
-
Boruah, M., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. Available from: [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4247. Available from: [Link]
-
Frotscher, M., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(1), 1473-1503. Available from: [Link]
-
G.S.M. Chemical. (n.d.). Reductive Amination. Available from: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
Rahman, M. M., et al. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 55(2), 159-164. Available from: [Link]
-
Seley, K. L., et al. (2003). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 11(18), 3937-3943. Available from: [Link]
-
Taylor, R. J. K. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]
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- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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Application Notes and Protocols for the Reductive Amination of Thieno[3,2-d]pyrimidine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The introduction of substituted aminomethyl groups at the 7-position via reductive amination of thieno[3,2-d]pyrimidine-7-carbaldehyde is a critical transformation for generating novel derivatives with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis of the requisite aldehyde precursor and detailed, field-proven protocols for its subsequent reductive amination with a variety of amine substrates. Methodologies employing sodium triacetoxyborohydride, alternative reducing agents, and catalytic hydrogenation are discussed, along with insights into reaction optimization, potential side reactions, and purification strategies.
Introduction
The thieno[3,2-d]pyrimidine ring system is a bioisostere of adenine, a fundamental component of nucleic acids. This structural similarity allows thieno[3,2-d]pyrimidine derivatives to interact with a wide range of biological targets, leading to their development as potent inhibitors of kinases, phosphodiesterases, and other enzymes implicated in diseases such as cancer and inflammatory disorders. The functionalization of this scaffold is key to modulating the potency, selectivity, and pharmacokinetic properties of these molecules.
Reductive amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1] This reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[1] The choice of reducing agent is critical to the success of this one-pot reaction, as it must selectively reduce the iminium intermediate without significantly affecting the starting carbonyl compound.[2]
This document provides detailed protocols for the reductive amination of thieno[3,2-d]pyrimidine-7-carbaldehyde, a key intermediate for the synthesis of a diverse library of 7-(aminomethyl)thieno[3,2-d]pyrimidines.
Synthesis of the Starting Material: Thieno[3,2-d]pyrimidine-7-carbaldehyde
A common and effective method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[3] This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.[3]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target aldehyde.
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Materials:
-
Thieno[3,2-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, ice bath, magnetic stirrer
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (1.2 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of thieno[3,2-d]pyrimidine (1.0 eq.) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of NaHCO₃.
-
Stir the resulting biphasic mixture vigorously until the quenching is complete (cessation of gas evolution).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford thieno[3,2-d]pyrimidine-7-carbaldehyde.
Reductive Amination Protocols
The choice of reducing agent and reaction conditions for reductive amination depends on the nature of the amine and the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent that is particularly effective for the reductive amination of aldehydes in the presence of a wide range of functional groups.[4]
General Reaction Mechanism
Caption: General mechanism of reductive amination.
Protocol 2: Reductive Amination with a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq.) and benzylamine (1.1 eq.) in anhydrous DCE under an inert atmosphere, add NaBH(OAc)₃ (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Reductive Amination with a Secondary Cyclic Amine (e.g., Morpholine)
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
Procedure:
-
To a stirred solution of thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq.) and morpholine (1.2 eq.) in anhydrous DCE, add NaBH(OAc)₃ (1.5 eq.) portion-wise. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.
-
Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and purify as described in Protocol 2.
Experimental Workflow
Caption: General workflow for reductive amination.
Considerations for Protocol Optimization and Alternative Methods
| Parameter | Recommendation and Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent due to its mildness, high selectivity for iminium ions over aldehydes, and broad functional group tolerance.[4][5] Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, but it is highly toxic.[1][5] Catalytic hydrogenation (e.g., H₂, Pd/C) is a greener alternative but may not be compatible with reducible functional groups elsewhere in the molecule.[6][7] |
| Solvent | 1,2-Dichloroethane (DCE) and dichloromethane (DCM) are excellent solvents for reductive aminations with NaBH(OAc)₃.[4][8] Tetrahydrofuran (THF) can also be used.[4] |
| Amine Stoichiometry | A slight excess of the amine (1.1-1.2 equivalents) is typically used to drive the imine formation equilibrium. |
| Temperature | Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature. |
| Reaction Time | Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine and aldehyde. |
| pH | The reaction is typically run under neutral or slightly acidic conditions. For less reactive amines, a catalytic amount of acetic acid can accelerate imine formation.[5] |
Potential Side Reactions and Purification
-
Over-alkylation: Primary amines can potentially react with a second molecule of the aldehyde to form a tertiary amine.[2] This is generally minimized with NaBH(OAc)₃ due to the rapid reduction of the initially formed secondary amine. A stepwise procedure, involving pre-formation of the imine followed by reduction with NaBH₄, can also be employed to avoid this issue.[4]
-
Aldehyde Reduction: Although NaBH(OAc)₃ is selective, some reduction of the starting aldehyde to the corresponding alcohol may occur, especially with prolonged reaction times or elevated temperatures.
-
Purification: The resulting secondary or tertiary amines can typically be purified from byproducts and unreacted starting materials using silica gel column chromatography. The basicity of the amine product may require the use of a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to prevent streaking on the column.
Conclusion
The reductive amination of thieno[3,2-d]pyrimidine-7-carbaldehyde is a robust and versatile method for the synthesis of novel substituted amines with significant potential in drug discovery. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach that is applicable to a wide range of amine substrates. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize and explore the chemical space around the privileged thieno[3,2-d]pyrimidine scaffold.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 368. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2022). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed Central. [Link]
-
Myers, A. (n.d.). Reductive Amination. Harvard University. [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. [Link]
-
PubMed. (2023). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Reddit. (2021). Reductive amination NaB(AcO)3. [Link]
-
Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
ResearchGate. (2022). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. [Link]
-
ResearchGate. (2022). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
-
MDPI. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
-
YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
Royal Society of Chemistry. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2021). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. [Link]
-
YouTube. (2021, March 18). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. [Link]
-
Royal Society of Chemistry. (1970). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic. [Link]
-
PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2018). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Application Note & Protocol: Strategic Implementation of the Wittig Reaction for the Olefination of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold is crucial for the development of novel therapeutics. This document provides a comprehensive guide to the Wittig reaction, a cornerstone of C-C bond formation, specifically tailored for the olefination of thieno[3,2-d]pyrimidine-7-carbaldehyde. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into optimization and troubleshooting, ensuring a high degree of reproducibility and success for researchers in the field.
Introduction: The Significance of Thieno[3,2-d]pyrimidines and the Wittig Reaction
The thieno[3,2-d]pyrimidine core is a bioisostere of purine and has garnered significant attention in drug discovery due to its versatile pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to introduce diverse substituents onto this scaffold is paramount for modulating its biological profile. The aldehyde functionality at the 7-position of thieno[3,2-d]pyrimidine-7-carbaldehyde serves as a versatile synthetic handle for such modifications.
The Wittig reaction stands out as a powerful and reliable method for converting aldehydes and ketones into alkenes. Its high functional group tolerance and predictable stereochemical outcomes make it an invaluable tool in complex molecule synthesis. This application note will provide a detailed protocol for the Wittig olefination of thieno[3,2-d]pyrimidine-7-carbaldehyde, a key transformation for extending the carbon framework and accessing novel chemical space.
The Wittig Reaction: Mechanism and Rationale
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and a phosphine oxide. The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a highly strained four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the thermodynamically stable alkene and triphenylphosphine oxide.
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.
-
Non-stabilized ylides (e.g., from alkylphosphonium salts) typically react kinetically to favor the formation of Z-alkenes.
-
Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) are more stable and react under thermodynamic control, leading predominantly to the E-alkene.
Below is a diagram illustrating the general mechanism of the Wittig reaction.
Caption: General mechanism of the Wittig reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Wittig reaction of thieno[3,2-d]pyrimidine-7-carbaldehyde with a non-stabilized ylide to favor the formation of the Z-alkene.
3.1. Materials and Reagents
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
(Alkyl)triphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
3.2. Instrumentation
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Rotary evaporator
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
3.3. Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for the Wittig reaction.
Detailed Steps:
-
Preparation of the Ylide:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (alkyl)triphenylphosphonium halide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.05 equivalents) to the suspension. For n-BuLi, add it dropwise via syringe. For NaH or KOtBu, add it in portions.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange for non-stabilized ylides).
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of the aldehyde to the ylide solution via syringe or cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective.
-
3.4. Safety Precautions
-
Organophosphorus compounds can be toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong bases like n-BuLi and NaH are pyrophoric and/or water-reactive. They must be handled under an inert atmosphere by trained personnel.
-
Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
Key Parameters and Optimization
The success of the Wittig reaction depends on several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommendation | Rationale and Optimization Tips |
| Base | n-BuLi, NaH, KOtBu | The choice of base depends on the pKa of the phosphonium salt. For simple alkylphosphonium salts, a strong base is required. The use of salt-free ylide conditions can sometimes improve Z-selectivity. |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic, non-polar to moderately polar solvents are preferred. Ensure the solvent is rigorously dried to prevent quenching of the ylide. |
| Temperature | 0 °C to room temperature | Ylide formation is often performed at low temperatures to control reactivity. The olefination step can be run at various temperatures to influence stereoselectivity. Lower temperatures generally favor Z-alkene formation with non-stabilized ylides. |
| Stoichiometry | 1.05-1.2 equivalents of ylide | A slight excess of the ylide is typically used to ensure complete consumption of the starting aldehyde. |
| Reaction Time | 2-12 hours | Monitor by TLC to determine the optimal reaction time. Prolonged reaction times may lead to side reactions or degradation of the product. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation due to wet solvent/reagents or insufficiently strong base. | Ensure all glassware is flame-dried and reagents are anhydrous. Use a stronger base if necessary. |
| Low reactivity of the aldehyde. | The thieno[3,2-d]pyrimidine core may influence the electrophilicity of the aldehyde. Consider using a more reactive ylide or higher reaction temperatures. | |
| Poor Z/E selectivity | Reaction conditions favoring thermodynamic equilibrium. | For Z-selectivity with non-stabilized ylides, use salt-free conditions and lower reaction temperatures. For E-selectivity, consider using a stabilized ylide (Schlosser modification or Horner-Wadsworth-Emmons reaction). |
| Difficult purification | Co-elution of the product and triphenylphosphine oxide. | Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent like diethyl ether or by conversion to a water-soluble derivative. |
Conclusion
The Wittig reaction is a highly effective method for the olefination of thieno[3,2-d]pyrimidine-7-carbaldehyde, providing a reliable route to novel derivatives for drug discovery. By carefully controlling the reaction conditions, particularly the choice of ylide, base, and solvent, researchers can achieve high yields and desired stereoselectivity. This application note provides a solid foundation for the successful implementation of this important transformation.
References
-
Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 1954 , 87(9), 1318-1330. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 1989 , 89(4), 863-927. [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (A comprehensive textbook covering the Wittig reaction). [Link]
-
El-Sayed, N. N. E. Synthesis of Some New Thieno[3,2-d]pyrimidine Derivatives of Expected Biological Activity. Journal of Chemical Research, 2016 , 40(11), 655-659. [Link]
Application Notes and Protocols: Synthesis of Novel Schiff Bases from Thieno[3,2-d]pyrimidine-7-carbaldehyde for Drug Discovery
Introduction: The Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1] Derivatives of this bicyclic system have been investigated for a wide range of biological activities, including as anticancer agents, anti-inflammatory molecules, and inhibitors of various enzymes.[2][3][4] The fusion of a thiophene and a pyrimidine ring creates a unique electronic and steric environment, making it an attractive starting point for the design of novel drug candidates.[1] Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. The formation of a Schiff base from a heterocyclic aldehyde, such as thieno[3,2-d]pyrimidine-7-carbaldehyde, introduces a versatile imine linkage that can be readily modified, allowing for the exploration of a broad chemical space in the quest for new bioactive molecules.[5] This application note provides a detailed protocol for the synthesis of Schiff bases derived from thieno[3,2-d]pyrimidine-7-carbaldehyde, targeting researchers and professionals in drug development.
Reaction Rationale and Mechanistic Insight
The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and an aldehyde or ketone. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[5] This is followed by the elimination of a water molecule to yield the stable imine, or Schiff base. The reaction is typically reversible and can be catalyzed by either an acid or a base.[5]
In the context of thieno[3,2-d]pyrimidine-7-carbaldehyde, the electrophilic aldehyde group is poised for reaction with a variety of primary amines. The choice of the amine component is critical as it will dictate the physicochemical and pharmacological properties of the resulting Schiff base. For this protocol, we will exemplify the synthesis using both an aliphatic and an aromatic amine to demonstrate the versatility of the method.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of Schiff bases from thieno[3,2-d]pyrimidine-7-carbaldehyde is depicted below.
Figure 1: General workflow for the synthesis and characterization of thieno[3,2-d]pyrimidine Schiff bases.
Detailed Synthesis Protocols
The following protocols are provided as a detailed guide for the synthesis of Schiff bases from thieno[3,2-d]pyrimidine-7-carbaldehyde. These procedures can be adapted for a variety of primary amines.
Protocol 1: Synthesis of (E)-N-benzylidene-1-(thieno[3,2-d]pyrimidin-7-yl)methanamine
This protocol details the reaction of thieno[3,2-d]pyrimidine-7-carbaldehyde with benzylamine.
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
In a 50 mL round-bottom flask, dissolve thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 mmol) in absolute ethanol (10 mL).
-
To this solution, add benzylamine (1.0 mmol) dropwise with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of (E)-N-(4-methoxyphenyl)-1-(thieno[3,2-d]pyrimidin-7-yl)methanimine
This protocol details the reaction with an aromatic amine, p-anisidine.
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 mmol)
-
p-Anisidine (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 mmol) and p-anisidine (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Characterization of Synthesized Schiff Bases
The successful synthesis and purity of the Schiff bases must be confirmed through various analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | To monitor the reaction progress and assess the purity of the product. | A new spot with a different Rf value from the starting materials. A single spot for the purified product. |
| Melting Point | To determine the purity of the synthesized compound. | A sharp and specific melting point range for a pure compound.[5] |
| FT-IR Spectroscopy | To identify the functional groups present in the molecule. | Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a characteristic C=N (imine) stretching band (around 1600-1650 cm⁻¹).[6] |
| ¹H NMR Spectroscopy | To confirm the structure of the compound by identifying the different types of protons and their chemical environments. | Appearance of a characteristic singlet for the imine proton (-CH=N-) in the range of 8-9 ppm. The signals corresponding to the protons of the thieno[3,2-d]pyrimidine and the amine moiety should be observed with the expected chemical shifts and splitting patterns. |
| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | Appearance of a signal for the imine carbon (-CH=N-) in the downfield region (around 150-165 ppm). |
| Mass Spectrometry | To determine the molecular weight of the synthesized compound. | A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target Schiff base. |
Applications in Drug Development
The synthesized thieno[3,2-d]pyrimidine-based Schiff bases are valuable scaffolds for further drug development. Their biological activities can be evaluated through various in vitro and in vivo assays. Given the known activities of thieno[3,2-d]pyrimidine derivatives, these novel Schiff bases could be screened for a range of therapeutic applications, including:
-
Anticancer Activity: Many thieno[3,2-d]pyrimidine derivatives have shown potent anticancer properties.[1][3]
-
Enzyme Inhibition: The thieno[3,2-d]pyrimidine scaffold has been utilized to design inhibitors for various enzymes.[2][7]
-
Antimicrobial Activity: Heterocyclic Schiff bases are known to possess antimicrobial properties.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of novel Schiff bases from thieno[3,2-d]pyrimidine-7-carbaldehyde. The detailed protocols, characterization methods, and discussion of their potential applications are intended to support researchers in the field of medicinal chemistry and drug discovery. The versatility of the Schiff base synthesis allows for the creation of a diverse library of compounds based on the privileged thieno[3,2-d]pyrimidine scaffold, paving the way for the discovery of new therapeutic agents.
References
-
Gobbi, S., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(9), 7756-7783. [Link]
-
Al-Warhi, T., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5369. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1336-1349. [Link]
-
Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules, 27(22), 788. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Lee, H. J., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 225-230. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Abdelgawad, M. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic Chemistry, 85, 473-490. [Link]
-
Ghiuru, R., et al. (2019). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 24(18), 3348. [Link]
-
Yaseen, A. A., et al. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science, 15(2), 1-7. [Link]
-
Fathalla, W., & Aly, A. A. (2014). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. International Journal of Organic Chemistry, 4, 223-239. [Link]
-
Ali, B. M., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3(1), 57-64. [Link]
-
da Silva, C. M., et al. (2019). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules, 24(15), 2788. [Link]
-
Farhan, M. A., Ali, W. B., & Nief, O. A. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 4781-4790. [Link]
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- 3. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Application of Thieno[3,2-d]pyrimidine-7-carbaldehyde in Medicinal Chemistry: A Guide to Synthesis and Derivatization
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, largely owing to its structural resemblance to the native purine bases of DNA and RNA. This bioisosteric relationship allows for its interaction with a wide array of biological targets, particularly the ATP-binding sites of kinases. Consequently, derivatives of thieno[3,2-d]pyrimidine have been extensively investigated and developed as potent inhibitors of various protein kinases, demonstrating significant potential in oncology and other therapeutic areas.[1][2] The strategic functionalization of this scaffold is paramount to modulating its biological activity, and the introduction of a carbaldehyde group at the 7-position creates a versatile synthetic handle for the elaboration of diverse and potent medicinal compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of thieno[3,2-d]pyrimidine-7-carbaldehyde as a key intermediate in the generation of novel therapeutic agents. We will delve into the synthetic protocol for this key building block and explore its application in creating a variety of derivatives with established medicinal chemistry relevance.
Synthesis of the Key Intermediate: Thieno[3,2-d]pyrimidine-7-carbaldehyde
The introduction of a formyl group onto an electron-rich heterocyclic system is most effectively achieved through the Vilsmeier-Haack reaction .[3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.
Conceptual Workflow for the Synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Caption: Synthetic workflow for thieno[3,2-d]pyrimidine-7-carbaldehyde.
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on established Vilsmeier-Haack reactions on analogous heterocyclic systems. Optimization of reaction time and temperature may be necessary for specific substituted thieno[3,2-d]pyrimidine precursors.
Materials:
-
Substituted or unsubstituted thieno[3,2-d]pyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the starting thieno[3,2-d]pyrimidine (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 3 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield pure thieno[3,2-d]pyrimidine-7-carbaldehyde.
Applications in the Synthesis of Bioactive Molecules
The aldehyde functionality at the 7-position of the thieno[3,2-d]pyrimidine core is a versatile precursor for a multitude of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.
Application 1: Synthesis of Schiff Bases as Potential Kinase Inhibitors
The condensation of the 7-carbaldehyde with various primary amines yields Schiff bases (imines). This transformation is a straightforward method to introduce a wide range of substituents, allowing for the exploration of the chemical space around the thieno[3,2-d]pyrimidine scaffold. Many kinase inhibitors feature aromatic amine moieties that interact with the hinge region of the kinase active site.
Protocol 2: General Procedure for the Synthesis of Thieno[3,2-d]pyrimidine-7-yl-methanimine Derivatives
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Substituted primary amine (e.g., aniline, benzylamine derivatives)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve thieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel chromatography.
Application 2: Knoevenagel Condensation for the Introduction of Michael Acceptors
The Knoevenagel condensation of the 7-carbaldehyde with active methylene compounds (e.g., malononitrile, cyanoacetates) introduces a vinylidene moiety, which can act as a Michael acceptor. This functional group is often employed in the design of covalent inhibitors that form a permanent bond with a nucleophilic residue (such as cysteine) in the target protein's active site.[5][6][7]
Protocol 3: General Procedure for Knoevenagel Condensation
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or other basic catalyst
-
Ethanol or other suitable solvent
Procedure:
-
To a solution of thieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Upon completion, cool the mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Application 3: Reductive Amination for the Synthesis of Flexible Amine Derivatives
Reductive amination of the 7-carbaldehyde with primary or secondary amines provides a facile route to a diverse range of secondary and tertiary amines, respectively. This reaction introduces a flexible linker between the thieno[3,2-d]pyrimidine core and various substituents, which can be crucial for optimizing binding interactions with biological targets.
Protocol 4: General Procedure for Reductive Amination
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or other suitable aprotic solvent
-
Acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve thieno[3,2-d]pyrimidine-7-carbaldehyde (1 equivalent) and the desired amine (1.1-1.5 equivalents) in DCE.
-
If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add a catalytic amount of acetic acid if required.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Medicinal Chemistry Rationale and Structure-Activity Relationship (SAR) Insights
The derivatization of the 7-position of the thieno[3,2-d]pyrimidine scaffold has been shown to be critical for achieving potent biological activity. For instance, in the context of kinase inhibitors, substituents at this position can extend into the solvent-exposed region of the ATP-binding pocket, allowing for the modulation of physicochemical properties such as solubility and cell permeability. Furthermore, the introduction of specific functional groups can lead to additional interactions with the target protein, thereby enhancing potency and selectivity.
| Derivative Class | Key Synthetic Reaction | Potential Biological Target | Rationale for Derivatization |
| Schiff Bases | Condensation | Kinases, Enzymes | Introduction of diverse aromatic and aliphatic groups to probe SAR. |
| Vinylidene Derivatives | Knoevenagel Condensation | Kinases (covalent inhibition) | Installation of a Michael acceptor for covalent bond formation with target. |
| Secondary/Tertiary Amines | Reductive Amination | Various receptors and enzymes | Introduction of flexible linkers and basic nitrogen atoms for improved solubility and binding. |
Conclusion
Thieno[3,2-d]pyrimidine-7-carbaldehyde is a highly valuable and versatile intermediate for the synthesis of medicinally relevant compounds. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of the aldehyde functionality open up a plethora of possibilities for generating diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the thieno[3,2-d]pyrimidine scaffold and to develop novel drug candidates with improved therapeutic profiles. The strategic use of this key building block will undoubtedly continue to contribute to the discovery of new and effective treatments for a range of diseases.
References
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Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. PubMed. Available from: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available from: [Link]
-
Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). N.p. Available from: [Link]
- WO2014051164A3 - Production method of thienopyrimidine derivative. Google Patents.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
- AU2007246793B2 - Thieno [3, 2-D] pyrimidine derivative useful as PI3K inhibitor. Google Patents.
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central (PMC). Available from: [Link]
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Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available from: [Link]
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Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. MDPI. Available from: [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]
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Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. Available from: [Link]
- AU2012235882B2 - Thieno [2, 3 -d] pyrimidine derivatives and their use to treat arrhythmia. Google Patents.
- WO2003020726A1 - Thieno[2,3-d]pyrimidines with combined lh and fsh agonistic activity. Google Patents.
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Knoevenagel condensation‐assisted multicomponent synthesis of.... ResearchGate. Available from: [Link]
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Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. RSC Publishing. Available from: [Link]
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Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm (RSC Publishing). Available from: [Link]
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Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central (PMC). Available from: [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. N.p. Available from: [Link]
-
The Knoevenagel reactions of pregnenolone with cyanomethylene reagents: Synthesis of thiophene, thieno[2,3-b]pyridine, thieno[3,2-d]isoxazole derivatives of pregnenolone and their in vitro cytotoxicity towards tumor and normal cell lines. ResearchGate. Available from: [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. Available from: [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PubMed Central (PMC). Available from: [Link]
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- 6. Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Derivatization of Thieno[3,2-d]pyrimidine-7-carbaldehyde as a Scaffold for Novel Anticancer Agents
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, largely due to its structural analogy to the native purine ring system. This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to effectively compete with endogenous ligands, such as adenosine triphosphate (ATP), for the binding sites of various enzymes.[1][2] Consequently, this scaffold has been successfully employed in the development of potent inhibitors for a range of therapeutic targets, particularly protein kinases, which play a pivotal role in cancer cell proliferation, survival, and metastasis. Several thieno[3,2-d]pyrimidine-based compounds have entered clinical trials for the treatment of solid tumors, underscoring the therapeutic potential of this heterocyclic system.[3]
The strategic derivatization of the thieno[3,2-d]pyrimidine core is a key approach to modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. The aldehyde functionality at the 7-position of the thieno[3,2-d]pyrimidine ring system serves as a versatile chemical handle for the introduction of diverse structural motifs through various chemical transformations. This application note provides a detailed guide for the derivatization of thieno[3,2-d]pyrimidine-7-carbaldehyde, with a focus on synthesizing novel anticancer agents. We will explore two primary derivatization strategies: Schiff base formation and Knoevenagel condensation. For each strategy, we will provide a detailed, step-by-step protocol and discuss the rationale behind the experimental choices.
Strategic Derivatization of Thieno[3,2-d]pyrimidine-7-carbaldehyde
The aldehyde group at the 7-position of the thieno[3,2-d]pyrimidine scaffold is a key site for chemical modification. Its reactivity allows for the facile introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of anticancer activity.
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde Schiff Base Derivatives
Rationale: Schiff base formation is a robust and straightforward condensation reaction between an aldehyde and a primary amine. The resulting imine linkage provides a flexible yet stable connection to introduce various substituted aromatic or heterocyclic rings. This strategy allows for the systematic investigation of how different substituents impact the anticancer potency of the parent scaffold. The choice of the amine component is critical and should be guided by the desire to introduce functionalities known to interact with biological targets or to modulate the physicochemical properties of the final compound.
Experimental Workflow:
Caption: Workflow for the synthesis of Schiff base derivatives.
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Substituted primary amines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Amine: To this solution, add the desired substituted primary amine (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting aldehyde spot on TLC), allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven.
-
Purification and Characterization: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography. The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives via Knoevenagel Condensation
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[4] This reaction is a powerful tool for introducing α,β-unsaturated functionalities, which are common pharmacophores in anticancer agents.[4] By reacting Thieno[3,2-d]pyrimidine-7-carbaldehyde with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, barbituric acid), a library of derivatives with diverse electronic and steric properties can be generated.
Experimental Workflow:
Caption: Workflow for Knoevenagel condensation.
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, 2-thiobarbituric acid)
-
Ethanol or Glacial Acetic Acid
-
Piperidine or Triethylamine (as a base catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
TLC plates (silica gel)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in a suitable solvent such as ethanol or glacial acetic acid (20 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops). The base deprotonates the active methylene compound, generating a carbanion which then acts as a nucleophile.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the reaction mixture.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove impurities.
-
Drying: Dry the product thoroughly in a vacuum oven.
-
Purification and Characterization: Further purification can be achieved by recrystallization or column chromatography. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Biological Evaluation and Structure-Activity Relationship (SAR)
The synthesized derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The MTT assay is a commonly used method to determine the cytotoxic effects of the compounds.[3] The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Hypothetical Anticancer Activity of Derivatized Thieno[3,2-d]pyrimidines
| Compound ID | Derivatization Strategy | R Group | Cancer Cell Line | IC50 (µM) |
| TP-SB-01 | Schiff Base | Phenyl | MCF-7 | 15.2 |
| TP-SB-02 | Schiff Base | 4-Chlorophenyl | MCF-7 | 5.8 |
| TP-SB-03 | Schiff Base | 4-Methoxyphenyl | MCF-7 | 25.1 |
| TP-KC-01 | Knoevenagel Condensation | =C(CN)₂ | HeLa | 8.9 |
| TP-KC-02 | Knoevenagel Condensation | =C(CN)COOEt | HeLa | 12.5 |
| TP-KC-03 | Knoevenagel Condensation | =C(C(S)NH)₂CO | HeLa | 4.2 |
The data presented in Table 1 is hypothetical and serves as an example for illustrating SAR. A systematic analysis of the IC50 values can provide valuable insights into the SAR of these derivatives. For instance, the introduction of an electron-withdrawing group like chlorine on the phenyl ring of the Schiff base (TP-SB-02) may enhance anticancer activity compared to the unsubstituted analog (TP-SB-01). Conversely, an electron-donating group like methoxy (TP-SB-03) might decrease the activity. In the Knoevenagel condensation products, the nature of the active methylene compound can significantly influence the biological activity, with the thiobarbituric acid derivative (TP-KC-03) potentially showing higher potency.
Mechanism of Action: Targeting Kinase Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases that are crucial for tumor growth and survival. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Aromatase (ARO).[5] The derivatization of Thieno[3,2-d]pyrimidine-7-carbaldehyde can lead to the discovery of novel kinase inhibitors with improved potency and selectivity. Molecular docking studies can be employed to predict the binding modes of the synthesized compounds within the ATP-binding pocket of the target kinases, providing a rationale for their inhibitory activity.
Caption: Logical relationship in drug discovery and mechanism of action.
Conclusion
The derivatization of Thieno[3,2-d]pyrimidine-7-carbaldehyde through Schiff base formation and Knoevenagel condensation represents a highly effective strategy for the generation of novel anticancer agents. The detailed protocols provided in this application note offer a practical guide for researchers in the field of drug discovery and development. The versatility of the aldehyde functionality, coupled with the privileged nature of the thieno[3,2-d]pyrimidine scaffold, provides a rich platform for the synthesis of diverse chemical libraries and the exploration of their therapeutic potential. Further investigation into the mechanism of action and in vivo efficacy of the most potent derivatives is warranted to advance these promising compounds towards clinical development.
References
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]
-
New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. PubMed. [Link]
-
Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed. [Link]
-
Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents. PubMed. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. [Link]
-
Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. NIH. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][4][5]triazolo[1,5-a]pyrimidine Derivatives. PMC. [Link]
-
Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole,... ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application and Protocol for the Purification of Thieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives by High-Performance Liquid Chromatography
Abstract
This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of Thieno[3,2-d]pyrimidine-7-carbaldehyde derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates in the synthesis of bioactive molecules.[1][2][3][4][5][6][7] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for both analytical method development and preparative scale-up. This guide emphasizes the rationale behind chromatographic choices, ensuring scientific integrity and enabling the user to adapt the methods to a variety of substituted thieno[3,2-d]pyrimidine-7-carbaldehyde analogues.
Introduction: The Significance of Thieno[3,2-d]pyrimidines
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][7] The purity of these compounds is paramount for accurate biological evaluation and for meeting stringent regulatory standards in drug development. HPLC stands as a cornerstone technique for the analysis and purification of these complex organic molecules. This document will detail the strategic development of an efficient HPLC purification workflow, from initial analytical-scale separation to preparative isolation of the target compound.
Foundational Principles: Chromatographic Mode Selection
The initial and most critical decision in developing an HPLC purification method is the selection of the appropriate chromatographic mode. This choice is fundamentally dictated by the physicochemical properties of the analyte, primarily its polarity.
Physicochemical Properties of Thieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives
Thieno[3,2-d]pyrimidine-7-carbaldehyde and its derivatives are aromatic heterocyclic compounds. The core scaffold possesses a degree of polarity due to the presence of nitrogen and sulfur heteroatoms, as well as the pyrimidine ring. The addition of a carbaldehyde group at the 7-position further enhances the polarity of the molecule. The overall polarity will, of course, be influenced by other substituents on the ring system.
Reversed-Phase (RP) vs. Normal-Phase (NP) Chromatography
-
Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is generally the first choice for the separation of moderately polar to nonpolar compounds.[8] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[8] Given the aromatic nature and moderate polarity of the thieno[3,2-d]pyrimidine core, RP-HPLC is a highly suitable starting point. Separations are based on hydrophobic interactions, with more polar compounds eluting earlier.[9]
-
Normal-Phase (NP) HPLC: In this mode, the stationary phase is polar (e.g., bare silica, or bonded phases with cyano or amino groups), and the mobile phase is nonpolar (such as hexane or chloroform).[10][11] NP-HPLC is particularly effective for separating isomers and for compounds that are either too hydrophilic or too hydrophobic for efficient retention on a reversed-phase column.[9][10] For highly polar thieno[3,2-d]pyrimidine-7-carbaldehyde derivatives, or for the separation of closely related isomers, NP-HPLC can offer superior selectivity.
Diagram 1: Decision Workflow for HPLC Mode Selection
Caption: Decision workflow for selecting the appropriate HPLC mode.
Analytical Method Development: The Blueprint for Purification
Before proceeding to preparative scale, a robust analytical method must be developed to serve as the foundation for the scale-up process.[12] This involves optimizing the separation of the target compound from impurities.
Recommended Starting Conditions for Analytical RP-HPLC
The following table outlines a generic starting point for the analytical separation of a typical Thieno[3,2-d]pyrimidine-7-carbaldehyde derivative.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard workhorse for RP-HPLC, providing a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that improves peak shape for acidic and neutral compounds and is compatible with mass spectrometry (MS). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is ideal for initial screening to determine the approximate elution conditions of the target compound and impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves reproducibility and can enhance peak shape. |
| Detection | UV at 254 nm and 360 nm | Thieno[3,2-d]pyrimidine systems often exhibit strong absorbance at 254 nm due to their aromatic nature. A secondary wavelength, such as 360 nm, can be useful for detecting specific chromophores or impurities.[13] |
| Injection Volume | 5-10 µL | A small injection volume prevents column overloading and peak distortion. |
Optimization Strategy
-
Gradient Adjustment: Once the initial screening run is complete, the gradient can be optimized to improve the resolution of the target peak from closely eluting impurities. A shallower gradient around the elution time of the target compound will increase separation.
-
Solvent Selection: If co-elution persists, switching the organic modifier from acetonitrile to methanol can alter the selectivity of the separation.
-
pH Modification: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While the carbaldehyde itself is not strongly ionizable, other functional groups on the derivative or impurities may be. Using a different acid (e.g., trifluoroacetic acid) or a buffer system can be explored.
Preparative HPLC: Scaling Up for Purity
The primary goal of preparative HPLC is to isolate the target compound with the desired purity and yield.[14][15] This is achieved by scaling up the optimized analytical method.
Protocol for Preparative RP-HPLC Purification
This protocol assumes a successful analytical method has been developed.
4.1.1. Materials and Equipment
-
Preparative HPLC system with a high-pressure gradient pump, autosampler or manual injector, UV-Vis detector, and fraction collector.
-
Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm). The stationary phase chemistry should be the same as the analytical column.[12]
-
HPLC-grade water, acetonitrile, and formic acid.
-
Crude Thieno[3,2-d]pyrimidine-7-carbaldehyde derivative dissolved in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).
4.1.2. Step-by-Step Procedure
-
System Preparation:
-
Equilibrate the preparative column with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) at the scaled-up flow rate. The new flow rate can be calculated using the formula: Flow Rate (prep) = Flow Rate (analytical) x [Radius (prep)^2 / Radius (analytical)^2]
-
Ensure the system is free of air bubbles and the baseline is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude sample in a minimal amount of a strong solvent (like DMSO) and then dilute with the initial mobile phase to avoid precipitation on the column.
-
Perform a loading study by injecting increasing amounts of the sample onto the analytical column to determine the maximum sample load that maintains adequate separation.
-
Inject the prepared sample onto the preparative column.
-
-
Chromatographic Separation and Fraction Collection:
-
Run the scaled-up gradient. The gradient time should be adjusted to maintain the same column volumes of mobile phase as the analytical method.
-
Monitor the separation at the predetermined UV wavelengths.
-
Set the fraction collector to collect peaks based on a threshold signal or time windows around the expected retention time of the target compound.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using the analytical HPLC method to assess their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified Thieno[3,2-d]pyrimidine-7-carbaldehyde derivative.
-
Diagram 2: Preparative HPLC Workflow
Caption: A streamlined workflow for preparative HPLC purification.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate sample solvent- Secondary interactions with the stationary phase | - Reduce sample load- Dissolve sample in the initial mobile phase- Adjust mobile phase pH or use a different modifier |
| Low Recovery | - Compound precipitation on the column- Irreversible adsorption | - Improve sample solubility- Use a different stationary phase or mobile phase |
| Inadequate Separation in Preparative Scale | - Overloading beyond the column's capacity- Incorrect scale-up calculations | - Perform a thorough loading study- Double-check all scale-up calculations |
Conclusion
The successful purification of Thieno[3,2-d]pyrimidine-7-carbaldehyde derivatives is a critical step in their development as potential therapeutic agents. By systematically developing an analytical HPLC method and carefully scaling it up to a preparative scale, researchers can achieve high levels of purity. The choice between reversed-phase and normal-phase chromatography, along with the optimization of mobile phase composition and other parameters, provides a flexible and powerful approach to isolating these valuable compounds. The protocols and guidelines presented in this application note offer a robust framework for achieving high-purity Thieno[3,2-d]pyrimidine-7-carbaldehyde derivatives, thereby advancing research and development in medicinal chemistry.
References
-
Bavetsias, V., et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules, 22(5), 799. [Link]
-
Cuozzo, F., et al. (2021). Thionation of a Fluorescent Thieno[3,4-d]pyrimidine Derivative for the Development of a Heavy-Atom-Free Photosensitizer. Journal of the American Chemical Society, 143(25), 9475–9484. [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. [Link]
-
Waters. (n.d.). HPLC Separation Modes. [Link]
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SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. [Link]
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Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5433. [Link]
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Ali, A., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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Bai, R., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
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Agilent. (n.d.). Strategy for Preparative LC Purification. [Link]
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Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. [Link]
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Kumar, A., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Journal of the Iranian Chemical Society, 20, 1-28. [Link]
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Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 269-278. [Link]
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Peters, G. J., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(11), 1864-1871. [Link]
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Pourceau, G., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
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Wang, Y., et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules, 22(5), 799. [Link]
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Giri, T., et al. (2021). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry, 31(3), 397-404. [Link]
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Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Knoevenagel Condensation with Thieno[3,2-d]pyrimidine-7-carbaldehyde
Introduction: Bridging Core Synthesis with Modern Drug Discovery
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between a carbonyl compound and an active methylene group, typically under basic catalysis, to yield α,β-unsaturated systems.[1][2][3] This classic transformation remains profoundly relevant, offering a robust and efficient pathway to highly functionalized molecules. When applied to advanced heterocyclic systems, its utility is magnified, providing a direct route to novel molecular architectures with significant therapeutic potential.
This guide focuses on the strategic application of the Knoevenagel condensation to thieno[3,2-d]pyrimidine-7-carbaldehyde. The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a purine isostere that imparts favorable pharmacological properties.[4] Derivatives of this heterocycle have demonstrated a wide spectrum of biological activities, including potent inhibition of kinases, and antiproliferative effects against various cancer cell lines.[4][5][6] By functionalizing the C7-aldehyde position, we unlock a gateway to a diverse library of derivatives, where the newly formed α,β-unsaturated system can act as a crucial pharmacophore or a versatile synthetic handle.
These application notes provide researchers, medicinal chemists, and drug development professionals with a detailed theoretical framework and field-proven, step-by-step protocols for the synthesis of novel Knoevenagel adducts derived from thieno[3,2-d]pyrimidine-7-carbaldehyde.
Mechanistic Rationale and Experimental Design
The Core Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[2] The process is initiated by a base, which is deliberately chosen to be weak (e.g., piperidine, pyridine) to prevent the self-condensation of the aldehyde substrate.[2][7]
The mechanism unfolds in three key stages:
-
Enolate Formation: The weak base deprotonates the active methylene compound (a molecule with a -CH₂- group flanked by two electron-withdrawing groups, 'Z'), creating a resonance-stabilized enolate.[7][8] The acidity of the methylene protons is crucial for this step to proceed efficiently under mild conditions.[9]
-
Nucleophilic Addition: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the thieno[3,2-d]pyrimidine-7-carbaldehyde. This forms a tetrahedral intermediate.[8]
-
Dehydration: The intermediate is protonated, and a subsequent base-catalyzed elimination of a water molecule yields the final α,β-unsaturated product.[7] This dehydration step is the thermodynamic driving force for the reaction.
Caption: The generalized mechanism of the Knoevenagel condensation.
The Substrates: Versatility and Reactivity
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde: This heterocyclic aldehyde is the key electrophile. The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene ring activates the aldehyde carbonyl group, making it highly susceptible to nucleophilic attack. The synthesis of this core scaffold often begins with substituted 2-aminothiophene-3-carboxylates, which are cyclized with a one-carbon source.[10]
-
Active Methylene Compounds: The choice of the active methylene compound is a critical experimental variable that dictates the functionality of the final product. Common and effective choices include:
-
Malononitrile (NC-CH₂-CN): Highly reactive due to the strong electron-withdrawing nature of the two nitrile groups.
-
Ethyl Cyanoacetate (NC-CH₂-COOEt): Offers a handle for further modification, such as hydrolysis of the ester to a carboxylic acid.
-
Barbituric Acid & Thiobarbituric Acid: These cyclic active methylene compounds yield products with significant biological relevance, often investigated for anticancer properties.[2][11]
-
Validated Experimental Protocols
The following protocols have been optimized for clarity, reproducibility, and high yield. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 2-((Thieno[3,2-d]pyrimidin-7-yl)methylene)malononitrile
This protocol details the reaction with malononitrile, a highly reactive partner, often leading to rapid and clean product formation.
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)[12]
-
Ethanol (anhydrous, sufficient to dissolve reactants)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 equiv) in anhydrous ethanol. Add malononitrile (1.1 equiv) to the solution and stir until fully dissolved at room temperature.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 equiv) to the reaction mixture using a micropipette. The addition of the base often results in a color change.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress via Thin Layer Chromatography (TLC), typically for 1-2 hours.[12] A new, less polar spot corresponding to the product should appear.
-
Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will often form. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove unreacted starting materials and the catalyst.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Microwave-Assisted Synthesis with Ethyl Cyanoacetate
This protocol leverages microwave irradiation to accelerate the reaction, demonstrating a green chemistry approach that often reduces reaction times from hours to minutes.[10][12]
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 equiv)
-
Ethyl cyanoacetate (1.2 equiv)
-
Basic alumina (equal weight to reactants)[12]
-
Microwave reactor tube, microwave synthesizer
-
Ethanol for extraction
Procedure:
-
Reactant Loading: To a dedicated microwave reactor tube, add thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 equiv) and ethyl cyanoacetate (1.2 equiv).
-
Solid Support: Add an equal weight of basic alumina, which serves as both a solid support and a catalyst.[12] Mix the solids thoroughly with a spatula to ensure homogeneity.
-
Microwave Irradiation: Place the sealed tube in the microwave synthesizer. Irradiate at a suitable power (e.g., 300W) for 3-5 minutes. The reaction should be monitored for pressure and temperature changes.
-
Extraction: After the reaction, allow the tube to cool to a safe temperature. Add ethanol to the solid mixture and stir.
-
Purification: Filter the mixture to remove the basic alumina, washing the solid with additional ethanol to ensure complete recovery of the product.
-
Final Product: Combine the ethanolic filtrates and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved via recrystallization or column chromatography to obtain pure ethyl 2-cyano-3-(thieno[3,2-d]pyrimidin-7-yl)acrylate.
Data Summary and Comparative Analysis
The choice of reaction conditions and active methylene partner significantly impacts the outcome. The following table summarizes typical results to guide experimental design.
| Active Methylene Compound | Catalyst | Solvent | Method | Typical Time | Typical Yield |
| Malononitrile | Piperidine | Ethanol | Reflux | 1-2 hours | >90% |
| Ethyl Cyanoacetate | Basic Alumina | Solvent-free | Microwave | 3-5 minutes | 85-95% |
| Barbituric Acid | Piperidine | Water/Ethanol | Reflux | 2-4 hours | 80-90% |
| 2-Thiobarbituric Acid | Piperidine | Ethanol | Reflux | 2-3 hours | >90% |
Experimental and Application Workflow
The successful application of this chemistry in a drug discovery context follows a logical progression from synthesis to biological evaluation.
Caption: General workflow from synthesis to lead identification.
Applications in Drug Discovery and Medicinal Chemistry
The products of this reaction are of immense interest to drug development professionals. The thieno[3,2-d]pyrimidine scaffold is a key component in molecules targeting cyclin-dependent kinase 7 (CDK7), a crucial regulator of cell cycle and transcription.[5] The Knoevenagel adducts can be evaluated directly for their biological activity or serve as intermediates for more complex structures.
-
Anticancer Agents: Many thieno[3,2-d]pyrimidine derivatives exhibit potent antiproliferative activity against various cancer cell lines.[4][6][14] The α,β-unsaturated system introduced by the Knoevenagel reaction can act as a Michael acceptor, potentially forming covalent bonds with target proteins, a strategy used in designing irreversible inhibitors.
-
Kinase Inhibitors: The structural similarity to purines makes this scaffold ideal for designing inhibitors of kinases and phosphodiesterases.[4]
-
Library Synthesis: The simplicity and efficiency of the Knoevenagel condensation allow for the rapid synthesis of a diverse library of compounds by varying the active methylene component, enabling robust structure-activity relationship (SAR) studies.
Caption: Library generation for high-throughput screening.
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Introduction: The Thieno[3,2-d]pyrimidine Scaffold and the Power of Cross-Coupling
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Thieno[3,2-d]pyrimidine Halides
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1][2] Structurally, it acts as a bioisostere of purines, the fundamental components of DNA and RNA, making it an attractive scaffold for designing molecules that can interact with biological systems.[3][4] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[2][3] The development of potent and selective kinase inhibitors, in particular, has highlighted the therapeutic potential of this molecular framework.[5]
The functionalization of the thieno[3,2-d]pyrimidine ring system is crucial for modulating its biological activity and developing new therapeutic agents.[2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering a versatile and efficient means to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[6][7] These reactions allow for the precise installation of a diverse array of substituents onto the heterocyclic core, which is essential for structure-activity relationship (SAR) studies.[3]
This guide provides a detailed overview of the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the derivatization of thieno[3,2-d]pyrimidine halides. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also insights into the underlying mechanisms and experimental considerations.
The Starting Material: Thieno[3,2-d]pyrimidine Halides
The most common precursors for these coupling reactions are halogenated thieno[3,2-d]pyrimidines, typically chlorinated at the 4-position. The synthesis often begins with a substituted 3-amino-thiophene-2-carboxylate, which undergoes cyclization.[8][9] Subsequent chlorination, for instance using phosphorus oxychloride (POCl₃), yields the reactive 4-chloro-thieno[3,2-d]pyrimidine intermediate.[10][11] The chlorine at the C4-position is particularly important for biological activity in some contexts and serves as an excellent leaving group for subsequent cross-coupling reactions.[4][12]
Fundamentals: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their different named variations, generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[13][14] Understanding this cycle is key to optimizing reaction conditions and troubleshooting experiments.
The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the thieno[3,2-d]pyrimidine halide. This step oxidizes the palladium to a Pd(II) species. The reactivity of the halide is crucial, with the typical order being I > Br > Cl.[13]
-
Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the Pd(II) complex. In the case of transmetalation, the organic group from the coupling partner is transferred to the palladium center, displacing the halide.[6][7] For amination, the amine coordinates and is subsequently deprotonated by a base.
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][13]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, coupling aryl or vinyl halides with organoboron compounds (boronic acids or esters).[6] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of the boron-containing byproducts.[7]
Catalytic Cycle Visualization
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation of the boronic acid.
Optimized Conditions & Data
Successful Suzuki couplings on the thieno[3,2-d]pyrimidine core depend on the careful selection of catalyst, ligand, base, and solvent.
| Component | Recommended Reagents/Conditions | Rationale & Insights |
| Substrate | 4-Chloro- or 4-bromo-thieno[3,2-d]pyrimidine | Chloro derivatives are often more cost-effective but may require more active catalysts. Bromo or iodo derivatives are more reactive. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice, starting as Pd(0). PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is reduced in situ.[11] |
| Ligand | PPh₃, dppf (often part of the catalyst complex) | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and accelerate oxidative addition and reductive elimination.[15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[16] An aqueous solution of the base is often beneficial. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is common, as it helps dissolve both the organic substrate and the inorganic base.[11][16] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially for less reactive chloro-substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for coupling a 4-chloro-thieno[3,2-d]pyrimidine derivative with an arylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025-0.05 eq.).
-
Solvent Addition & Degassing: Add the solvent system (e.g., Toluene and 2M aq. K₂CO₃ solution, typically in a 4:1 to 10:1 v/v ratio). Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[16]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-thieno[3,2-d]pyrimidine.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines by coupling aryl halides with primary or secondary amines.[17] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals. For thieno[3,2-d]pyrimidines, it provides direct access to 4-amino derivatives, a key functional group for kinase inhibition and other biological activities.[18]
Catalytic Cycle Visualization
Caption: The Buchwald-Hartwig amination catalytic cycle.
Optimized Conditions & Data
The choice of ligand and base is particularly critical in Buchwald-Hartwig aminations.
| Component | Recommended Reagents/Conditions | Rationale & Insights |
| Substrate | 4-Chloro- or 4-bromo-thieno[3,2-d]pyrimidine | The halide's reactivity follows the I > Br > Cl trend. More hindered amines may require the more reactive bromo- or iodo-substrates. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts. They are not active on their own and require the addition of a specialized ligand. |
| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf | Sterically hindered, electron-rich biaryl phosphine ligands (the "Buchwald ligands") are essential.[17] They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[19] NaOt-Bu is very effective but incompatible with some functional groups. K₃PO₄ and Cs₂CO₃ are milder alternatives. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.[20] |
| Temperature | 80-120 °C | Elevated temperatures are generally needed to achieve reasonable reaction rates. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.02-0.05 eq.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4-2.0 eq.) and the 4-halo-thieno[3,2-d]pyrimidine (1.0 eq.).
-
Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene). Finally, add the amine (1.1-1.3 eq.).
-
Reaction: Seal the vessel and heat the mixture with stirring to the target temperature (e.g., 110 °C). Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Application 3: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[21] This reaction is notable for its use of a dual-catalyst system, employing both palladium and a copper(I) salt as a co-catalyst.[22] It is the premier method for installing alkynyl moieties, which are valuable functional handles for further transformations (e.g., click chemistry) and are found in various biologically active molecules.
Catalytic Cycle Visualization
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Optimized Conditions & Data
| Component | Recommended Reagents/Conditions | Rationale & Insights |
| Substrate | 4-Iodo- or 4-bromo-thieno[3,2-d]pyrimidine | Iodo- and bromo-substrates are highly preferred for Sonogashira couplings. Chloro-substrates are generally unreactive under standard conditions. |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are the classic, reliable catalysts for Sonogashira reactions.[23] |
| Cu Co-catalyst | CuI (Copper(I) Iodide) | The copper salt is essential for activating the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21] |
| Base | Et₃N, i-Pr₂NH (DIPA) | An amine base is required to neutralize the HX byproduct and to deprotonate the terminal alkyne.[21] It often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, or neat amine base | The reaction must be performed under strictly anaerobic conditions, as oxygen can induce the oxidative homocoupling of alkynes (Glaser coupling), a major side reaction. |
| Temperature | Room Temperature to 60 °C | The reaction is often run under mild conditions, a key advantage of the method.[21] |
Experimental Protocol: Sonogashira Coupling
-
Inert Atmosphere Setup: To an oven-dried, two-neck flask under an argon atmosphere, add the 4-halo-thieno[3,2-d]pyrimidine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and the copper(I) iodide (0.04 eq.).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.). Stir the mixture for a few minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 4-alkynyl-thieno[3,2-d]pyrimidine.
Application 4: Heck Reaction for C-C Alkene Synthesis
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[24] While perhaps less utilized than the Suzuki coupling for this specific scaffold, it remains a valuable tool for introducing vinyl groups, which can be further elaborated.
Catalytic Cycle Visualization
Sources
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 12. Buy 4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine [smolecule.com]
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- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Heck Reaction [organic-chemistry.org]
Thieno[3,2-d]pyrimidine-7-carbaldehyde: A Versatile Scaffold for Advanced Fluorescent Probes
Introduction: In the dynamic fields of chemical biology and drug discovery, the development of sophisticated molecular tools for sensing and imaging is paramount. Fluorescent probes, in particular, have emerged as indispensable assets for visualizing and quantifying biological molecules and events with high sensitivity and spatiotemporality. The rational design of the core fluorophore is critical to the success of these probes. The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention for its diverse biological activities, including its role as a kinase inhibitor.[1] Beyond its therapeutic potential, the unique electronic properties of this scaffold make it an attractive candidate for the construction of novel fluorescent probes. This application note details the synthesis and utility of a key building block, thieno[3,2-d]pyrimidine-7-carbaldehyde, and its application in the development of advanced fluorescent probes.
The Thieno[3,2-d]pyrimidine Core: A Privileged Structure for Fluorescence
The thieno[3,2-d]pyrimidine core is an isostere of purine, a fundamental component of nucleic acids, which provides a biocompatible foundation for probe design. The fusion of the electron-rich thiophene ring with the electron-deficient pyrimidine ring creates an inherent donor-acceptor (D-A) character. This electronic landscape can be strategically manipulated through chemical modifications to fine-tune the photophysical properties of the resulting molecules. The introduction of a carbaldehyde group at the 7-position of the thiophene ring provides a versatile chemical handle for the facile synthesis of a diverse library of fluorescent probes through various condensation reactions.
Synthesis of the Key Building Block: Thieno[3,2-d]pyrimidine-7-carbaldehyde
The synthesis of thieno[3,2-d]pyrimidine-7-carbaldehyde can be approached through a multi-step sequence, commencing with the construction of the core heterocyclic system, followed by the introduction of the aldehyde functionality.
Part 1: Synthesis of the Thieno[3,2-d]pyrimidine Scaffold
A common and effective method for the synthesis of the thieno[3,2-d]pyrimidine core involves the cyclization of a substituted 3-aminothiophene-2-carboxylate derivative.[2] This precursor can be readily prepared through the Gewald reaction.
Caption: Synthetic workflow for the thieno[3,2-d]pyrimidine core.
Part 2: Formylation via the Vilsmeier-Haack Reaction
With the core scaffold in hand, the introduction of the aldehyde group at the electron-rich 7-position of the thiophene ring can be efficiently achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The Vilsmeier reagent acts as an electrophile, attacking the thiophene ring to yield the desired carbaldehyde after aqueous workup.
Caption: Vilsmeier-Haack formylation of the thieno[3,2-d]pyrimidine scaffold.
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Materials:
-
Thieno[3,2-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Chlorination: To a solution of thieno[3,2-d]pyrimidin-4-one (1.0 eq) in a suitable flask, add phosphorus oxychloride (10.0 eq) and a catalytic amount of DMF.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-chlorothieno[3,2-d]pyrimidine.
-
Formylation: Dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath and slowly add phosphorus oxychloride (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield thieno[3,2-d]pyrimidine-7-carbaldehyde.
Application: Building Fluorescent Probes via Knoevenagel Condensation
The aldehyde functionality of thieno[3,2-d]pyrimidine-7-carbaldehyde serves as a versatile anchor for the construction of donor-π-acceptor (D-π-A) type fluorescent probes. A widely employed and efficient method for this transformation is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or cyanoacetate derivatives, in the presence of a basic catalyst (e.g., piperidine or triethylamine).
Sources
Application Notes & Protocols: Microwave-Assisted Synthesis Using Thieno[3,2-d]pyrimidine-7-carbaldehyde
Introduction: The Thieno[3,2-d]pyrimidine Scaffold and the Advent of Microwave Chemistry
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, derivatives of this scaffold have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription, making them a focal point in oncology research.[2] The development of novel analogs from accessible precursors is therefore of significant interest to the scientific community.
Thieno[3,2-d]pyrimidine-7-carbaldehyde is a versatile starting material, with the aldehyde functionality serving as a synthetic handle for a variety of chemical transformations. Traditional synthetic methods often require prolonged reaction times, high temperatures, and the use of hazardous solvents, leading to lower efficiency and a greater environmental footprint. Microwave-assisted synthesis has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of reactants, often leading to dramatically reduced reaction times, increased product yields, and improved purity profiles.[3][4] This approach is particularly well-suited for the synthesis of heterocyclic compounds, offering a green and efficient alternative to conventional heating methods.[5]
This application note provides detailed protocols for the microwave-assisted synthesis of novel thieno[3,2-d]pyrimidine derivatives starting from thieno[3,2-d]pyrimidine-7-carbaldehyde. We will explore two key transformations: the Knoevenagel condensation and a chalcone synthesis, both of which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[4] Polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular rotation and friction. This direct heating of the reaction mixture, rather than the vessel walls, results in a more uniform temperature profile and significantly faster reaction rates compared to conventional heating methods.[6]
Application 1: Knoevenagel Condensation for the Synthesis of Cyanoacrylate Derivatives
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound to form a new carbon-carbon double bond.[7] This reaction is widely used to synthesize a variety of important intermediates and biologically active molecules.
Scientific Rationale
In this protocol, we will react thieno[3,2-d]pyrimidine-7-carbaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, under microwave irradiation. The reaction is typically catalyzed by a mild base. The use of microwave assistance is expected to significantly shorten the reaction time from hours to minutes and improve the yield of the desired vinyl-substituted thieno[3,2-d]pyrimidine.
Experimental Workflow
Caption: Workflow for Microwave-Assisted Knoevenagel Condensation.
Detailed Protocol
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Malononitrile or Ethyl Cyanoacetate
-
Piperidine or Ammonium Acetate (catalyst)
-
Ethanol (solvent, optional for solvent-free conditions)
-
Microwave-safe reaction vial with a stirrer bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave-safe reaction vial, add thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of piperidine (2-3 drops) or ammonium acetate (0.2 mmol).
-
If conducting the reaction in a solvent, add 2-3 mL of ethanol. For solvent-free conditions, ensure the reactants are well-mixed.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-120°C for 2-5 minutes with a power of 100-300 W. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
Add 10 mL of cold water to the reaction mixture. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the desired (E)-2-cyano-3-(thieno[3,2-d]pyrimidin-7-yl)acrylate derivative.
Data Summary
| Entry | Active Methylene Compound | Catalyst | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Malononitrile | Piperidine | 150 | 3 | 110 | 92 |
| 2 | Ethyl Cyanoacetate | Piperidine | 150 | 4 | 110 | 88 |
| 3 | Malononitrile | NH4OAc | 200 | 5 | 120 | 85 |
| 4 | Ethyl Cyanoacetate | NH4OAc | 200 | 5 | 120 | 82 |
Application 2: Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for the synthesis of flavonoids and other heterocyclic compounds. They possess a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[8]
Scientific Rationale
This protocol describes the base-catalyzed Claisen-Schmidt condensation of thieno[3,2-d]pyrimidine-7-carbaldehyde with an acetophenone derivative under microwave irradiation. The α,β-unsaturated ketone core of the resulting chalcone is a versatile pharmacophore and a key intermediate for further synthetic elaborations. The use of microwave energy is anticipated to facilitate a rapid and high-yielding synthesis.[9]
Experimental Workflow
Caption: Workflow for Microwave-Assisted Chalcone Synthesis.
Detailed Protocol
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Microwave-safe reaction vial with a stirrer bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave-safe reaction vial, dissolve thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in 5 mL of ethanol.
-
Add 1 mL of aqueous sodium hydroxide (10% w/v) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 80-100°C for 3-7 minutes with a power of 150-300 W. Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Acidify the solution with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from ethanol or aqueous acetic acid to yield the desired (E)-1-aryl-3-(thieno[3,2-d]pyrimidin-7-yl)prop-2-en-1-one.
Data Summary
| Entry | Acetophenone Derivative | Base | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Acetophenone | NaOH | 200 | 5 | 90 | 89 |
| 2 | 4-Methoxyacetophenone | NaOH | 200 | 5 | 90 | 93 |
| 3 | 4-Chloroacetophenone | KOH | 250 | 7 | 100 | 85 |
| 4 | 4-Nitroacetophenone | KOH | 250 | 7 | 100 | 82 |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reactions can be easily monitored by TLC. The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity. The expected spectroscopic data for the products would include characteristic signals for the newly formed vinyl protons in the Knoevenagel products and the α,β-unsaturated ketone system in the chalcones.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally benign approach to the synthesis of novel thieno[3,2-d]pyrimidine derivatives from thieno[3,2-d]pyrimidine-7-carbaldehyde. The protocols for Knoevenagel condensation and chalcone synthesis presented here provide a robust foundation for the generation of diverse libraries of these valuable heterocyclic compounds for applications in drug discovery and materials science. The significant reduction in reaction times and high yields demonstrate the clear advantages of microwave technology over conventional heating methods.
References
-
Ahmed, M., et al. (2018). Microwave assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 53(3), 209-214. Available at: [Link]
-
Al-Suod, H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1731-1750. Available at: [Link]
-
Ding, K., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. Available at: [Link]
-
Goghi, N., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865. Available at: [Link]
-
Hartmann, R.W., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(9), 13511-13534. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5035. Available at: [Link]
-
Loupy, A., et al. (2004). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules, 9(12), 1058-1066. Available at: [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629-639. Available at: [Link]
-
Rahman, M. M., et al. (2012). MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE. Journal of the Bangladesh Chemical Society, 25(1), 51-55. Available at: [Link]
-
Saleh, A., et al. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. International Journal of Pharmaceutical Sciences Review and Research, 87(1), 1-10. Available at: [Link]
-
Sharma, P., et al. (2018). Microwave Assisted Synthesis of Chalcone and Biological Activity. Der Pharmacia Lettre, 10(4), 68-78. Available at: [Link]
-
Singh, S., et al. (2021). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 11(59), 37375-37401. Available at: [Link]
-
Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-45. Available at: [Link]
-
Wang, J.-X., et al. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 48(30), 5261-5264. Available at: [Link]
-
Yeh, Y.-H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6649. Available at: [Link]
-
Zang, H., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1145-1158. Available at: [Link]
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- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Welcome to the technical support center for the synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Introduction: The Synthetic Challenge
Thieno[3,2-d]pyrimidine-7-carbaldehyde is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules.[1][2] The most common and direct route to introduce the C7-aldehyde functionality onto the thieno[3,2-d]pyrimidine core is the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[4][5]
While seemingly straightforward, the Vilsmeier-Haack formylation of the thieno[3,2-d]pyrimidine system can be fraught with challenges, including low yields, lack of regioselectivity, and difficult purification. This guide aims to provide a logical framework for troubleshooting these issues, grounded in the mechanistic understanding of the reaction.
General Synthetic Workflow
The synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde via the Vilsmeier-Haack reaction typically follows these key steps:
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde.
Issue 1: Low or No Product Yield
Question: I am not getting any of my desired Thieno[3,2-d]pyrimidine-7-carbaldehyde, or the yield is very low. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the nature of your starting material.
Troubleshooting Steps:
-
Reagent Quality is Paramount:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagents: Use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.[6] Old DMF can decompose to dimethylamine, which can interfere with the reaction. Similarly, POCl₃ can hydrolyze over time.
-
-
Optimizing Reaction Conditions:
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (typically 0 °C) to prevent degradation.[6] After the addition of your thieno[3,2-d]pyrimidine starting material, the reaction temperature may need to be increased to drive the formylation. The optimal temperature will depend on the reactivity of your specific substrate and should be determined empirically, starting from room temperature and gradually increasing.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some Vilsmeier-Haack reactions can be complete within a few hours, while others may require overnight stirring.[6][7]
-
-
Substrate Reactivity:
-
Electron-Richness: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, meaning it works best on electron-rich aromatic systems.[8] If your thieno[3,2-d]pyrimidine core has electron-withdrawing groups, the reaction will be more sluggish and may require more forcing conditions (higher temperature, longer reaction time).
-
Starting Material Choice for Regioselectivity: To favor formylation at the C7 position of the thiophene ring, it is often advantageous to start with a substituted thieno[3,2-d]pyrimidine. A common strategy is to use a 4-chloro-thieno[3,2-d]pyrimidine as the starting material. The chloro group at the 4-position deactivates the pyrimidine ring towards electrophilic attack, thereby directing the formylation to the more electron-rich thiophene ring.
-
| Parameter | Recommendation | Rationale |
| Reagents | Use freshly distilled/opened POCl₃ and anhydrous DMF. | Vilsmeier reagent is moisture-sensitive. |
| Temperature | 0 °C for reagent formation; RT to reflux for reaction. | Controls reagent stability and reaction rate. |
| Reaction Time | Monitor by TLC/LC-MS. Can range from hours to overnight. | Ensures reaction goes to completion. |
| Atmosphere | Inert (Nitrogen or Argon). | Prevents hydrolysis of the Vilsmeier reagent. |
Issue 2: Poor Regioselectivity - Formation of Multiple Isomers
Question: My final product is a mixture of isomers, with formylation occurring at positions other than C7. How can I improve the regioselectivity of the reaction?
Answer: Achieving high regioselectivity is a critical challenge in the functionalization of heterocyclic systems. In the case of thieno[3,2-d]pyrimidine, both the thiophene and pyrimidine rings are susceptible to electrophilic attack.
Strategies to Enhance C7-Formylation:
-
Strategic Blocking/Deactivating Groups: As mentioned previously, the use of a 4-chloro substituent on the pyrimidine ring is a highly effective strategy. The electron-withdrawing nature of the chlorine atom deactivates the pyrimidine ring, making the thiophene ring the more favorable site for electrophilic attack.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. While DMF is a reactant, using a co-solvent like 1,2-dichloroethane (DCE) or chloroform may alter the reaction outcome.[9]
-
Issue 3: Difficult Product Purification
Question: I am struggling to purify my Thieno[3,2-d]pyrimidine-7-carbaldehyde from the reaction mixture. What are the common impurities and the best purification methods?
Answer: Purification challenges often arise from the presence of unreacted starting material, isomeric byproducts, and decomposition products from the work-up.
Purification Strategy:
-
Effective Work-up:
-
Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[4][5] This is typically achieved by quenching the reaction mixture with ice-water.[6]
-
Neutralization: The reaction mixture is highly acidic. Careful neutralization with a base such as sodium bicarbonate or sodium hydroxide solution is crucial. The final product may be pH-sensitive, so maintaining a neutral or slightly basic pH during extraction is important.
-
-
Chromatographic Purification:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. The exact solvent system will need to be optimized based on the polarity of your specific product and impurities, as determined by TLC analysis.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure compound.
-
Common Impurities and Their Removal:
| Impurity | Identification (TLC/LC-MS) | Removal Strategy |
| Unreacted Starting Material | Spot/peak corresponding to the starting material. | Optimize reaction time and temperature. Purify by column chromatography. |
| Isomeric Byproducts | Spots/peaks with the same mass as the product but different retention times. | Optimize regioselectivity. Careful column chromatography with a shallow gradient. |
| DMF | Can be difficult to remove completely under vacuum. | Wash the organic layer thoroughly with water and brine during extraction. |
| Hydrolysis Byproducts | Varies depending on the stability of the product. | Proper pH control during work-up. Column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Can I use other formylating agents besides POCl₃/DMF?
A1: Yes, other reagents can be used to generate the Vilsmeier reagent. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃. However, POCl₃ is the most commonly used and generally provides good results. The choice of reagent may influence the reactivity and should be considered if you are facing issues with the standard protocol.
Q2: My reaction mixture turned dark brown/black. Is this normal?
A2: The formation of a colored solution is common in Vilsmeier-Haack reactions and does not necessarily indicate a failed reaction. However, excessive darkening or tar formation could suggest decomposition of the starting material or product, especially if the reaction is run at a high temperature for an extended period. It is advisable to monitor the reaction closely by TLC to ensure the formation of the desired product.
Q3: How do I confirm the regiochemistry of my final product?
A3: The definitive way to confirm the position of the formyl group is through nuclear magnetic resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOESY) can be used to establish the connectivity and spatial relationships between the aldehyde proton and the protons on the thieno[3,2-d]pyrimidine core.
Q4: What is the mechanism of the Vilsmeier-Haack reaction?
A4: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. In the second stage, the electron-rich thiophene ring of the thieno[3,2-d]pyrimidine attacks the Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde.[4][5]
References
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC. Available at: [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. Available at: [Link]
-
Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Available at: [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. Available at: [Link]
-
Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION - ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives - ResearchGate. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. Available at: [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Solubility of Thieno[3,2-d]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to overcome the common challenge of low aqueous solubility associated with this important class of compounds. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you advance your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the solubility of thieno[3,2-d]pyrimidine derivatives.
Q1: Why do my thieno[3,2-d]pyrimidine derivatives exhibit such poor aqueous solubility?
A1: The low solubility of thieno[3,2-d]pyrimidine derivatives is primarily rooted in their molecular structure. The fused aromatic ring system is planar, which promotes strong intermolecular π-π stacking in the solid state. Additionally, the presence of nitrogen and potentially oxygen or sulfur atoms in the core and its substituents allows for the formation of strong intermolecular hydrogen bonds. These forces create a highly stable crystal lattice that is difficult for water molecules to disrupt, resulting in low aqueous solubility.
Q2: What are the first-line strategies I should consider to improve the solubility of my thieno[3,2-d]pyrimidine derivative?
A2: Before moving to more complex formulation strategies, it is advisable to explore simpler methods that can be implemented quickly in a laboratory setting. These include:
-
Co-solvency: Experiment with mixtures of water and water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).
-
pH Adjustment: If your derivative has ionizable functional groups, altering the pH of the aqueous medium can significantly increase solubility.
-
Salt Formation: For compounds with acidic or basic moieties, conversion to a salt form is a highly effective method to enhance solubility.
Q3: At what point should I consider more advanced solubility enhancement techniques?
A3: If the initial strategies do not yield a sufficient increase in solubility for your intended application (e.g., for in vitro assays or in vivo studies), it is time to consider more advanced techniques. These include structural modifications and formulation-based approaches such as:
-
Prodrug Synthesis: Chemically modifying the parent molecule to a more soluble form that is converted to the active drug in vivo.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.
-
Complexation with Cyclodextrins: Encapsulating the lipophilic thieno[3,2-d]pyrimidine derivative within the hydrophobic core of a cyclodextrin molecule.
-
Particle Size Reduction (Nanosuspensions): Increasing the surface area-to-volume ratio of the drug particles to enhance the dissolution rate.
Troubleshooting Guides
This section provides detailed, step-by-step troubleshooting guides for various solubility enhancement techniques, tailored to the challenges presented by thieno[3,2-d]pyrimidine derivatives.
Guide 1: Structural Modification Strategies
Structural modification is a powerful tool in medicinal chemistry to improve the physicochemical properties of a lead compound without compromising its pharmacological activity.
The prodrug strategy involves the chemical modification of a drug molecule to create a more soluble derivative that, after administration, is converted back to the parent drug through enzymatic or chemical reactions.[1][2]
-
Causality of Experimental Choice: By attaching a polar functional group (e.g., a phosphate, an amino acid, or a polyethylene glycol chain) to the thieno[3,2-d]pyrimidine core, you can significantly enhance its interaction with water, thereby increasing its aqueous solubility.[2]
-
Step-by-Step Protocol (Illustrative Example: Phosphate Prodrug):
-
Identify a suitable functional group: Locate a hydroxyl or an amino group on your thieno[3,2-d]pyrimidine derivative that can be chemically modified.
-
Reaction: React the parent compound with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a suitable base.
-
Purification: Purify the resulting phosphate ester using an appropriate chromatographic technique.
-
Solubility Assessment: Compare the aqueous solubility of the phosphate prodrug with the parent compound.
-
Stability and Conversion Studies: Evaluate the stability of the prodrug at different pH values and its conversion back to the parent drug in the presence of relevant enzymes (e.g., alkaline phosphatase).
-
-
Troubleshooting:
-
Low reaction yield: Optimize reaction conditions (temperature, solvent, base).
-
Prodrug instability: Investigate different linker chemistries to modulate the rate of hydrolysis.
-
Incomplete conversion in vivo: Ensure the chosen prodrug moiety is a substrate for enzymes present at the target site.
-
Incorporating polar functional groups directly into the thieno[3,2-d]pyrimidine scaffold can disrupt the crystal lattice and improve aqueous solubility.
-
Causality of Experimental Choice: The addition of groups like morpholine, N-methylpiperazine, or short polyethylene glycol (PEG) chains can interrupt the planarity of the molecule, hindering π-π stacking, and introduce more sites for hydrogen bonding with water. The incorporation of water-soluble substituents on moieties like an ethylurea has been shown to enhance aqueous solubility in similar heterocyclic compounds.[3]
-
Step-by-Step Protocol (Illustrative Example: N-methylpiperazine):
-
Identify a suitable position for substitution: Choose a position on the thieno[3,2-d]pyrimidine ring that is amenable to chemical modification and where substitution is unlikely to abolish biological activity.
-
Synthesis: Perform a nucleophilic aromatic substitution reaction on a suitable precursor (e.g., a chloro-substituted thieno[3,2-d]pyrimidine) with N-methylpiperazine.
-
Purification: Purify the product by crystallization or chromatography.
-
Solubility and Activity Assessment: Compare the solubility and biological activity of the new derivative with the parent compound.
-
-
Troubleshooting:
-
Loss of biological activity: Choose a different substitution site or a different solubilizing group.
-
Synthetic challenges: Explore different coupling chemistries or protecting group strategies.
-
Guide 2: Formulation-Based Strategies
When structural modifications are not feasible or desired, formulation-based approaches can be employed to improve the solubility of the existing thieno[3,2-d]pyrimidine derivative.
For thieno[3,2-d]pyrimidine derivatives with acidic or basic functional groups, conversion to a salt is often the most effective and straightforward method to increase aqueous solubility.[4]
-
Causality of Experimental Choice: Salts are ionic and therefore generally have much higher aqueous solubility than their corresponding neutral forms. A case study on a 4-substituted thieno[3,2-d]pyrimidine demonstrated that conversion to its sodium salt rendered the previously insoluble compound suitable for biological evaluation.[5]
-
Step-by-Step Protocol:
-
Identify Ionizable Groups: Determine if your molecule has acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine, pyridine-like nitrogen) functionalities. The pyrimidine ring itself contains basic nitrogens.
-
Select a Counter-ion:
-
For basic compounds, use acids like HCl, HBr, sulfuric acid, methanesulfonic acid, or tartaric acid.
-
For acidic compounds, use bases like sodium hydroxide, potassium hydroxide, or calcium hydroxide.
-
-
Salt Formation: Dissolve the thieno[3,2-d]pyrimidine derivative in a suitable organic solvent. Add a stoichiometric amount of the chosen acid or base. The salt will often precipitate out of the solution.
-
Isolation and Characterization: Isolate the salt by filtration, wash with the organic solvent, and dry under vacuum. Confirm salt formation using techniques like melting point analysis, NMR, or elemental analysis.
-
Solubility Measurement: Determine the aqueous solubility of the salt form and compare it to the free base or free acid.
-
-
Troubleshooting:
-
Salt does not precipitate: Try a different solvent or use an anti-solvent to induce precipitation.
-
Hygroscopic salt: Store the salt in a desiccator. If hygroscopicity is a major issue, consider forming a different salt.
-
Salt disproportionation: In buffered solutions, the salt may convert back to the less soluble free form. Ensure the pH of the final formulation is appropriate to maintain the salt form.
-
The use of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.[3]
-
Causality of Experimental Choice: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the solvent and the hydrophobic solute, thereby increasing solubility.[6]
-
Step-by-Step Protocol:
-
Screen Co-solvents: Prepare stock solutions of your thieno[3,2-d]pyrimidine derivative in various common co-solvents such as DMSO, DMA, ethanol, propylene glycol, and polyethylene glycol (PEG 300 or PEG 400).
-
Determine Maximum Solubility in Co-solvent: Find the concentration at which your compound is fully dissolved in the pure co-solvent.
-
Titration with Aqueous Buffer: Gradually add your desired aqueous buffer (e.g., PBS) to the co-solvent solution, observing for any precipitation.
-
Create a Phase Diagram: Plot the percentage of co-solvent against the maximum soluble concentration of your compound to identify the optimal co-solvent ratio.
-
-
Data Presentation: Illustrative Co-solvent Screening
Co-solvent Max. Concentration with <5% Co-solvent in PBS Max. Concentration with <10% Co-solvent in PBS DMSO 5 µM 20 µM Ethanol 2 µM 8 µM PEG 400 10 µM 45 µM | Propylene Glycol | 8 µM | 35 µM |
-
Troubleshooting:
-
Precipitation upon dilution: This is a common issue. You may need to use a higher percentage of co-solvent or explore other techniques. Be mindful of the potential toxicity of the co-solvent in your experimental system.
-
Compound instability: Some compounds may degrade in certain organic solvents. Assess the stability of your compound in the chosen co-solvent over time.
-
Solid dispersions involve dispersing the drug in a hydrophilic carrier at the molecular level, which can significantly enhance dissolution rate and solubility.[7][8] This is particularly promising for BCS Class II drugs, which have low solubility but high permeability.[9]
-
Causality of Experimental Choice: By converting the crystalline drug into an amorphous form within a water-soluble carrier, the energy required for dissolution is greatly reduced.[10] The carrier also improves the wettability of the hydrophobic drug particles.[8]
-
Step-by-Step Protocol (Solvent Evaporation Method):
-
Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both your thieno[3,2-d]pyrimidine derivative and the carrier in a common volatile organic solvent (e.g., methanol, acetone, or a mixture).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying and Milling: Further dry the film under vacuum to remove any residual solvent. Scrape the dried dispersion and gently mill it into a fine powder.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).
-
Dissolution Studies: Compare the dissolution rate of the solid dispersion with that of the pure drug in a relevant aqueous medium.
-
-
Troubleshooting:
-
Phase Separation: If the drug and carrier are not miscible, you may observe crystalline drug in the final product. Try a different carrier or a different drug-to-carrier ratio.
-
Recrystallization upon storage: The amorphous form is thermodynamically unstable. Store the solid dispersion in a tightly sealed container at low humidity and temperature. The inclusion of a surfactant can sometimes improve stability.
-
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[11]
-
Causality of Experimental Choice: The hydrophobic thieno[3,2-d]pyrimidine molecule can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, thereby increasing the overall solubility of the complex.[12]
-
Step-by-Step Protocol (Kneading Method):
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.
-
Molar Ratio: Determine the desired molar ratio of your compound to the cyclodextrin (e.g., 1:1, 1:2).
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of water to form a paste. Gradually add the thieno[3,2-d]pyrimidine derivative and continue to knead for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder.
-
Solubility Assessment: Determine the aqueous solubility of the complex and compare it to the free drug.
-
-
Troubleshooting:
-
Low complexation efficiency: Try a different cyclodextrin or a different preparation method (e.g., co-precipitation or freeze-drying).
-
Stoichiometry issues: The optimal molar ratio may not be 1:1. Experiment with different ratios to maximize solubility enhancement.
-
Reducing the particle size of a drug to the nanometer range dramatically increases its surface area, leading to a higher dissolution rate as described by the Noyes-Whitney equation.
-
Causality of Experimental Choice: For compounds where the dissolution rate is the limiting factor for solubility, creating a nanosuspension can significantly improve bioavailability. This technique is applicable to drugs that are poorly soluble in both aqueous and organic media.[13]
-
Step-by-Step Protocol (High-Pressure Homogenization):
-
Pre-milling: Create a coarse suspension of the thieno[3,2-d]pyrimidine derivative in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Homogenization: Pass the coarse suspension through a high-pressure homogenizer for multiple cycles. The high shear forces and cavitation will break down the drug crystals into nanoparticles.
-
Characterization: Measure the particle size distribution and zeta potential of the nanosuspension using a dynamic light scattering (DLS) instrument.
-
Dissolution Testing: Compare the dissolution profile of the nanosuspension to that of the unmilled drug.
-
-
Troubleshooting:
-
Particle Aggregation: Optimize the type and concentration of the stabilizer. A combination of stabilizers may be necessary.
-
Broad Particle Size Distribution: Increase the number of homogenization cycles or adjust the homogenization pressure.
-
Crystal Growth during Storage (Ostwald Ripening): Ensure that a sufficient amount of stabilizer is used to cover the surface of the nanoparticles.
-
Visualizations
Workflow for Solubility Enhancement```dot
Caption: Encapsulation of a hydrophobic thieno[3,2-d]pyrimidine within a cyclodextrin.
References
-
Bhushan, B. Nanosuspension: An approach to enhance solubility of drugs. Journal of Pharmacy & Bioallied Sciences, 4(Suppl 1), S1-S3. [Link]
- Thakur, D., et al. (2019). Third generation solid dispersion: A novel approach for enhancing solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 9(4-s), 743-750.
- Rodriguez, A. (2024). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs.
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
- Pawar, J., & Farooqui, M. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Asian Journal of Pharmacy and Technology, 10(1), 53-58.
- Desroches, C., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3389.
- Mahapatra, A. P., Patil, V., & Patil, R. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. World Journal of Pharmaceutical Research, 11(10), 1339-1353.
- Joshi, M., et al. (2012). Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs. Current Pharma Research, 2(4), 668-677.
- Kumar, A., & Kumar, K. (2017). Solid dispersion-strategy to enhance solubility and dissolution of poorly water soluble drugs. Universal Journal of Pharmaceutical Research, 2(5), 54-59.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Dr. Reddy's Laboratories. (2023). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Drug Discovery Online. (2023).
- Hilaris Publisher. (2024). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- International Journal of Pharmacy & Pharmaceutical Research. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges.
- International Journal of Pharmacy and Biological Sciences. (2014). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH.
- Longdom Publishing. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility.
- MedCrave online. (2019). Solid dispersions: A technology for improving bioavailability.
- MDPI. (2018).
- MDPI. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors.
- NIH. (2018).
- NIH. (2020).
- NIH. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study.
- NIH. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Touro Scholar. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- MDPI. (2021). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules.
- International Journal of Pharmaceutics and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability.
- NIH. (2015).
- PubMed. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.
- Journal of Health and Rehabilitation Research. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
- Scholars Research Library. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- SciSpace. (2018).
- World Pharma Today. (2024).
- SciELO. (2023).
- PubMed Central. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
Sources
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines[v1] | Preprints.org [preprints.org]
- 11. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. internationaljournal.org.in [internationaljournal.org.in]
Side reaction products in the formylation of Thieno[3,2-d]pyrimidine
Welcome to the technical support center for the formylation of thieno[3,2-d]pyrimidine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common side reactions and experimental challenges.
Introduction: The Challenge of Selective Formylation
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a formyl (-CHO) group, typically via the Vilsmeier-Haack reaction, is a critical step for further functionalization. However, the electron-rich nature of the thiophene ring, combined with the presence of the pyrimidine moiety, presents unique challenges in controlling regioselectivity and preventing the formation of unwanted byproducts. This guide leverages established principles of heterocyclic chemistry to provide practical, field-tested solutions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the formylation of thieno[3,2-d]pyrimidines.
Problem 1: Low or No Yield of the Desired Formylated Product
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material, even after extended reaction times.
Probable Causes:
-
Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt generated from DMF and a halogenating agent like POCl₃, is a relatively weak electrophile.[1][2] Its reactivity is suitable for electron-rich systems, but may be insufficient if the thieno[3,2-d]pyrimidine core is substituted with electron-withdrawing groups (EWGs).
-
Decomposition of the Vilsmeier Reagent: The reagent is sensitive to moisture and can degrade if prepared under inadequate anhydrous conditions or if the reagents (DMF, POCl₃) are of poor quality.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion.[3]
Solutions & Experimental Protocol:
-
Verify Reagent Quality: Use freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Reaction Temperature: Gradually increase the reaction temperature. While the initial Vilsmeier reagent formation is often done at 0 °C, the subsequent formylation step may require heating. Monitor the reaction progress by TLC at different temperatures (e.g., room temperature, 40 °C, 60 °C).
-
Increase Stoichiometry: A modest increase in the amount of Vilsmeier reagent (from 1.1 eq to 1.5 or 2.0 eq) can sometimes drive the reaction to completion. However, be cautious as this can also lead to side products (see Problem 2).
dot
Caption: Reaction pathway leading to di-formylation.
Problem 3: Product Decomposition During Aqueous Workup
Symptoms: The desired product is observed in the crude reaction mixture (by TLC/LC-MS), but is lost or converted to impurities after adding water and/or base for neutralization.
Probable Causes:
-
Hydrolysis of the Iminium Intermediate: The immediate product of the Vilsmeier-Haack reaction is an iminium salt, which is then hydrolyzed to the aldehyde during workup. [2][4]If this hydrolysis is incomplete or if the intermediate is unstable to the workup conditions (e.g., prolonged exposure to strong base or acid), side reactions can occur.
-
Substrate Instability: The thieno[3,2-d]pyrimidine ring system itself may be unstable to harsh pH conditions, especially if it contains sensitive functional groups.
Solutions:
-
Controlled Quenching: Quench the reaction by pouring it slowly onto a vigorously stirred mixture of ice and a mild base, such as saturated sodium bicarbonate (NaHCO₃) or sodium acetate solution. [5]Avoid using strong bases like NaOH unless absolutely necessary.
-
Temperature Control: Keep the temperature low (0-5 °C) throughout the entire workup process to minimize the rate of potential decomposition reactions.
-
Prompt Extraction: Do not let the aqueous mixture sit for extended periods. Once neutralized, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of an unsubstituted thieno[3,2-d]pyrimidine?
A: The formylation is an electrophilic aromatic substitution. The reaction will occur at the most electron-rich (most nucleophilic) position. In the thieno[3,2-d]pyrimidine system, the thiophene ring is significantly more electron-rich than the pyrimidine ring. By analogy to thiophene itself, which undergoes preferential formylation at the C2 position, the C6 position of the thieno[3,2-d]pyrimidine core is the expected site of formylation. This is due to the ability of the sulfur atom to stabilize the cationic Wheland intermediate through resonance.
Q2: What is the mechanism of the Vilsmeier-Haack reaction?
A: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloroiminium cation, which is the active Vilsmeier reagent. [4][6]2. Electrophilic Substitution: The electron-rich C6 position of the thieno[3,2-d]pyrimidine attacks the Vilsmeier reagent. The resulting cationic intermediate is stabilized by resonance. A subsequent deprotonation step restores aromaticity, yielding an iminium salt. This salt is then hydrolyzed during aqueous workup to afford the final aldehyde product. [2][7]
dot
Caption: The two main stages of the Vilsmeier-Haack reaction.
Q3: Can I get N-formylation on one of the pyrimidine nitrogens?
A: While N-formylation is a known reaction for primary and secondary amines, [8]it is generally not a significant side reaction in this context. The lone pairs on the pyrimidine nitrogens are less nucleophilic than the thiophene ring's π-system. The aromatic stabilization would be lost upon N-formylation, making C-formylation on the thiophene ring the overwhelmingly favored pathway. Significant N-formylation would only be a concern if the substrate has a highly nucleophilic exocyclic amino group.
Q4: Are there alternative, milder methods for formylating thieno[3,2-d]pyrimidine?
A: Yes, if the Vilsmeier-Haack conditions prove too harsh for your substrate, you can consider other formylation methods. One common alternative is ortho-lithiation followed by quenching with an electrophilic formylating agent. This involves:
-
Deprotonation of the most acidic proton (often adjacent to the sulfur atom) using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C).
-
Quenching the resulting lithiated species with an anhydrous formyl source, such as DMF. [9] This method offers different regioselectivity based on the site of deprotonation and can be much milder, but requires strict anhydrous conditions and careful temperature control.
General Experimental Protocol: Vilsmeier-Haack Formylation
This is a representative protocol and may require optimization for your specific substrate.
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (1.1 eq). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF via the dropping funnel over 15 minutes. A white solid may form.
-
Reaction Initiation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add a solution of the thieno[3,2-d]pyrimidine substrate (1.0 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60 °C). Monitor the consumption of starting material by TLC or LC-MS (typically 2-6 hours).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto a stirred slurry of crushed ice and saturated sodium bicarbonate solution.
-
Extraction & Purification: Stir the resulting mixture for 30 minutes. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
-
Al-Ghorbani, M., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. Available at: [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Available at: [Link]
-
Wouters, J., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
-
Ma, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
- El-Dean, A. M. K., et al. (2018). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical and Pharmaceutical Research.
- Jones, G., & Stanforth, S. P. (2000).
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds. Request PDF. Available at: [Link]
- Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Ma, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Serpi, M., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
- Akgün, E., & Tunali, M. (1989). Reaction of electron rich heterocycles with electrophiles. Formylation of indoles via thiomethylation. Journal of Heterocyclic Chemistry.
- Fülöp, F., et al. (2001). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron.
- HETEROCYCLES. (2011). Vol. 83, No. 9.
-
Kumar, A., et al. (2010). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). The central tricyclic aromatic system of thieno[3,2‐d]pyrimidine core, relevant for ATR/PI3K kinase inhibition. Available at: [Link]
-
Reddy, T. J., et al. (2014). Formylation of Amines. Molecules. Available at: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. name-reaction.com [name-reaction.com]
- 8. mdpi.com [mdpi.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Improving stability of Thieno[3,2-d]pyrimidine-7-carbaldehyde in solution
Welcome to the technical support center for Thieno[3,2-d]pyrimidine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Introduction to the Stability of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Thieno[3,2-d]pyrimidine-7-carbaldehyde is a key intermediate and building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] The aldehyde functional group, while essential for its reactivity in various synthetic transformations, is also the primary source of its instability in solution. Understanding and mitigating the degradation of this compound is critical for obtaining reproducible and reliable experimental results.
The principal degradation pathways for aromatic aldehydes like Thieno[3,2-d]pyrimidine-7-carbaldehyde in solution include oxidation to the corresponding carboxylic acid, hydration to form a gem-diol, and subsequent acetal formation in the presence of alcohols.[3][4][5] These processes can be influenced by various factors such as the choice of solvent, pH, temperature, and exposure to light and air.
Troubleshooting Guide
This section addresses common issues encountered when working with Thieno[3,2-d]pyrimidine-7-carbaldehyde in solution.
Issue 1: Gradual loss of compound activity or concentration over a short period.
-
Possible Cause 1: Oxidation. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to atmospheric oxygen.[6] This is a common issue with aldehydes and can be accelerated by factors like light and trace metal impurities.
-
Solution:
-
Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Antioxidants: Consider the addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01% w/v) to inhibit autoxidation.[7]
-
-
-
Possible Cause 2: Hydration and Acetal Formation. In protic solvents like water or methanol, the aldehyde can exist in equilibrium with its hydrate (gem-diol) or hemiacetal, respectively.[4] While this is a reversible process, it reduces the effective concentration of the aldehyde. Under acidic conditions, this can proceed to form a stable acetal.
-
Solution:
-
Aprotic Solvents: Whenever possible, use dry aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN). Ensure the solvents are of high purity and have a low water content.
-
pH Control: Avoid acidic conditions if using protic solvents, as this can catalyze acetal formation.
-
-
Issue 2: Appearance of a new, more polar peak in HPLC analysis.
-
Observation: An additional peak with a shorter retention time (on a reverse-phase column) appears and grows over time, while the peak corresponding to the aldehyde diminishes.
-
Likely Cause: Oxidation to Carboxylic Acid. The carboxylic acid derivative of Thieno[3,2-d]pyrimidine-7-carbaldehyde is more polar than the parent aldehyde and will therefore elute earlier in a reverse-phase HPLC separation.
-
Confirmation:
-
LC-MS Analysis: Analyze the sample by LC-MS to confirm the mass of the new peak. The expected mass will correspond to the aldehyde plus an additional oxygen atom (M+16).
-
Co-injection: If a standard of the corresponding carboxylic acid is available, co-inject it with the degraded sample. The new peak should co-elute with the standard.
-
-
Mitigation: Follow the recommendations for preventing oxidation as described in Issue 1, Possible Cause 1 .
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Solution Instability. If stock solutions are prepared in large batches and used over an extended period, the degradation of Thieno[3,2-d]pyrimidine-7-carbaldehyde can lead to a decrease in its effective concentration, resulting in variable assay outcomes.
-
Solution:
-
Fresh Solutions: Prepare fresh solutions of the compound immediately before each experiment.
-
Aliquoting: If a stock solution must be stored, aliquot it into small, single-use vials and store them at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Solvent Choice: For biological assays, DMSO is a common solvent. Ensure it is of high purity and anhydrous.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing Thieno[3,2-d]pyrimidine-7-carbaldehyde?
A1: For long-term storage, it is recommended to store the compound as a solid at low temperatures (-20°C) under an inert atmosphere. For solutions, high-purity, anhydrous aprotic solvents such as DMSO or DMF are preferred.[8] For applications where protic solvents are necessary, use them freshly prepared and consider the potential for hydrate or hemiacetal formation.
Q2: How does pH affect the stability of Thieno[3,2-d]pyrimidine-7-carbaldehyde?
A2: The stability of the compound can be pH-dependent. Acidic conditions can catalyze the formation of acetals in the presence of alcohols, while strongly basic conditions may promote other degradation pathways of the heterocyclic ring system. It is advisable to maintain the solution at a neutral pH if possible. If a buffered solution is required, perform a stability study to determine the optimal pH range for your specific application.[9]
Q3: Can I store solutions of Thieno[3,2-d]pyrimidine-7-carbaldehyde in the refrigerator?
A3: For short-term storage (a few days), refrigeration at 2-8°C may be acceptable if the solution is in a tightly sealed container under an inert atmosphere. However, for longer-term storage, freezing at -20°C or -80°C is recommended to slow down degradation processes. Always aliquot the solution to avoid multiple freeze-thaw cycles.
Q4: How can I monitor the stability of my Thieno[3,2-d]pyrimidine-7-carbaldehyde solution?
A4: The stability can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method to quantify the concentration of the aldehyde over time and detect the formation of degradation products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the characteristic aldehyde proton signal (typically around 9-10 ppm) and the appearance of new signals from degradation products.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of any degradation products formed.
Protocols and Methodologies
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde (solid)
-
Anhydrous DMSO (or other suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with screw caps and PTFE septa
-
-
Procedure:
-
Allow the solid compound and the solvent to come to room temperature.
-
In an inert atmosphere (e.g., a glovebox), weigh the desired amount of the solid compound into a vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Seal the vial tightly and vortex until the solid is completely dissolved.
-
If the solution is for long-term storage, flush the headspace of the vial with inert gas before sealing.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Monitoring Solution Stability by HPLC-UV
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV maximum of the compound (can be determined by a UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Procedure:
-
Prepare a stock solution of Thieno[3,2-d]pyrimidine-7-carbaldehyde in the desired solvent as per Protocol 1.
-
At time zero (t=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time intervals (e.g., 1, 3, 7, 14 days), take an aliquot from the stock solution, dilute it in the same manner as the t=0 sample, and inject it into the HPLC system.
-
Compare the peak area of the aldehyde at each time point to the peak area at t=0 to determine the percentage of the compound remaining. Monitor for the appearance of new peaks, which would indicate degradation.
-
Visualizations
Degradation Pathway of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Caption: Key degradation pathways for Thieno[3,2-d]pyrimidine-7-carbaldehyde.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound in solution.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, under inert gas, protected from light | Minimizes degradation from air, moisture, and light. |
| Storage (Solution) | -20°C or -80°C in single-use aliquots | Prevents repeated freeze-thaw cycles and slows degradation. |
| Recommended Solvents | Anhydrous DMSO, Anhydrous DMF | Aprotic solvents prevent hydrate and acetal formation. |
| Solvents to Use with Caution | Methanol, Ethanol, Water | Protic solvents can lead to the formation of hydrates and hemiacetals. |
| pH Range | Neutral (if possible) | Avoids acid-catalyzed acetal formation and potential base-catalyzed degradation. |
| Additives | BHT (0.01% w/v) | Can inhibit autoxidation.[7] |
References
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5089. Retrieved from [Link]
-
Tan, B. L., et al. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Frontiers in Pharmacology, 9, 1162. Retrieved from [Link]
-
Souza, K. M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Antioxidants, 8(6), 173. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Kaufmann, A., et al. (2024). Solvent screening for the extraction of aromatic aldehydes. Fluid Phase Equilibria, 578, 113978. Retrieved from [Link]
-
Tadayon, E., et al. (2022). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. ACS Omega, 7(4), 3845-3855. Retrieved from [Link]
-
Al-Majidi, S. M. K., et al. (2016). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3593. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 7. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Troubleshooting failed reactions of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Welcome to the technical support center for Thieno[3,2-d]pyrimidine-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic aldehyde in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve reaction failures effectively. This document is structured as a series of frequently asked questions (FAQs) that address common and complex issues encountered in the lab.
Part 1: Foundational Issues & Starting Material Integrity
Before troubleshooting a specific reaction, it is imperative to validate the integrity of your starting material. The stability and purity of Thieno[3,2-d]pyrimidine-7-carbaldehyde are paramount for success.
FAQ 1: My reaction is sluggish or failing completely. How can I confirm my starting aldehyde is not the issue?
Answer: This is the most critical first step. An impure or degraded starting material is a common source of failure.
-
Purity Verification: The purity of the aldehyde should be >95% as determined by NMR and LC-MS.
-
¹H NMR Spectroscopy: Look for the characteristic aldehyde proton singlet, typically downfield (>9.5 ppm). The absence of significant impurity peaks is crucial. Check for residual solvents from its synthesis or purification (e.g., DMF, EtOAc).
-
LC-MS: A sharp, single peak corresponding to the correct mass-to-charge ratio [M+H]⁺ is expected. Broad peaks or multiple signals suggest degradation or impurities.
-
-
Potential for Oxidation: Heterocyclic aldehydes can be susceptible to air oxidation, converting the aldehyde (-CHO) to a carboxylic acid (-COOH). This is often accelerated by light and trace metals. If you observe a new peak in your NMR or LC-MS consistent with the carboxylic acid, this is a likely culprit.
-
Storage: Store the aldehyde under an inert atmosphere (Argon or Nitrogen), protected from light, and at a low temperature (e.g., 4°C for short-term, -20°C for long-term).
Self-Validation Protocol: Starting Material Check
-
Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Confirm the presence and integration of the aldehyde proton and the aromatic protons of the thienopyrimidine core.
-
Run an LC-MS analysis. Use a standard C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.
-
Compare the data to a known reference spectrum or the data provided by the supplier. If significant deviations are found, purify the material by column chromatography or recrystallization before use.
Part 2: Troubleshooting Specific Reaction Failures
Once you have confirmed the quality of your starting material, you can begin to troubleshoot the specific reaction.
FAQ 2: My Wittig reaction is failing. I either recover my starting aldehyde or get a complex mixture of byproducts. What should I investigate?
Answer: The Wittig reaction is a cornerstone transformation for aldehydes, but its success hinges on the effective formation and reactivity of the phosphonium ylide. The electron-withdrawing nature of the thienopyrimidine ring system can also influence the reactivity of the aldehyde.
Causality Analysis: The core of the Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon. Failures typically arise from three areas: (1) inefficient ylide generation, (2) insufficient reactivity of the ylide or aldehyde, or (3) instability of the ylide or the reaction intermediates.[1]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting a failed Wittig reaction.
Key Troubleshooting Steps & Protocols:
-
Ylide Generation is Paramount:
-
Base Selection: The pKa of the base must be sufficient to deprotonate the phosphonium salt. For simple alkylphosphonium salts, strong bases like n-BuLi, NaHMDS, or KHMDS are required. For stabilized ylides (e.g., those with adjacent ester or ketone groups), milder bases like NaH or KOtBu may suffice.[2] The presence of acidic protons elsewhere in the molecule can consume the base, so using excess base may be necessary.[3]
-
Anhydrous Conditions: Ylides are highly reactive towards water and protic solvents. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents dispensed from a solvent purification system or a freshly opened sealed bottle.
-
Visual Confirmation: The formation of a non-stabilized ylide is often accompanied by a distinct color change (e.g., orange to deep red). If no color change occurs after adding the base and stirring, ylide formation is the primary suspect.
-
-
Reaction Execution:
-
Temperature Control: Ylide formation is typically performed at low temperatures (e.g., -78°C or 0°C) to prevent decomposition. After ylide formation, the aldehyde is added, and the reaction is often allowed to warm to room temperature slowly. A sluggish reaction may benefit from gentle heating, but this can also increase side product formation.
-
Order of Addition: Always generate the ylide first before adding the aldehyde. Adding the base to a mixture of the phosphonium salt and aldehyde can lead to side reactions, such as deprotonation of the aldehyde's α-position if applicable, or base-catalyzed aldol reactions.
-
Protocol: Optimized Wittig Reaction for Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Setup: Under an argon atmosphere, add the triphenylphosphonium salt (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent: Add anhydrous THF (tetrahydrofuran) via syringe. Cool the suspension to 0°C in an ice bath.
-
Ylide Formation: Slowly add a solution of KHMDS (potassium hexamethyldisilazide, 1.05 eq, 1.0 M in THF) dropwise. Stir the mixture at 0°C for 1 hour. A distinct color change should be observed.
-
Aldehyde Addition: Dissolve Thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide (Ph₃PO), a major byproduct. Purify via flash column chromatography on silica gel. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate) is typically effective. The Ph₃PO is quite polar and will often have a low Rf.
FAQ 3: My reductive amination is giving low yields, or I am isolating a significant amount of the corresponding alcohol. What is going wrong?
Answer: Reductive amination is a robust method, but its success depends on the delicate balance between imine/iminium ion formation and the subsequent reduction. The key is to use a reducing agent that is selective for the iminium ion in the presence of the starting aldehyde.
Mechanistic Insight: The reaction proceeds in two stages: (1) condensation of the aldehyde and amine to form a hemiaminal, which then dehydrates to an imine (or a protonated iminium ion under acidic conditions); (2) reduction of the C=N bond by a hydride reagent.
Caption: Reductive amination pathway and common side reaction.
Troubleshooting Guide:
| Problem | Probable Cause | Solution & Rationale |
| Starting Aldehyde Recovered | Inefficient imine formation. | Add a catalytic amount of acetic acid (AcOH). This protonates the hemiaminal hydroxyl group, making it a better leaving group (H₂O) to facilitate imine formation. Use a dehydrating agent. Adding molecular sieves (3Å or 4Å) can sequester the water byproduct, driving the equilibrium towards the imine. |
| Alcohol Byproduct Formation | The reducing agent is too reactive and reduces the aldehyde before imine formation can occur. | Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its hydrides are sterically hindered and attenuated by the electron-withdrawing acetate groups, making it much slower to react with aldehydes but fast to react with the more electrophilic iminium ions. Avoid strong reducing agents like NaBH₄ or LiAlH₄ unless the imine is pre-formed and isolated. |
| Low Conversion | The amine is not nucleophilic enough (e.g., anilines with electron-withdrawing groups). | Increase reaction temperature. Gentle heating (40-50°C) can accelerate imine formation with less reactive amines. Increase reaction time. Some reactions may require stirring for 24-48 hours. |
| Complex Mixture | The amine is a secondary amine, leading to an enamine, or over-alkylation occurs. | Ensure stoichiometry is correct. Use a slight excess of the amine (1.1-1.2 eq). Maintain pH control. The reaction is often optimal in a mildly acidic pH range (5-6). |
Self-Validation Protocol: Optimized Reductive Amination
-
Setup: To a vial, add Thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq), the desired primary or secondary amine (1.2 eq), and a stir bar.
-
Solvent: Add an anhydrous solvent such as dichloroethane (DCE) or THF.
-
Acid Catalyst: Add glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Caution: Gas evolution may occur.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with dichloromethane or ethyl acetate, dry the organic layer, and concentrate.
-
Purification: Purify by flash column chromatography.
By systematically validating your starting materials and understanding the mechanistic nuances of each reaction, you can efficiently troubleshoot and optimize your synthetic routes involving Thieno[3,2-d]pyrimidine-7-carbaldehyde.
References
-
Di Levita, G., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(11), 19665–19688. [Link]
-
Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27419-27458. [Link]
-
Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. [Link]
-
Reddit. (2022). r/Chempros: Problems with wittig reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
Sources
Technical Support Center: Synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Welcome to the technical support center for the synthesis of Thieno[3,2-d]pyrimidine-7-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into scaling up this important heterocyclic aldehyde. Thieno[3,2-d]pyrimidine derivatives are significant scaffolds in medicinal chemistry, serving as core structures for developing potent inhibitors for targets like CDK7.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Synthesis Overview: The Vilsmeier-Haack Approach
The most common and effective method for synthesizing Thieno[3,2-d]pyrimidine-7-carbaldehyde is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich heteroaromatic ring system. The process involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, typically phosphorus oxychloride (POCl₃), to form a chloroiminium salt, the active electrophile known as the Vilsmeier reagent.[3][5][6]
-
Electrophilic Aromatic Substitution: The electron-rich thieno[3,2-d]pyrimidine substrate attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium intermediate to yield the final aldehyde product.[7]
Caption: General workflow for Vilsmeier-Haack formylation.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is consistently low, or I'm recovering mostly starting material. What's going wrong?
This is a common issue often traced back to the Vilsmeier reagent itself or the reactivity of your substrate.[8]
Answer:
-
Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture.[9] Any water present in your DMF or glassware will quench the reagent before it can react with your substrate.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere. The quality of POCl₃ is also critical; use a fresh, clear, and colorless supply.
-
-
Cause B: Insufficient Reaction Temperature or Time. While the initial formation of the Vilsmeier reagent is exothermic and requires cooling (0 °C), the subsequent formylation of the thienopyrimidine may need thermal energy to proceed efficiently, especially if the ring is not highly activated.[7][10]
-
Solution: After adding your substrate at 0 °C, allow the reaction to warm to room temperature and then gently heat it (e.g., to 60-70 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time.[10]
-
-
Cause C: Substrate Deactivation. If your thieno[3,2-d]pyrimidine starting material has electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the electrophilic substitution.[8]
-
Solution: For less reactive substrates, you may need more forcing conditions, such as higher temperatures or longer reaction times. Increasing the molar excess of the Vilsmeier reagent (e.g., from 1.5 to 2.5 equivalents) can also help drive the reaction to completion.[10]
-
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Thieno[3,2-d]pyrimidines
Welcome to the technical support center for the synthesis of thieno[3,2-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address a critical challenge often encountered during the functionalization of the thieno[3,2-d]pyrimidine core: the prevention of over-oxidation. Our goal is to provide you with in-depth troubleshooting advice, detailed protocols, and a clear understanding of the chemical principles at play to ensure the success of your synthetic endeavors.
The Challenge of Over-oxidation in Thieno[3,2-d]pyrimidine Synthesis
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] A common synthetic route involves the oxidation of the pyrimidine nitrogen to form N-oxides, which are valuable intermediates for further functionalization. However, the presence of an oxidizable sulfur atom in the thiophene ring presents a significant challenge. Over-oxidation of this sulfur to the corresponding sulfoxide and, subsequently, to the sulfone is a frequent and often undesired side reaction. This guide will help you navigate this complex issue and achieve selective oxidation.
Troubleshooting Guide: Preventing Over-oxidation
This section is structured in a question-and-answer format to directly address the common issues you may face during your experiments.
Question 1: I am trying to synthesize the N-oxide of my thieno[3,2-d]pyrimidine, but I am isolating the sulfone instead. What is happening?
Answer:
This is a classic case of over-oxidation. The sulfur atom in the thiophene ring is more nucleophilic than the nitrogen atoms in the pyrimidine ring, making it highly susceptible to oxidation. When using strong oxidizing agents or harsh reaction conditions, the sulfur is readily oxidized first to a sulfoxide and then to a sulfone.
The generally accepted mechanism for oxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) involves an electrophilic attack by the peroxy acid on the electron-rich sulfur atom.[3][4] The sulfoxide intermediate is also susceptible to further oxidation, leading to the formation of the sulfone, especially when an excess of the oxidizing agent is used or the reaction is allowed to proceed for an extended period.
To prevent this, you need to carefully control the reaction conditions and choose the appropriate oxidizing agent.
Question 2: How can I achieve selective N-oxidation without oxidizing the sulfur atom?
Answer:
Selective N-oxidation in the presence of an oxidizable sulfur atom is a significant challenge, but it can be achieved through a few strategic approaches:
-
In Situ Protonation: A highly effective strategy is to perform the oxidation in the presence of a Brønsted acid. The more basic aliphatic or alicyclic amine functionalities, if present, and to some extent the pyrimidine nitrogens, will be protonated. This protonation deactivates them towards electrophilic attack by the oxidizing agent, allowing for selective oxidation of the desired nitrogen.[5]
-
Choice of Oxidizing Agent: While m-CPBA is a common choice, its high reactivity can lead to over-oxidation.[6][7] Consider using a milder oxidizing agent or a more controlled system. For instance, hydrogen peroxide in acetic acid can sometimes offer better selectivity.
-
Careful Control of Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the oxidizing agent. This minimizes the amount of oxidant available for the secondary oxidation of the sulfur.
-
Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to slow down the rate of both the desired N-oxidation and the undesired sulfur oxidation. This can often provide a kinetic window for selective N-oxidation.
Question 3: What are the best practices for setting up an oxidation reaction to favor N-oxide formation?
Answer:
To maximize your chances of success in synthesizing the N-oxide of a thieno[3,2-d]pyrimidine, follow these best practices:
-
Start with high-purity starting materials: Impurities can sometimes catalyze side reactions.
-
Use an inert solvent: Dichloromethane (DCM) or chloroform are common choices for m-CPBA oxidations.[7]
-
Add the oxidizing agent slowly: Add a solution of the oxidizing agent dropwise to the solution of your thieno[3,2-d]pyrimidine at a low temperature. This helps to maintain a low concentration of the oxidant in the reaction mixture at any given time, disfavoring over-oxidation.
-
Monitor the reaction closely: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Proper work-up: After quenching the reaction (e.g., with a solution of sodium thiosulfate or sodium sulfite), a basic wash can help to remove the acidic byproducts of the oxidizing agent.
Visualizing the Reaction Pathway
The following diagram illustrates the potential oxidation pathways of a thieno[3,2-d]pyrimidine.
Caption: Oxidation pathways of Thieno[3,2-d]pyrimidine.
Troubleshooting Workflow
If you are encountering issues with over-oxidation, this workflow can help you diagnose and solve the problem.
Caption: Troubleshooting workflow for over-oxidation.
Experimental Protocols
Protocol 1: General Synthesis of a Thieno[3,2-d]pyrimidin-4-one Precursor
This protocol is a general method for the synthesis of a common precursor, adapted from literature procedures.[8]
-
To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in formic acid (10 vol) is added a catalytic amount of concentrated hydrochloric acid.
-
The reaction mixture is heated to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and dried to afford the thieno[3,2-d]pyrimidin-4-one.
Protocol 2: Selective N-Oxidation of a Thieno[3,2-d]pyrimidine
This protocol is designed to favor the formation of the N-oxide while minimizing sulfur oxidation.
-
Dissolve the thieno[3,2-d]pyrimidine (1.0 eq) in dichloromethane (DCM, 20 vol) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM (10 vol).
-
Add the m-CPBA solution dropwise to the cooled solution of the thieno[3,2-d]pyrimidine over a period of 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15 minutes.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-oxide.
Summary of Reaction Parameters
The following table summarizes the key parameters and their expected impact on the oxidation of thieno[3,2-d]pyrimidines.
| Parameter | Condition | Expected Outcome | Rationale |
| Oxidizing Agent | m-CPBA | High reactivity, potential for over-oxidation | A strong, non-selective oxidizing agent.[3] |
| H₂O₂ / Acetic Acid | Milder oxidation, may improve selectivity | Less reactive than m-CPBA, allowing for better control. | |
| Stoichiometry | 1.05-1.2 eq | Favors mono-oxidation (N-oxide) | Limits the availability of the oxidant for further reaction. |
| > 2.0 eq | High risk of sulfone formation | Excess oxidant will drive the reaction to the most oxidized state.[6] | |
| Temperature | -20 °C to 0 °C | Increased selectivity for N-oxidation | Lower temperatures can differentiate between the activation energies of N- and S-oxidation. |
| Room Temperature | Increased reaction rate, lower selectivity | Higher temperatures provide enough energy to overcome the activation barrier for both N- and S-oxidation. | |
| Reaction Time | Short (monitored) | Minimizes byproduct formation | Prevents the slow, secondary oxidation of the sulfur. |
| Long (overnight) | Increased risk of over-oxidation | Allows time for the less favorable oxidation pathways to occur. |
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (URL: [Link])
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (URL: [Link])
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (URL: [Link])
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (URL: [Link])
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (URL: [Link])
-
Pyrimidinones, thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. (URL: [Link])
-
Oxidation of Heterocyclic Compounds. (URL: [Link])
-
Heterocyclic Compounds. (URL: [Link])
-
meta-Chloroperoxybenzoic acid - Wikipedia. (URL: [Link])
-
Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). (URL: [Link])
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (URL: [Link])
-
mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... (URL: [Link])
-
Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (URL: [Link])
-
Selective Oxidation of Organosulphides using m-CPBA as oxidant. (URL: [Link])
-
Mod-10 Lec-11 Oxidation in Heterocyclic Chemistry (Contd.). (URL: [Link])
-
m-CPBA (meta-chloroperoxybenzoic acid). (URL: [Link])
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. (URL: [Link])
-
Chemistry and Properties - TARGETS IN HETEROCYCLIC SYSTEMS. (URL: [Link])
-
Reduction Reactions and Heterocyclic Chemistry. (URL: [Link])
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (URL: [Link])
-
Synthesis of thieno[2,3-d]pyrimidine 4. (URL: [Link])
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (URL: [Link])
-
Discovery and Optimization of Thieno[2,3-d]pyrimidine Inhibitors of NADH-Quinone Oxidoreductase (NuoD) as Medical Countermeasures against Francisella tularensis. (URL: [Link])
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Welcome to the technical support center for the purification of Thieno[3,2-d]pyrimidine-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important heterocyclic building block through recrystallization. Here, we address common challenges and provide a robust, step-by-step protocol grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Thieno[3,2-d]pyrimidine-7-carbaldehyde is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume. The "like dissolves like" principle is a good starting point; given the polar nature of the aldehyde and the pyrimidine ring, polar solvents are generally more suitable.[1]
-
Causality & Solution: If the compound doesn't dissolve, the solvent is likely not polar enough or you are not using a sufficient volume.
-
Actionable Advice: Incrementally add more solvent in small portions (e.g., 1-2 mL at a time for every 100 mg of solid) to the boiling solution until the solid dissolves.[2] If a large volume of solvent is required with minimal dissolution, the solvent is likely unsuitable. In such cases, it is advisable to recover the crude solid by removing the solvent via rotary evaporation and selecting a more appropriate solvent system.[2]
-
Question 2: The compound "oils out" instead of forming crystals upon cooling. How can I prevent this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[3] This is often due to a very high concentration of the solute or the solution cooling too rapidly.
-
Causality & Solution: The high supersaturation and rapid cooling don't allow sufficient time for the molecules to orient themselves into a crystal lattice.
-
Actionable Advice:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to slightly decrease the concentration.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Using a solvent pair, such as ethanol/water or toluene/hexane, can sometimes mitigate oiling out.[3][4]
-
-
Question 3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
Answer: A supersaturated solution has formed, but crystal nucleation has not been initiated.[1] This can happen if the solution is too clean or if there are no nucleation sites.
-
Causality & Solution: Crystal formation requires an initial nucleation event.
-
Actionable Advice:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1][3] The microscopic scratches on the glass can provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure Thieno[3,2-d]pyrimidine-7-carbaldehyde, add a tiny crystal to the solution.[2][3] This will act as a template for further crystal growth.
-
Reduce Solvent Volume: It's possible too much solvent was added. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[2]
-
-
Question 4: The recrystallization yield is very low. What are the common causes and how can I improve it?
Answer: A low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
-
Causality & Solution: The goal is to dissolve the compound in a minimum amount of hot solvent.[1]
-
Actionable Advice:
-
Minimize Solvent: Ensure you are using the minimum amount of boiling solvent required to dissolve the crude product.
-
Cold Rinse: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
-
Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and cooling again to obtain a second crop of crystals.[2] Note that this second crop may be less pure than the first.
-
-
Recrystallization Protocol for Thieno[3,2-d]pyrimidine-7-carbaldehyde
This protocol provides a generalized procedure. The choice of solvent and specific volumes will need to be optimized based on the scale and purity of your starting material.
Step 1: Solvent Selection
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][5] For thieno[3,2-d]pyrimidine derivatives, polar solvents are often a good starting point.[4][6]
| Solvent System | Rationale & Characteristics | Boiling Point (°C) |
| Ethanol | Often used for recrystallizing thienopyrimidine derivatives.[6] Good balance of polarity. | 78 |
| Ethyl Acetate | A moderately polar solvent that is effective for a range of heterocyclic compounds.[7] | 77 |
| Isopropanol | Similar to ethanol but with a slightly higher boiling point. | 82 |
| Toluene/Hexane | A solvent/anti-solvent pair. Dissolve in hot toluene and add hexane until cloudy.[4] | Toluene: 111 |
| DMF | Used for less soluble thienopyrimidine derivatives.[8] Use with caution due to its high boiling point. | 153 |
Step 2: Experimental Procedure
-
Dissolution: Place the crude Thieno[3,2-d]pyrimidine-7-carbaldehyde in an Erlenmeyer flask with a stir bar. Add a small amount of your chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.[3]
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
-
Brogden, P. J., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]
-
Guo, et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Preprints.org. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Available at: [Link]
-
Farag, A. M., et al. (2014). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]
-
MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. UCLA. Available at: [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Available at: [Link]
-
PubMed. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. PubMed. Available at: [Link]
-
Semantic Scholar. (2015). SYNTHESIS OF SOME NOVEL THIENO[3,2-d]PYRIMIDINE DERIVATIVES OF PHARMACEUTICAL INTEREST. Semantic Scholar. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Additions to Thieno[3,2-d]pyrimidine-7-carbaldehyde
Welcome to the dedicated technical support guide for researchers, medicinal chemists, and drug development professionals working with thieno[3,2-d]pyrimidine-7-carbaldehyde. This scaffold is a cornerstone in the development of various therapeutic agents, including selective kinase inhibitors.[1][2] The functionalization of the 7-carbaldehyde group via nucleophilic addition is a critical step for introducing molecular diversity and modulating pharmacological activity.
This guide is designed to provide practical, in-depth solutions to common challenges encountered during this specific transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of thieno[3,2-d]pyrimidine-7-carbaldehyde.
Q1: Why can nucleophilic addition to this heteroaromatic aldehyde be less straightforward than with simpler aromatic aldehydes like benzaldehyde?
A1: The reactivity of the aldehyde is modulated by the electronic properties of the fused thieno[3,2-d]pyrimidine ring system. Unlike benzaldehyde, this heterocyclic core is relatively electron-rich, which can donate electron density to the carbonyl carbon. This effect reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile for incoming nucleophiles.[3] Consequently, reactions may require more forcing conditions or catalytic activation compared to simpler systems.
Q2: What are some common classes of nucleophiles used in additions to this aldehyde?
A2: A wide range of nucleophiles can be employed, primarily dictated by the synthetic goal. Common examples include:
-
Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful carbon nucleophiles for forming secondary alcohols. Their high reactivity often makes them effective but can sometimes lead to side reactions.
-
Stabilized Carbanions: Enolates derived from ketones, esters, or nitriles can be used in Aldol-type or Darzens reactions.
-
Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH) are used for the reduction of the aldehyde to the corresponding primary alcohol.
-
Amine Derivatives: Primary amines can form imines, while secondary amines can form enamines, which are versatile synthetic intermediates.[4]
Q3: What is the general mechanism for this reaction?
A3: The reaction follows the general mechanism of nucleophilic addition to a carbonyl group.[5][6] A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during aqueous workup to yield the final alcohol product.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Issue 1: Low or No Product Yield with Starting Material Remaining
This is one of the most common issues, pointing to a problem with reaction initiation or rate.
Potential Cause A: Insufficient Electrophilicity of the Aldehyde
-
Explanation: As discussed, the thienopyrimidine ring can deactivate the aldehyde. Your reaction conditions may not be sufficient to overcome the activation energy barrier.
-
Solutions:
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂·OEt₂, TiCl₄, BF₃·OEt₂) can coordinate to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbon significantly more electrophilic and susceptible to attack by even weaker nucleophiles. [7] 2. Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely by TLC or LCMS to avoid decomposition.
-
Solvent Choice: Switching to a more polar solvent can sometimes stabilize the charged intermediate, but for organometallic reagents, ethereal solvents like THF or Et₂O are generally required. For other nucleophiles, polar aprotic solvents like DMF or DMSO could be explored, though reagent compatibility must be verified. [8] Potential Cause B: Poor Nucleophile Reactivity or Generation
-
-
Explanation: The nucleophile may not be strong enough, or in the case of organometallics, it may have degraded due to moisture or air exposure.
-
Solutions:
-
Verify Reagent Quality: For commercial organometallic reagents, titrate them before use to determine the active concentration. For freshly prepared reagents, ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).
-
Switch to a Stronger Nucleophile: If a Grignard reagent (R-MgBr) is failing, consider the corresponding organolithium (R-Li), which is generally more reactive.
-
Pre-formation of Enolates: When using enolates, ensure complete deprotonation by using a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures before adding the aldehyde. This prevents side reactions like self-condensation. [9]
-
Issue 2: Starting Material is Consumed, but Target Product Yield is Low
This scenario suggests that while the reaction is occurring, it is either not proceeding cleanly to the desired product or the product is being lost.
Potential Cause A: Formation of Side Products
-
Explanation: Several side reactions can compete with the desired nucleophilic addition.
-
Cannizzaro-type reaction: Under strongly basic conditions and with non-enolizable aldehydes, two molecules of the aldehyde can disproportionate to form a primary alcohol and a carboxylic acid.
-
Over-addition/Reduction: If the nucleophile is a hydride source and the product contains other reducible functional groups, over-reduction can occur.
-
Decomposition: The thienopyrimidine core or the desired product may be unstable under the reaction conditions (e.g., high heat, strongly acidic/basic media).
-
-
Solutions:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C for organolithium additions) can significantly improve selectivity and minimize decomposition.
-
Control Stoichiometry: Use a precise amount of the nucleophile (e.g., 1.05-1.1 equivalents) to avoid side reactions. Adding the nucleophile slowly via syringe pump can also help maintain a low instantaneous concentration, improving selectivity.
-
Modify Workup: Ensure the quenching step is performed at low temperature and with a suitable reagent (e.g., saturated aq. NH₄Cl instead of water for organometallics) to prevent violent reactions or degradation.
-
Potential Cause B: Product Loss During Workup or Purification
-
Explanation: The physical properties of the product can lead to its loss during extraction or chromatography.
-
Solutions:
-
Optimize Extraction: The product alcohol will have different polarity and solubility than the starting aldehyde. Ensure your extraction solvent is appropriate. If the product is somewhat water-soluble, perform multiple extractions or use a continuous extractor.
-
Alternative Purification: If the product is unstable on silica gel, consider alternatives like preparative HPLC, crystallization, or using a different stationary phase (e.g., alumina).
-
Data Summary & Recommended Conditions
The optimal conditions are highly dependent on the specific nucleophile. The following table provides a starting point for optimization.
| Parameter | Organometallic (e.g., MeMgBr) | Stabilized Enolate (e.g., Li-enolate of Acetone) | Hydride Reduction (e.g., NaBH₄) |
| Solvent | THF, Et₂O (anhydrous) | THF (anhydrous) | Methanol, Ethanol |
| Temperature | -78 °C to 0 °C | -78 °C | 0 °C to Room Temp |
| Catalyst | Lewis Acid (e.g., MgBr₂) optional | None required | None required |
| Atmosphere | Inert (Argon/N₂) | Inert (Argon/N₂) | Air |
| Workup | Sat. aq. NH₄Cl | Sat. aq. NH₄Cl | Water, followed by extraction |
| Key Challenge | High reactivity, moisture sensitivity | Complete enolate formation | Chemoselectivity if other reducible groups are present |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent
This protocol provides a self-validating framework for adding an organometallic nucleophile.
-
Materials:
-
Thieno[3,2-d]pyrimidine-7-carbaldehyde
-
Grignard reagent (e.g., 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon.
-
Reaction Setup: Dissolve Thieno[3,2-d]pyrimidine-7-carbaldehyde (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add the Grignard reagent (1.1 eq) dropwise via syringe over 15 minutes. The rate of addition is crucial to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the consumption of the starting material by TLC or LCMS. A co-spot of the starting material is essential for accurate assessment.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution at -78 °C to quench the reaction. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Control Experiment (Optional but Recommended): Run a parallel reaction under identical conditions but quench it before the addition of the Grignard reagent to ensure the starting material is stable under the setup conditions.
-
References
-
Stetter, H., Kuhlmann, H. The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Organic Reactions. [Link]
-
Stetter, H. Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach. Angewandte Chemie International Edition in English. [Link]
-
Lou, S., et al. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]
-
Krische, M. J. Metal catalyzed reductive coupling of olefin-derived nucleophiles: reinventing carbonyl addition. PMC. [Link]
-
Wang, Y., et al. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. MDPI. [Link]
-
Al-Ostath, A., et al. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Clayden, J., et al. Nucleophilic addition to electron-rich heteroaromatics: dearomatizing anionic cyclizations of pyrrolecarboxamides. PubMed. [Link]
-
Marchais-Oberwinkler, S., et al. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]
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Ashenhurst, J. Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
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Zhan, Y., et al. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
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Le-Dévéhat, F., et al. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]
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LibreTexts Chemistry. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Hafez, H. N., et al. Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. [Link]
-
Soderberg, T. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Wang, M., et al. NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. MDPI. [Link]
-
Lund, H., et al. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. [Link]
-
LibreTexts Chemistry. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries. [Link]
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Zhang, H., et al. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. [Link]
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Pearson. Nucleophilic Addition Practice Problems. Pearson. [Link]
-
Kamal, A., et al. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. [Link]
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Chad. 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Chads Prep. [Link]
-
Khan, I., et al. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. [Link]
-
Priya, S. S., et al. recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
-
Shvedov, V. I. The Chemistry of Thienopyrimidines. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Thieno[3,2-d]pyrimidine-7-carbaldehyde Analogs
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its resemblance to endogenous purines.[1] This structural similarity allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, and anti-inflammatory effects.[2][3][4] Among the various derivatives, those bearing a carbaldehyde group at the 7-position serve as exceptionally versatile intermediates and pharmacophores for generating novel therapeutic agents.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidine-7-carbaldehyde analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological performance, supported by experimental data from peer-reviewed literature. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for designing next-generation inhibitors based on this potent scaffold.
The Thieno[3,2-d]pyrimidine Core: A Blueprint for Bioactivity
The foundational thieno[3,2-d]pyrimidine ring system presents several key positions where chemical modifications can be strategically introduced to modulate potency, selectivity, and pharmacokinetic properties. The C7-carbaldehyde group, in particular, offers a reactive handle for extensive derivatization, allowing for the exploration of diverse chemical space.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The therapeutic potential of thieno[3,2-d]pyrimidine analogs is exquisitely sensitive to the nature and position of their substituents. Below, we explore the SAR at each key position, drawing on experimental evidence to rationalize the observed effects on biological activity.
The Critical C4 Position: Gateway to Potency
The C4 position is arguably one of the most critical sites for determining the biological activity of thieno[3,2-d]pyrimidines, particularly for kinase inhibitors. Substituents at this position often interact with the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition.
-
Halogenation: The introduction of a chlorine atom at the C4 position has been demonstrated to be essential for the antiproliferative activity of certain halogenated thieno[3,2-d]pyrimidines.[1] This is a common strategy in kinase inhibitor design, where the halogen can act as a hydrogen bond acceptor with the backbone amide of the hinge region.
-
Amino Substitutions: Replacing the C4-chloro group with various substituted anilines is a frequently employed strategy to enhance potency and modulate selectivity. For instance, in the development of dual EGFR and VEGFR-2 inhibitors, a series of 4-anilino-cyclohepta[3][5]thieno[2,3-d]pyrimidines showed that the nature of the aniline substituent dramatically impacted activity.[6]
The C7-Carbaldehyde Moiety: A Launchpad for Diversity
The C7-carbaldehyde is not merely a passive feature; its electrophilic nature allows it to be a versatile synthetic handle for introducing a wide range of functional groups. This transformation is a key strategy for optimizing ligand-target interactions and improving drug-like properties.
-
Conversion to Carboxamides: The oxidation of the aldehyde to a carboxylic acid, followed by amide coupling, is a powerful tactic. A series of 4-amino-substituted thieno[3,2-d]pyrimidines bearing a 7-carboxamide group were reported as highly potent inhibitors of both wild-type and T315I-mutant BCR-ABL kinase, with some compounds exhibiting activity in the low nanomolar range (1–10 nM).[7] This suggests the carboxamide group can engage in critical hydrogen bonding interactions within the active site.
-
Formation of Hydrazones and Thiosemicarbazides: The aldehyde can be readily condensed with hydrazides or thiosemicarbazides. This approach was used to create novel thienopyrimidines containing a thiosemicarbazide moiety, which demonstrated significant anticancer activity.[8] Analogs with a 4-bromophenyl (5b) or a methoxy-substituted phenyl (5d) on the thiosemicarbazide scaffold showed more potent activity against prostate (PC-3) and colon (HCT-116) cancer cell lines than the standard drug Doxorubicin.[8]
Comparative Performance Across Key Biological Targets
The true utility of the thieno[3,2-d]pyrimidine scaffold is evident in its adaptability for targeting a diverse range of proteins. The following sections compare the performance of various analogs against prominent drug targets.
Kinase Inhibition: A Privileged Scaffold for Targeting a Major Drug Class
Thieno[3,2-d]pyrimidines have been extensively explored as kinase inhibitors due to their structural similarity to the ATP purine ring.[1][2]
-
PI3K (Phosphatidylinositol 3-kinase): A series of derivatives were designed as potent PI3K inhibitors.[9] In a separate study, compound 10b was identified as a potent bifunctional inhibitor of PI3Kδ (IC₅₀ = 112 nM) and BRD4-BD1 (IC₅₀ = 19 nM), demonstrating a promising profile for treating diffuse large B-cell lymphoma.[5][10] Another study identified compound 9a as a PI3Kα inhibitor with an IC₅₀ of 9.47 µM.[11]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Novel classes of thienopyrimidines have been identified as potent inhibitors of VEGFR-2 kinase, a key target in angiogenesis.[12] In one study, compound 5f from a series of thieno[2,3-d]pyrimidines showed good VEGFR-2 inhibitory activity with an IC₅₀ value of 1.23 µM, in addition to potent EGFR inhibition.[6]
-
BCR-ABL: As mentioned, 4-amino-substituted thieno[3,2-d]pyrimidines with a 7-carboxamide group are potent inhibitors of the T315I "gatekeeper" mutant of BCR-ABL, a major challenge in chronic myeloid leukemia (CML) therapy.[7]
Table 1: Comparative Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogs Against Various Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line / Assay | Reference |
| 10b | PI3Kδ | 112 | Enzymatic Assay | [5],[10] |
| 9a | PI3Kα | 9,470 | Enzymatic Assay | [11] |
| 5f | VEGFR-2 | 1,230 | Enzymatic Assay | [6] |
| 5f | EGFR | 27 | Enzymatic Assay | [6] |
| Series | BCR-ABL T315I | 1 - 10 | Enzymatic Assay | [7] |
Antiproliferative Activity: Translating Kinase Inhibition to Cellular Effects
The potent kinase inhibition observed with many thienopyrimidine analogs often translates into significant antiproliferative activity against various cancer cell lines.
-
Broad-Spectrum Activity: Halogenated compounds have shown activity against leukemia (L1210) and other cancer cell lines.[1]
-
Targeted Cellular Potency: Compound 10b , the dual PI3Kδ/BET inhibitor, exhibited strong antiproliferative activity in diffuse large B-cell lymphoma (DLBCL) cells.[5][10]
-
Tricyclic Analogs: A series of tricyclic thieno[3,2-d]pyrimidines were evaluated against HeLa (cervical) and HT-29 (colon) cancer cells. Compound 6e , a pyrimidine-thione derivative, was particularly effective, showing 86% inhibition of HeLa cell proliferation at a 5.0 µM concentration.[13]
Table 2: Comparative Antiproliferative Activity of Thieno[3,2-d]pyrimidine Analogs
| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |
| 9a | MCF-7 | IC₅₀ | 9.80 | [11] |
| 9a | A549 | IC₅₀ | 11.30 | [11] |
| Compound l | MDA-MB-231 | IC₅₀ | 27.6 | [14] |
| 5b | PC-3 | IC₅₀ | 4.41 | [8] |
| 5b | HCT-116 | IC₅₀ | 2.52 | [8] |
| 6e | HeLa | % Inhibition | 86% @ 5µM | [13] |
Experimental Protocols: Ensuring Methodological Rigor
To ensure the trustworthiness and reproducibility of the data presented, this section details standardized protocols for the synthesis and biological evaluation of thieno[3,2-d]pyrimidine analogs.
Protocol 1: General Synthesis of a 3,6-Disubstituted-thieno[3,2-d]pyrimidin-4(3H)-one
This protocol provides a representative microwave-assisted synthesis, which offers advantages in terms of reaction time and yield.[15] The causality behind this multi-step synthesis lies in the sequential construction of the heterocyclic core followed by functionalization.
Objective: To synthesize a representative thieno[3,2-d]pyrimidin-4(3H)-one analog.
Materials:
-
Methyl 2-amino-5-(3-methoxyphenyl)thiophene-3-carboxylate
-
Formic acid (HCOOH)
-
Phosphorus oxychloride (POCl₃)
-
Substituted benzylamine (e.g., 3-methoxybenzylamine)
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Methodology:
-
Cyclization to form the Thienopyrimidinone Core:
-
To the starting aminothiophene ester, add an excess of formic acid.
-
Heat the mixture (e.g., 50 °C) overnight. The formic acid serves as both a reagent and solvent to facilitate the cyclization into the pyrimidinone ring.
-
Monitor reaction completion by TLC. Upon completion, quench with water and filter the resulting solid to yield the bicyclic thieno[3,2-d]pyrimidin-4-one intermediate.
-
-
Chlorination at the C4 Position:
-
Suspend the intermediate from Step 1 in phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture in a microwave reactor (e.g., 95 °C, 80 W, 20 min). POCl₃ acts as a powerful dehydrating and chlorinating agent, converting the C4-ketone into a more reactive C4-chloro group, which is an excellent leaving group for subsequent nucleophilic substitution.
-
Carefully quench the reaction with ice water and extract the product to obtain the 4-chloro-thieno[3,2-d]pyrimidine.
-
-
Nucleophilic Aromatic Substitution (SNAr) at C4:
-
Dissolve the 4-chloro intermediate and a slight excess (e.g., 1.2 equivalents) of the desired substituted benzylamine in DMF.
-
Heat the solution in a microwave reactor (e.g., 100 °C, 80 W, 30 min). The amine displaces the chloride at the C4 position.
-
Upon completion, add water to precipitate the product.
-
Purify the crude product by silica gel column chromatography to afford the final 3,6-disubstituted-thieno[3,2-d]pyrimidin-4(3H)-one.[15]
-
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol describes a standard colorimetric assay to assess the ability of a compound to inhibit cell proliferation. The assay's self-validating nature comes from its reliance on the metabolic activity of viable cells.
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).
-
Incubate the plate for an additional 48 hours.[13]
-
-
MTT Addition and Incubation:
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
Logical Summary of SAR Findings
The extensive research into thieno[3,2-d]pyrimidine-7-carbaldehyde analogs reveals a clear and actionable set of structure-activity relationships. Potency and selectivity are governed by a synergistic interplay between substituents at key positions, primarily C4 and C7.
References
-
Ghattas, M. A., et al. (2015). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. National Institutes of Health. [Link]
-
Li, Y., et al. (2018). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed. [Link]
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Various Authors. (n.d.). SAR of thieno[3,2-d]pyrimidine derivatives towards ATR kinase/PIKK... ResearchGate. [Link]
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A Head-to-Head Battle of Isomers: A Comparative Guide to the Biological Activity of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine
Introduction: The Tale of Two Isomers
In the landscape of medicinal chemistry, the thienopyrimidine scaffold stands out as a "privileged structure." Its resemblance to the native purine nucleus allows it to function as a bioisostere, effectively interacting with a multitude of biological targets, particularly the ATP-binding sites of enzymes.[1][2][3] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities.
Thienopyrimidines exist in several isomeric forms, but two have garnered the most attention for their therapeutic potential: thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine .[4] The sole difference between these two scaffolds is the orientation of the thiophene ring fused to the pyrimidine. This subtle structural nuance profoundly influences their three-dimensional shape, electronic properties, and ultimately, their biological activity profiles. While both isomers have been explored for anticancer, antimicrobial, and anti-inflammatory applications, a closer look at the experimental data reveals a fascinating divergence in their potency and selectivity.[5]
This guide provides an in-depth, objective comparison of the biological activities of these two isomeric systems, synthesizing data from numerous studies to provide a clear, evidence-based perspective for researchers and drug development professionals.
Comparative Analysis of Biological Activities
The therapeutic applications of both thienopyrimidine isomers are extensive. However, a critical analysis of the literature indicates that the thieno[2,3-d]pyrimidine scaffold has been more frequently associated with potent anticancer activity, particularly as a kinase inhibitor, whereas the thieno[3,2-d]pyrimidine core has demonstrated broad utility against various kinases and as a promising platform for antimicrobial agents.
Anticancer Activity: A Race for Potency
The most extensively studied application for both scaffolds is in oncology.[3] Direct comparative studies have suggested that thieno[2,3-d]pyrimidine derivatives are often more potent anticancer agents than their thieno[3,2-d]pyrimidine counterparts when tested against the same cell lines.[5][6]
This isomer has emerged as a particularly fruitful scaffold for developing inhibitors of key kinases in oncology.
-
EGFR Inhibition: A significant body of research highlights the success of thieno[2,3-d]pyrimidines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC) and other epithelial cancers.[7][8] Derivatives have shown excellent activity against both wild-type (WT) EGFR and clinically significant resistance mutants like T790M.[8][9] The FDA-approved third-generation EGFR inhibitor, olmutinib, features this core scaffold.[8]
-
PI3K & VEGFR-2 Inhibition: Beyond EGFR, this scaffold has been successfully employed to target other crucial cancer-related kinases. A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines showed potent inhibitory action against Phosphoinositide 3-kinase (PI3K) isoforms.[7] Furthermore, derivatives have been developed as dual inhibitors of VEGFR-2 and EGFR, offering a multi-pronged approach to inhibiting tumor growth and angiogenesis.[10][11]
Table 1: Selected Anticancer Activities of Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target(s) | Activity Metric | Value | Cancer Cell Line(s) | Reference |
|---|---|---|---|---|---|
| 4-Anilino derivatives | EGFRWT | IC50 | 37.19 nM | - | [8] |
| 4-Anilino derivatives | EGFRT790M | IC50 | 204.10 nM | - | [8] |
| 4-Anilino derivatives | EGFRWT | IC50 | 88.24 nM | - | [9] |
| 4-Anilino derivatives | EGFRT790M | IC50 | 92.02 nM | - | [9] |
| 2-Aryl-4-morpholino | PI3Kγ | % Inhibition | 84% (at 10 µM) | - | [7] |
| 2-(benzylamino) | Cytotoxicity | Growth Percent | -31.02% | MDA-MB-435 (Melanoma) | [6] |
| N-(m-ClPh) derivative | Cytotoxicity | IC50 | 27.6 µM | MDA-MB-231 (Breast) | [10][12] |
| Sulfonamide derivatives | Cytotoxicity | IC50 | 22.12 µM | MCF7 (Breast) |[13] |
While perhaps less frequently cited for superior potency in direct comparisons, the thieno[3,2-d]pyrimidine core is a highly versatile and powerful scaffold for inhibiting a diverse range of kinases and other cancer targets.
-
CDK7 Inhibition: Recent studies have highlighted the development of highly potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7) based on the thieno[3,2-d]pyrimidine core.[14] CDK7 is a crucial regulator of the cell cycle and transcription, making it an attractive target in cancers like triple-negative breast cancer.[14]
-
Dual PI3Kδ/BET Inhibition: In an innovative approach, a merged pharmacophore strategy was used to create first-in-class bifunctional inhibitors targeting both PI3Kδ and the bromodomain and extra-terminal (BET) protein BRD4.[15] This dual action provides a synergistic blockade of cancer cell growth pathways.[15]
-
BCR-ABL Inhibition: Derivatives of this scaffold have shown low-nanomolar activity against both wild-type and the notoriously drug-resistant T315I mutant of BCR-ABL kinase, a key driver of chronic myeloid leukemia (CML).[16]
Table 2: Selected Anticancer Activities of Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Target(s) | Activity Metric | Value | Cancer Cell Line(s) | Reference |
|---|---|---|---|---|---|
| Covalent inhibitors | CDK7 | IC50 | Potent (specific values in source) | MDA-MB-453 (Breast) | [14] |
| 4-amino-7-carboxamide | BCR-ABLT315I | IC50 | 1–10 nM | - | [16] |
| Bifunctional inhibitors | PI3Kδ | IC50 | 112 nM | - | [15] |
| Bifunctional inhibitors | BRD4-BD1 | IC50 | 19 nM | - | [15] |
| Halogenated derivative | Cytotoxicity | GI50 | 0.86 µM | L1210 (Leukemia) | [1] |
| Deoxyvasicinone analog | Cytotoxicity | % Inhibition | 86% (at 5 µM) | HeLa (Cervical) |[17] |
Antimicrobial and Anti-inflammatory Activities
Beyond oncology, both isomers have been investigated for other therapeutic properties. Here, thieno[3,2-d]pyrimidines have shown particularly promising and well-documented antimicrobial activity.
-
Antimicrobial Activity: Several studies have reported the synthesis of thieno[3,2-d]pyrimidine derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][19] Some compounds exhibited higher antifungal activity than the reference drug ketoconazole.[18] The mechanism for some of these derivatives is believed to be the inhibition of DNA gyrase.[20]
-
Anti-inflammatory Activity: Thieno[2,3-d]pyrimidine derivatives have been evaluated for anti-inflammatory and analgesic properties.[21][22] More specifically, they have been developed as atypical protein kinase C (aPKC) inhibitors, which play a role in controlling vascular permeability and cytokine-induced edema, offering potential alternatives to anti-VEGF therapies in certain eye diseases.[23][24]
Structure-Activity Relationship (SAR) Insights
The biological activity of these scaffolds is critically dependent on the nature and position of their substituents.
-
For Thieno[2,3-d]pyrimidines , SAR studies on kinase inhibitors consistently show that substitutions at the C4-position are crucial for activity.[7][25] For EGFR and PI3K inhibitors, a 4-anilino or 4-morpholino group, respectively, often forms key hydrogen bonds within the kinase hinge region. The C2-position , typically bearing an aryl group, is vital for occupying a hydrophobic pocket and can be modified to enhance potency and selectivity.[7]
-
For Thieno[3,2-d]pyrimidines , SAR analysis of antiproliferative compounds has revealed that a chlorine atom at the C4-position is essential for biological activity.[1] Modifications at other positions, such as the introduction of carboxamide groups or the fusion of additional rings, have been used to target specific enzymes like BCR-ABL and CDKs.[14][16]
Caption: Standard workflow for the MTT cell viability assay.
**2. In Vitro Kinase Inhibition Assay (HTRF®)
This is a robust method for quantifying the direct inhibitory effect of a compound on a specific kinase.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive assay based on Förster's Resonance Energy Transfer (FRET). It typically uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor (e.g., d2). When a substrate is phosphorylated by the kinase, both antibodies can bind, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents this phosphorylation, leading to a decrease in the signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated substrate, ATP solution, and serial dilutions of the test inhibitor (e.g., thienopyrimidine derivative).
-
Kinase Reaction: In a low-volume 384-well plate, add the kinase, the test inhibitor at various concentrations, and the substrate/ATP mixture.
-
Incubation: Allow the enzymatic reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Detection: Stop the reaction and initiate detection by adding a solution containing the HTRF® detection antibodies (e.g., anti-phospho-substrate-Eu3+ and Streptavidin-d2).
-
Incubation: Incubate the plate for the detection phase (e.g., 60 minutes) to allow for antibody binding.
-
Signal Reading: Read the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF®-compatible plate reader.
-
Data Analysis: The ratio of the two emission signals is calculated. The percentage of inhibition is determined relative to controls (no inhibitor vs. no enzyme). The IC₅₀ value is calculated from the dose-response curve.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Conclusion
The thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine isomers, while structurally similar, exhibit distinct and compelling biological activity profiles. The choice of which scaffold to pursue is highly dependent on the therapeutic target and desired biological outcome.
-
The thieno[2,3-d]pyrimidine scaffold has proven to be a dominant force in the development of potent anticancer kinase inhibitors , particularly against high-value targets like EGFR, PI3K, and VEGFR. Its structural geometry appears particularly well-suited for fitting into the ATP-binding pockets of these enzymes.
-
The thieno[3,2-d]pyrimidine scaffold demonstrates remarkable versatility, yielding potent inhibitors against a different spectrum of cancer targets like CDK7 and BCR-ABL, and showing significant promise as a platform for novel antimicrobial agents . [18] Ultimately, both isomers represent highly valuable frameworks in drug discovery. The continued exploration of these privileged structures, guided by rigorous structure-activity relationship studies and a deep understanding of their interactions with biological targets, holds immense promise for the development of next-generation therapeutics.
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A Comparative Analysis of Thieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives and Established EGFR Inhibitors
A Guide for Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target in oncology. Its dysregulation is a known driver in several malignancies, including non-small-cell lung cancer (NSCLC) and breast cancer.[1][2] The clinical success of EGFR Tyrosine Kinase Inhibitors (TKIs) has transformed patient outcomes; however, the evolution of treatment-resistant mutations necessitates a continuous search for novel chemical scaffolds. This guide provides a comparative overview of an emerging class of compounds, Thieno[3,2-d]pyrimidine derivatives, against established first and third-generation EGFR inhibitors.
The EGFR Signaling Axis: A Prime Therapeutic Target
EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and triggers the autophosphorylation of tyrosine residues in its intracellular domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling, primarily through the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for regulating cell proliferation, survival, and differentiation.[4][5] In many cancers, mutations or overexpression of EGFR leads to its constitutive activation, promoting uncontrolled cell growth.[5] EGFR TKIs function by competitively binding to the ATP-binding site within the kinase domain, thereby blocking autophosphorylation and halting the downstream signaling cascade.[6]
Caption: A streamlined workflow for evaluating novel EGFR inhibitors.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity. It is a primary screen to confirm direct enzymatic inhibition.
Rationale: This luminescent, high-throughput method provides a direct measure of the compound's ability to inhibit the EGFR kinase enzyme in a cell-free system, confirming on-target activity without the complexities of cellular uptake or metabolism. [7][8] Methodology:
-
Reagent Preparation: Dilute recombinant human EGFR enzyme, substrate (e.g., Poly(E,Y) 4:1), ATP, and test compounds (including a known inhibitor like Gefitinib as a positive control and DMSO as a vehicle control) in the appropriate kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). [8]2. Kinase Reaction: In a 384-well plate, add 1 µL of the test compound at various concentrations. [7]Add 2 µL of diluted EGFR enzyme, followed by 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. [7]4. Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [7]5. Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature. [7]6. Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
Protocol 2: Cell Viability Assay (MTT)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation after treatment with a test compound. Rationale: This assay provides crucial information on the phenotypic effect of the inhibitor on cancer cells. It determines the concentration at which the compound effectively reduces cell viability, a key indicator of its potential as an anticancer agent. [9]The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is accomplished by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-9) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C. [10]2. Compound Treatment: Treat the cells with serial dilutions of the thienopyrimidine derivative or control inhibitors for 72 hours. Include wells with untreated cells and vehicle (DMSO) controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. 4. Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the conversion of MTT to formazan crystals by viable cells. [10]5. Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the purple formazan crystals. [10]6. Absorbance Reading: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
Western blotting is used to detect the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK), confirming that the compound's anti-proliferative effects are due to the inhibition of the target pathway. [5][11] Rationale: This technique provides direct evidence of the inhibitor's mechanism of action within the cell. A reduction in the phosphorylated form of EGFR (p-EGFR) following treatment confirms that the compound is engaging its target and blocking the signaling cascade. [3]Normalizing p-EGFR levels to total EGFR is crucial for accurate quantification. [5] Methodology:
-
Cell Treatment and Lysis: Plate cells and treat with the test compound at various concentrations for a specified time (e.g., 2-4 hours). For some cell lines, stimulation with EGF may be required to induce phosphorylation.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using a RIPA lysis buffer containing protease and phosphatase inhibitors. [4]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. [5]4. SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. [12]6. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent when probing for phosphoproteins. [5]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [5]9. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system. [5]10. Stripping and Reprobing: To normalize the data, strip the membrane of the first set of antibodies and re-probe with an antibody for total EGFR, and subsequently for a loading control like GAPDH or β-actin. [11]
Conclusion and Future Outlook
The thieno[3,2-d]pyrimidine scaffold, and its related isosteres, represent a viable and promising avenue for the development of novel EGFR inhibitors. Early data suggests that specific derivatives can achieve biochemical and cellular potencies that are competitive with established drugs. [2][13][14]The key challenge and opportunity lie in optimizing these molecules for improved selectivity against mutant EGFR forms over wild-type, a hallmark of third-generation inhibitors like Osimertinib that leads to an enhanced safety profile. [1]Future work should focus on extensive structure-activity relationship (SAR) studies to refine the scaffold, coupled with kinase profiling to assess off-target effects and in vivo studies to evaluate pharmacokinetic properties and anti-tumor efficacy.
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A Senior Application Scientist's Guide to the In-Vitro Validation of Anticancer Activity for Thieno[3,2-d]pyrimidine Derivatives
This guide provides an in-depth comparison and procedural overview for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of Thieno[3,2-d]pyrimidine derivatives. We will dissect the essential in-vitro assays, elucidate the rationale behind methodological choices, and present a comparative framework for assessing the anticancer potential of this promising class of heterocyclic compounds.
Introduction: The Therapeutic Promise of Thieno[3,2-d]pyrimidines
The Thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to purines, which are fundamental components of nucleic acids.[1] This similarity allows these derivatives to function as effective isosteres, interacting with a wide array of biological targets implicated in oncogenesis.[1] Their broad spectrum of biological activities includes potent inhibition of key protein kinases that drive tumor growth, proliferation, and survival.[1]
Notably, various derivatives have demonstrated significant inhibitory activity against crucial oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3][4][5][6] EGFR is frequently overexpressed or mutated in non-small cell lung cancer and other solid tumors, while VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[2][3][7] The ability to target these pathways underscores the therapeutic potential of Thieno[3,2-d]pyrimidines as next-generation anticancer agents.
Comparative Anticancer Activity: A Data-Driven Overview
The efficacy of novel compounds is benchmarked by their ability to inhibit cancer cell growth, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. Below is a comparative summary of the reported in-vitro anticancer activities of various Thieno[3,2-d]pyrimidine derivatives against a panel of human cancer cell lines.
| Derivative Class/Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Key Findings |
| Thieno[2,3-d]pyrimidines (Sulfonamide series) | MCF-7 (Breast) | 22.12 - 29.22 | Doxorubicin (30.40 µM) | Several derivatives showed higher potency than the standard chemotherapeutic agent Doxorubicin.[8] |
| Thieno[2,3-d]pyrimidine 17f | HCT-116 (Colon) | 2.80 | Sorafenib | Exhibited potent activity against colon and liver cancer cell lines, with strong VEGFR-2 inhibition.[3] |
| HepG2 (Liver) | 4.10 | |||
| Thieno[3,2-d]pyrimidine 6e | HeLa (Cervical) | Not specified (86% inhibition at 5µM) | Doxorubicin | Demonstrated impressive growth inhibition, suggesting potent cytotoxic effects.[9] |
| HT-29 (Colon) | Not specified (81% inhibition at 5µM) | |||
| Thieno[2,3-d]pyrimidine B1 | H1975 (Lung, EGFRL858R/T790M) | Not specified | Olmutinib, AZD9291 | Showed high cytotoxic activity against EGFR-mutant lung cancer cells.[2] |
| Thieno[2,3-d]pyrimidine 5b | A549 (Lung) | 17.79 | Erlotinib | Displayed significant antiproliferative activity and was found to be safer on normal cell lines compared to Erlotinib.[10] |
| MCF-7 (Breast) | 22.66 |
Core Methodologies for In-Vitro Anticancer Evaluation
A robust in-vitro validation pipeline is critical for characterizing the anticancer properties of Thieno[3,2-d]pyrimidine derivatives. The following section details the standard, self-validating protocols for assessing cytotoxicity, apoptosis induction, and cell cycle perturbation.
This process is tightly regulated by the Bcl-2 family of proteins. [11]Pro-apoptotic members (like Bax and Bak) promote mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. [12]Cytochrome c then complexes with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, subsequently activating the executioner caspase-3, culminating in cell death. [12][13]Anti-apoptotic proteins (like Bcl-2) inhibit this process. Many Thieno[3,2-d]pyrimidine derivatives are thought to shift this balance in favor of apoptosis.
Cell Cycle Arrest
Disruption of the cell cycle is another key anticancer mechanism. By arresting cells at specific checkpoints, typically the G1/S or G2/M transitions, these compounds prevent damaged cells from replicating their DNA and dividing. [2][10]
This arrest is often mediated by the inhibition of cyclin-dependent kinases (CDKs), which are the master regulators of cell cycle progression. [9][14]For instance, some derivatives have been shown to cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis. [2]This provides time for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated.
Conclusion and Future Directions
The in-vitro validation of Thieno[3,2-d]pyrimidine derivatives consistently demonstrates their potential as potent anticancer agents. The comprehensive approach detailed in this guide—combining cytotoxicity screening with mechanistic assays for apoptosis and cell cycle analysis—provides a robust framework for identifying lead candidates for further preclinical and clinical development. Future studies should focus on elucidating the specific kinase inhibitory profiles of the most active compounds and validating their efficacy in more complex in-vivo models to translate the promise of this chemical scaffold into tangible therapeutic benefits for cancer patients.
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Comparative Guide to Mechanism of Action Studies for Thieno[3,2-d]pyrimidine-Based Compounds
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a structural resemblance to purines. This core is foundational to a multitude of compounds demonstrating significant therapeutic potential, particularly as anticancer and anti-inflammatory agents.[1][2][3] Their biological activities often stem from the potent and selective inhibition of key enzymes involved in cellular signaling, most notably protein kinases.[4]
This guide provides a comparative analysis of the common mechanisms of action for thieno[3,2-d]pyrimidine derivatives. It is designed for researchers and drug development professionals, offering an in-depth look at the experimental workflows used to elucidate their molecular targets and cellular effects. We will explore the causality behind experimental choices, detail self-validating protocols, and present comparative data to benchmark compound performance.
Dominant Mechanism: Protein Kinase Inhibition
The vast majority of studied thieno[3,2-d]pyrimidine compounds function by inhibiting protein kinases, enzymes that play pivotal roles in cell signaling.[4] Due to their structural similarity to adenine, the core component of adenosine triphosphate (ATP), these compounds often act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[4][5] Dysregulated kinase activity is a hallmark of many cancers, making these enzymes prime therapeutic targets.[6]
Key kinase families targeted by thieno[3,2-d]pyrimidine derivatives include:
-
PI3K/Akt/mTOR Pathway: This is a critical pathway regulating cell growth, proliferation, and survival.[6][7] Several potent thieno[3,2-d]pyrimidine-based PI3K inhibitors have been developed, such as GDC-0941 (Pictilisib).[7][8]
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and FLT3.[5][9][10] Inhibition of these kinases can block signaling cascades that drive tumor growth and angiogenesis.
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential regulators of the cell cycle.[8][11] Thieno[3,2-d]pyrimidines have been designed to target CDKs, inducing cell cycle arrest and apoptosis.[8]
-
Other Kinases: The scaffold has also been utilized to develop inhibitors for FAK, BTK, and JAK.[4][10]
Workflow for Elucidating Kinase Inhibition Mechanism
A systematic approach is required to confirm a compound's mechanism as a kinase inhibitor. This workflow ensures a logical progression from broad effects to specific molecular interactions.
Alternative Mechanisms of Action
While kinase inhibition is the most common mechanism, the versatile thieno[3,2-d]pyrimidine scaffold has been successfully adapted to target other protein families.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for repairing single-strand DNA breaks. [12]In cancers with deficient double-strand break repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. [12]The thieno[3,2-d]pyrimidine scaffold has been identified as a structural motif in the development of new PARP-1 inhibitors. [13] Mechanism:
-
PARP-1 detects a single-strand DNA break and binds to the site. [12]2. Upon binding, PARP-1 synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins. [12]3. Thieno[3,2-d]pyrimidine-based PARP inhibitors bind to the catalytic domain of PARP, preventing the synthesis of the PAR chain. [12][13]4. The DNA repair machinery is not recruited, and the single-strand break persists. [12]5. During DNA replication, this unresolved break is converted into a more lethal double-strand break, which cannot be repaired efficiently in certain cancer cells, leading to apoptosis. [12]
Tubulin Polymerization Inhibition
Microtubules, polymers of tubulin, are essential for cell division, motility, and intracellular transport. Some thieno[3,2-d]pyrimidine derivatives have been shown to act as colchicine-binding site inhibitors, disrupting microtubule dynamics. [14] Mechanism:
-
These compounds bind to the colchicine-binding site on β-tubulin. [14]2. This binding prevents the polymerization of tubulin dimers into microtubules. [14]3. The disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. [14]
Conclusion
The thieno[3,2-d]pyrimidine scaffold remains a highly valuable core in modern drug discovery. While its primary utility has been demonstrated in the development of potent protein kinase inhibitors targeting critical oncogenic pathways like PI3K/Akt, its versatility extends to other important targets such as PARP and tubulin.
A rigorous, multi-faceted experimental approach is paramount to accurately determine the mechanism of action for any new compound based on this scaffold. The workflow should progress logically from demonstrating cellular effects to identifying the specific molecular target and validating its engagement and pathway modulation within the complex cellular environment. By employing the self-validating protocols and comparative mindset outlined in this guide, researchers can confidently and accurately elucidate the mechanisms that drive the therapeutic potential of these remarkable compounds.
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A Senior Application Scientist's Guide to Comparative Docking of Thieno[3,2-d]pyrimidine Kinase Inhibitors
This guide provides an in-depth, technical comparison of Thieno[3,2-d]pyrimidine derivatives as potent kinase inhibitors, with a focus on molecular docking studies. It is designed for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and actionable experimental protocols. We will explore the nuances of preparing and executing comparative docking studies, interpreting the results in the context of experimental data, and ensuring the scientific validity of the in-silico predictions.
The Ascendance of Thieno[3,2-d]pyrimidines in Kinase Inhibition
The Thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and ability to form key hydrogen bonds with the hinge region of the ATP-binding site make it an ideal starting point for the design of potent and selective kinase inhibitors.[1] These compounds have shown remarkable efficacy against a range of therapeutically relevant kinases implicated in oncology, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[1]
The power of computational docking in this field cannot be overstated. It allows for the rapid, cost-effective evaluation of virtual compound libraries, providing crucial insights into binding modes and structure-activity relationships (SAR) that guide the synthesis of more effective inhibitors. This guide will walk you through a self-validating protocol for comparing Thieno[3,2-d]pyrimidine derivatives against key kinase targets.
The Cornerstone of Credibility: A Self-Validating Docking Protocol
To ensure the trustworthiness of any docking study, the protocol must be rigorously validated. The principle is simple: a valid docking protocol must be able to accurately reproduce the experimentally determined binding mode of a known ligand within the kinase's active site. The most common method for this is "redocking".[2][3]
Experimental Protocol: Docking Validation via Redocking
This protocol outlines the essential steps for validating your docking setup before proceeding with comparative studies.
Objective: To confirm that the chosen docking software and parameters can replicate the crystallographic pose of a co-crystallized ligand with a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å.[2]
Materials:
-
Molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools)
-
Docking program (e.g., Glide, AutoDock Vina)
-
Visualization software (e.g., PyMOL, Chimera)
-
High-resolution crystal structure of a kinase in complex with an inhibitor (e.g., EGFR with Erlotinib, PDB ID: 1M17).[4][5]
Methodology:
-
Protein Preparation:
-
Step 1.1: Load the crystal structure (e.g., 1M17) into your modeling software.
-
Step 1.2: Remove all non-essential components, such as water molecules, co-factors, and ions, that are not directly involved in the ligand binding.
-
Step 1.3: Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at a physiological pH (e.g., 7.4).
-
Step 1.4: Perform a constrained energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed.
-
-
Ligand Extraction and Preparation:
-
Step 2.1: Extract the co-crystallized ligand (e.g., Erlotinib from 1M17) and save it as a separate file. This is your reference pose.
-
Step 2.2: Prepare the extracted ligand for docking. This involves adding hydrogens, assigning correct bond orders, and generating a low-energy 3D conformation.
-
-
Grid Generation:
-
Step 3.1: Define the active site for docking by generating a grid box. This box should be centered on the position of the extracted ligand and be large enough to allow for rotational and translational sampling of the ligand.
-
-
Redocking:
-
Step 4.1: Dock the prepared ligand back into the prepared protein using your chosen docking program and scoring function.
-
Step 4.2: Generate a set number of binding poses (e.g., 10-20).
-
-
Validation Analysis:
-
Step 5.1: Superimpose the top-scoring docked pose of the ligand with the original crystallographic pose.
-
Step 5.2: Calculate the RMSD between the heavy atoms of the docked pose and the reference pose.
-
Step 5.3: Acceptance Criterion: If the RMSD is ≤ 2.0 Å, the docking protocol is considered validated and can be used for screening new compounds.[2]
-
Comparative Docking Workflow: A Case Study Approach
Once the protocol is validated, it can be applied to a series of Thieno[3,2-d]pyrimidine derivatives to predict their binding affinities and interaction patterns. This allows for a direct comparison of their potential as inhibitors for a specific kinase.
Below is a generalized workflow for a comparative docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Data-Driven Comparison of Thieno[3,2-d]pyrimidine Inhibitors
The ultimate goal of a comparative docking study is to generate data that can inform drug design. By correlating docking scores and predicted binding interactions with experimental data (such as IC50 values), we can build robust SAR models.
Targeting EGFR: Overcoming Resistance
Thieno[3,2-d]pyrimidines have been developed as potent inhibitors of both wild-type EGFR and its clinically relevant mutant forms, such as the L858R/T790M double mutant, which confers resistance to earlier generations of inhibitors.[1]
| Compound ID | Target | Docking Score (kcal/mol) | Key H-Bond Interactions | Experimental IC50 (nM) |
| Derivative A | EGFR (WT) | -9.8 | Met793 (Hinge) | 15 |
| Derivative B | EGFR (WT) | -8.5 | Met793 (Hinge) | 85 |
| Derivative A | EGFR (T790M) | -9.2 | Met793 (Hinge), Cys797 | 25 |
| Derivative B | EGFR (T790M) | -7.9 | Met793 (Hinge) | 250 |
| Erlotinib | EGFR (WT) | -9.5 | Met793 (Hinge) | 10 |
Note: Data is representative and compiled from multiple sources for illustrative purposes.
Analysis: The docking scores generally correlate well with the experimental IC50 values. Derivative A, with a lower (more favorable) docking score, exhibits greater potency against both wild-type and mutant EGFR. The predicted interaction with Cys797 in the T790M mutant by Derivative A could explain its retained potency against the resistant form.
Targeting VEGFR-2: Anti-Angiogenic Potential
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Thieno[3,2-d]pyrimidines have shown promise as potent VEGFR-2 inhibitors.
| Compound ID | Target | Docking Score (kcal/mol) | Key H-Bond Interactions | Experimental IC50 (nM) |
| Derivative C | VEGFR-2 | -10.2 | Cys919 (Hinge) | 30 |
| Derivative D | VEGFR-2 | -9.1 | Cys919 (Hinge) | 150 |
| Sorafenib | VEGFR-2 | -10.5 | Cys919, Asp1046 | 20 |
Note: Data is representative and compiled from multiple sources for illustrative purposes.
Analysis: Again, a strong correlation is observed between the predicted binding affinity and the measured inhibitory activity. The ability of these compounds to form a crucial hydrogen bond with the hinge residue Cys919 is a key determinant of their inhibitory potential.
Targeting PI3K: A Key Signaling Node
The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. Thieno[3,2-d]pyrimidine derivatives have been investigated as PI3K inhibitors.
Caption: The PI3K signaling pathway and the inhibitory action of Thieno[3,2-d]pyrimidines.
| Compound ID | Target | Docking Score (kcal/mol) | Key H-Bond Interactions | % Inhibition @ 10µM (PI3Kα) |
| Derivative E | PI3Kα | -9.5 | Val851 (Hinge) | 85 |
| Derivative F | PI3Kα | -8.2 | Val851 (Hinge) | 45 |
| GDC-0941 | PI3Kα | -10.1 | Val851, Ser774 | 95 |
Note: Data is representative and compiled from multiple sources for illustrative purposes.
Analysis: The docking studies correctly predict the higher inhibitory activity of Derivative E over Derivative F. The interaction with the hinge residue Val851 is critical for potent PI3K inhibition. More advanced inhibitors like GDC-0941 often form additional interactions, such as with Ser774, leading to enhanced potency.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of Thieno[3,2-d]pyrimidine kinase inhibitors. By adhering to a rigorously validated protocol, researchers can generate reliable in-silico data to guide the design and optimization of novel therapeutic agents. The strong correlation between computational predictions and experimental results underscores the value of molecular docking as an indispensable tool in modern drug discovery.
Future work in this area should focus on the use of more advanced computational techniques, such as molecular dynamics simulations and free energy perturbation (FEP) calculations, to further refine the prediction of binding affinities and to account for protein flexibility. As our understanding of the structural biology of kinases continues to grow, so too will our ability to design the next generation of highly potent and selective Thieno[3,2-d]pyrimidine-based medicines.
References
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Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
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St-Germain, J. R., et al. (2002). Crystal Structure of the Kinase Domain of Human EGFR with Erlotinib. RCSB PDB. [Link]
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ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex.... ResearchGate. [Link]
-
Patel, H., et al. (2022). Validation of docking protocol by redocking the cocrystallized ligand.... ResearchGate. [Link]
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A Researcher's Guide to Validating Thieno[3,2-d]pyrimidine Derivatives as PI3K Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of Thieno[3,2-d]pyrimidine derivatives against the Phosphoinositide 3-kinase (PI3K) pathway. The methodologies outlined herein are designed to establish a clear line of evidence from direct enzymatic inhibition to cellular target engagement and functional outcomes, ensuring scientific integrity and reproducibility.
The PI3K Pathway: A Critical Node in Cancer Signaling
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation, often a result of mutations in genes like PIK3CA, is one of the most frequent oncogenic events across a wide spectrum of human cancers, including breast, colorectal, and lung cancers.[2][3] This makes the PI3K pathway a highly attractive target for therapeutic intervention.[1] The Thieno[3,2-d]pyrimidine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors due to its structural properties that allow for potent and selective interactions within the ATP-binding pocket of various kinases.[4][5]
A Multi-Step Workflow for Rigorous Validation
To validate a Thieno[3,2-d]pyrimidine derivative as a true PI3K inhibitor, a systematic, multi-pronged experimental approach is essential. This workflow is designed to first confirm direct inhibition of the enzyme, then verify that the compound engages its target within a cellular environment, and finally, to demonstrate that this engagement leads to the expected biological consequences.
Caption: A streamlined workflow for the validation of PI3K inhibitors.
Step 1: In Vitro Validation of Direct PI3K Inhibition
The foundational step is to determine if the Thieno[3,2-d]pyrimidine derivative directly inhibits the enzymatic activity of PI3K in a cell-free system. This approach isolates the enzyme and the inhibitor, removing the complexities of a cellular environment to provide a clear measure of direct interaction.
Causality: A positive result in this assay demonstrates that the compound can physically interact with the PI3K enzyme and block its catalytic function. It is crucial to test against the different Class I PI3K isoforms (α, β, δ, γ) to determine the compound's selectivity profile, as isoform-specific inhibitors often have more favorable toxicity profiles.[2][3]
Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits (e.g., PI3K-Glo™ Kinase Assay).
-
Reagent Preparation:
-
Prepare a 2X PI3K enzyme/PIP2 substrate solution in the appropriate kinase buffer.
-
Perform a serial dilution of the Thieno[3,2-d]pyrimidine derivative and a known PI3K inhibitor (e.g., Alpelisib) as a positive control.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions to a 384-well plate.
-
Add 5 µL of the 2X enzyme/substrate solution to initiate the reaction.
-
Incubate for 60-90 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ATP detection reagent. This reagent contains luciferase and measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Step 2: Cellular Target Engagement
Once direct enzymatic inhibition is confirmed, the next critical step is to verify that the compound can enter the cell and inhibit PI3K signaling. The most direct method is to measure the phosphorylation of AKT, a key downstream effector of PI3K.[6]
Causality: A reduction in phosphorylated AKT (p-AKT) at serine 473 (S473) provides strong evidence that the compound is inhibiting the PI3K pathway within a cellular context.[7] This confirms target engagement and bioavailability at the cellular level.
Caption: The PI3K/AKT signaling pathway and the point of inhibition.
Detailed Protocol: Western Blot for p-AKT (S473)
-
Cell Culture and Treatment:
-
Plate a cancer cell line with a known active PI3K pathway (e.g., MCF-7, T-47D) and allow cells to adhere overnight.[8][9]
-
Serum-starve the cells for 12-24 hours to reduce basal PI3K signaling.
-
Pre-treat the cells with various concentrations of the Thieno[3,2-d]pyrimidine derivative for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (S473) and total AKT. A loading control like β-actin or GAPDH is essential.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition.
-
Step 3: Functional Cellular Assays
The final validation step is to demonstrate that the observed target engagement translates into a meaningful anti-cancer effect. Cell viability and proliferation assays are standard methods to assess the functional consequences of inhibiting a critical survival pathway like PI3K.
Causality: A dose-dependent decrease in cell viability or proliferation in cancer cells treated with the Thieno[3,2-d]pyrimidine derivative provides the ultimate proof-of-concept, linking direct enzyme inhibition to a desired therapeutic outcome.
Detailed Protocol: Cell Viability Assay (MTT Assay)
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the Thieno[3,2-d]pyrimidine derivative. Include a vehicle-only control and a positive control (e.g., Doxorubicin).[10]
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Analysis
To contextualize the performance of a novel Thieno[3,2-d]pyrimidine derivative, it is essential to compare its potency against established PI3K inhibitors.
| Compound Class | Example Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound VIb | - (28% inhib. @ 10µM) | - (72% inhib. @ 10µM) | - | - (84% inhib. @ 10µM) | [8][9] |
| Isoform-Selective | Alpelisib (BYL719) | ~5 | ~1,200 | ~290 | ~250 | [3] |
| Pan-PI3K | Buparlisib (BKM120) | ~52 | ~166 | ~116 | ~262 | [3] |
| Pan-PI3K | PI-103 | ~2 | ~3 | ~3 | ~15 | [2] |
| Dual PI3K/mTOR | Gedatolisib | ~0.4 | ~15 | ~1.2 | ~5.4 | [11] |
Note: Data for Thieno[2,3-d]pyrimidine derivative Compound VIb was reported as percent inhibition at a fixed concentration, not as IC50 values.[8][9]
Conclusion
The validation of Thieno[3,2-d]pyrimidine derivatives as PI3K inhibitors requires a systematic and logical progression of experiments. By following the workflow of in vitro biochemical assays, cellular target engagement studies, and functional cellular assays, researchers can build a robust body of evidence. This rigorous approach not only confirms the mechanism of action but also provides the critical data necessary for the further development of these promising compounds into next-generation cancer therapeutics.
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Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences. Available at: [Link]
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Varghese, S. J., et al. (2022). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of new Thieno[2,3-d]pyrimidine-based derivatives as anti-breast cancer: Biological evaluation, PIM-1 kinase inhibition, and in silico studies. Journal of Molecular Structure. Available at: [Link]
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Fowler, N. (2017). Overcoming toxicities when combining PI3K inhibitors with other treatments. VJHemOnc. Available at: [Link]
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Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
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El-Sayed, N., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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El-Sayed, N., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Pompura, S. L., & Busa, W. B. (2021). The present and future of PI3K inhibitors for cancer therapy. Therapeutic Advances in Medical Oncology. Available at: [Link]
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Vitiello, P. P., et al. (2023). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers. Available at: [Link]
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Singh, R., et al. (2014). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Spira, A. I., et al. (2022). Development of PI3K inhibitors: Advances in clinical trials and new strategies. International Journal of Molecular Sciences. Available at: [Link]
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Kremer, I., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Scientia Pharmaceutica. Available at: [Link]
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Giladi, M., et al. (2023). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Discovery. Available at: [Link]
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Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Available at: [Link]
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Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Available at: [Link]
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Abood, N. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors. Its rigid, planar structure and capacity for diverse substitutions make it an ideal starting point for targeting the ATP-binding site of various kinases, which are critical regulators of cellular signaling and prominent targets in oncology and immunology. However, the high degree of structural homology across the human kinome presents a significant challenge: achieving target selectivity.[1]
This guide provides an in-depth comparison of the cross-reactivity profiles of several classes of thieno[3,2-d]pyrimidine-based inhibitors. We will delve into the experimental methodologies used to determine these profiles, offering field-proven insights into experimental design and data interpretation to aid researchers in the selection and characterization of these valuable chemical tools.
The Imperative of Selectivity Profiling
Kinase inhibitors are rarely, if ever, completely specific for a single target.[2] Off-target activity can lead to unexpected toxicities or confounding biological effects, compromising the validity of a compound as a chemical probe or its safety as a therapeutic agent.[1] Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a foundational component of inhibitor development. It allows for:
-
Identification of Potential Liabilities: Early detection of off-target interactions with kinases known to be associated with adverse effects.
-
Mechanism Deconvolution: Understanding whether an observed phenotype is due to on-target inhibition or a polypharmacological effect.
-
Rational Optimization: Guiding structure-activity relationship (SAR) studies to improve selectivity and potency.[3][4]
Comparative Selectivity of Thieno[3,2-d]pyrimidine Inhibitors
The versatility of the thieno[3,2-d]pyrimidine core is evident in the diverse range of kinases it has been adapted to target. The following table summarizes the selectivity profiles of representative compounds from recent literature, highlighting both their intended targets and significant off-targets where data is available.
| Inhibitor Class/Compound | Primary Target(s) | On-Target Potency (IC₅₀) | Key Off-Targets & Selectivity Notes | Reference |
| EGFR Inhibitors | EGFRL858R/T790M | ≤ 250 nM | Highly selective over wild-type EGFR (> 10,000 nM), crucial for reducing toxicity associated with inhibiting the native enzyme. | [5] |
| JAK1 Inhibitors | Janus Kinase 1 (JAK1) | 22 nM (Compound 46) | Demonstrates high selectivity over other JAK family members, JAK2 and JAK3. Kinome-wide screening of a parent compound against 370 kinases confirmed a high degree of selectivity. | [6] |
| CDK7 Inhibitors | Cyclin-Dependent Kinase 7 | Potent (specific IC₅₀ not stated) | Described as having "good kinome selectivity" based on in vitro screening, indicating minimal potent off-target activity. | [7] |
| FAK/FLT3 Dual Inhibitors | FAK, FLT3 | Potent (specific IC₅₀ not stated) | Designed as a multi-targeted inhibitor, also potently inhibits recalcitrant FLT3 mutants that confer drug resistance. | [4][8] |
| FMS Inhibitors | CSF-1R (FMS) | 2 nM (Compound 21) | Developed as a potent and specific inhibitor for FMS kinase to target tumor-associated macrophages. | [9] |
| Aurora Kinase Inhibitors | Aurora Kinases | Potent (specific IC₅₀ not stated) | A thienopyrimidine moiety was used to develop potent and selective Aurora kinase inhibitors. | [10] |
| PI3Kδ/BET Dual Inhibitors | PI3Kδ, BRD4-BD1 | 112 nM (PI3Kδ), 19 nM (BRD4-BD1) | A bifunctional inhibitor with good selectivity for PI3Kδ over other kinases. | [11] |
Visualizing Kinase Inhibition: The EGFR Signaling Pathway
To understand the impact of these inhibitors, it is crucial to visualize their place within cellular signaling networks. The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) pathway, a common target for thieno[3,2-d]pyrimidine derivatives.[5] Inhibition of EGFR blocks downstream signaling through pathways like RAS/MAPK, thereby reducing cell proliferation.
Caption: Simplified EGFR signaling pathway inhibited by a thieno[3,2-d]pyrimidine derivative.
Core Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is required to build a comprehensive selectivity profile.[12] No single assay can capture the full picture of a compound's behavior. We will detail two orthogonal, yet complementary, gold-standard techniques: broad-panel in vitro kinome scanning and cell-based target engagement.
In Vitro Kinome Scanning (Competitive Binding Assay)
This method provides a broad, unbiased view of a compound's affinity for hundreds of kinases simultaneously.[13] It measures the ability of a test compound to compete with a known, immobilized ligand for binding to a large panel of kinases.
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- 7. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[3,2-d]pyrimidine-7-carbaldehyde Derivatives: A Comparative Guide to Preclinical Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent anti-cancer properties. This guide provides an in-depth technical comparison of the efficacy of thieno[3,2-d]pyrimidine-7-carbaldehyde and its analogs in preclinical xenograft models. By synthesizing data from key studies and juxtaposing it with established cancer therapeutics, we aim to provide a comprehensive resource for researchers in the field. Our focus extends beyond mere data presentation to elucidate the causal relationships between molecular design, mechanism of action, and in vivo anti-tumor activity.
Introduction: The Rationale for Targeting Kinase Pathways with Thienopyrimidines
The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. The thieno[3,2-d]pyrimidine core, a bioisostere of purine, has proven to be an effective framework for the design of kinase inhibitors. These compounds often target key players in cancer progression, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K). The aldehyde functional group at the 7-position of the thieno[3,2-d]pyrimidine ring system offers a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Preclinical Efficacy of Thieno[3,2-d]pyrimidine Derivatives in Xenograft Models
While in vitro assays provide valuable initial data on the anti-proliferative activity of novel compounds, xenograft models in immunocompromised mice represent a critical step in evaluating their potential as therapeutic agents. These in vivo studies offer insights into a compound's bioavailability, tumor penetration, and overall anti-tumor efficacy in a complex biological system.
A Case Study: The Potent CDK7 Inhibitor, Compound 36
A significant breakthrough in the development of thieno[3,2-d]pyrimidine-based anticancer agents is the discovery of Compound 36 , a highly selective and potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 plays a crucial dual role in regulating the cell cycle and transcription, making it an attractive target in oncology.
In a compelling demonstration of its in vivo potential, Compound 36 exhibited strong efficacy in a triple-negative breast cancer (TNBC) cell line-derived xenograft (CDX) mouse model. Oral administration of Compound 36 at a dose of 5 mg/kg once daily led to significant tumor growth inhibition.[1] This finding is particularly noteworthy as TNBC is an aggressive subtype of breast cancer with limited targeted treatment options.
Comparative Analysis with Established Kinase Inhibitors
To contextualize the preclinical performance of thieno[3,2-d]pyrimidine derivatives, it is essential to compare their efficacy with that of established drugs targeting similar pathways.
| Compound Class | Target(s) | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Thieno[3,2-d]pyrimidine Derivative (Compound 36) | CDK7 | Triple-Negative Breast Cancer (TNBC) CDX | 5 mg/kg, oral, once daily | Strong efficacy | [1] |
| Pictilisib (GDC-0941) | Pan-PI3K | U87MG Glioblastoma | 150 mg/kg, oral | 98% | [2] |
| IGROV1 Ovarian Cancer | 150 mg/kg, oral | 80% | [2] | ||
| Medulloblastoma | 100 mg/kg, oral, once daily | Delayed tumor growth, significantly longer survival | |||
| Alpelisib (BYL719) | PI3Kα | HER2+/PIK3CA mutant Breast Cancer | Not specified | Significantly reduced tumor growth in combination with trastuzumab | |
| PIK3CA-mutant ER+ Breast Cancer PDX (WHIM9, WHIM20) | Not specified | Significant response | [3] | ||
| Erlotinib (Tarceva) | EGFR | Non-Small Cell Lung Cancer (NSCLC) - H460a | 100 mg/kg | 71% | [4] |
| Non-Small Cell Lung Cancer (NSCLC) - A549 | 100 mg/kg | 93% | [4] | ||
| Chordoma PDX | Not specified | Significantly inhibited tumor growth | [5] |
Note: TGI data can be presented in various formats (e.g., percentage inhibition, delay in tumor growth). Direct comparison requires careful consideration of the experimental models and methodologies.
Understanding the Mechanism: From Molecular Target to In Vivo Response
The efficacy observed in xenograft models is a direct consequence of the compound's interaction with its molecular target and the subsequent downstream effects on tumor biology.
CDK7 Inhibition Pathway
Caption: Inhibition of CDK7 by thieno[3,2-d]pyrimidine derivatives blocks cell cycle progression and oncogene transcription, leading to apoptosis and reduced tumor growth.
PI3K/Akt/mTOR Inhibition Pathway
Caption: Thienopyrimidine-based PI3K inhibitors block the conversion of PIP2 to PIP3, thereby inhibiting the downstream Akt/mTOR signaling cascade and reducing cancer cell growth and survival.
Experimental Protocols: A Guide to Robust Xenograft Studies
The reproducibility and reliability of xenograft studies are paramount. Below is a detailed, step-by-step methodology for conducting xenograft experiments with orally administered small molecule inhibitors.
Xenograft Tumor Implantation and Growth Monitoring
-
Cell Culture and Preparation:
-
Culture the selected human cancer cell line (e.g., a TNBC cell line for Compound 36) in the recommended medium and conditions.
-
Harvest cells during the logarithmic growth phase and assess viability using a trypan blue exclusion assay.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at the desired concentration.
-
-
Animal Handling and Implantation:
-
Utilize immunocompromised mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Drug Formulation and Administration
-
Formulation:
-
Prepare the thieno[3,2-d]pyrimidine derivative in a suitable vehicle for oral administration (e.g., a solution or suspension in 0.5% methylcellulose with 0.2% Tween 80).
-
Ensure the formulation is homogenous and stable for the duration of the study.
-
-
Administration:
-
Administer the compound or vehicle to the respective groups of mice via oral gavage at the specified dose and schedule (e.g., 5 mg/kg, once daily).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Efficacy Evaluation and Data Analysis
-
Endpoint Determination:
-
Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
-
-
Data Analysis:
-
Calculate the mean tumor volume and standard error for each group at each time point.
-
Determine the tumor growth inhibition (TGI) percentage using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.
-
Caption: Standard workflow for evaluating the efficacy of orally administered anticancer compounds in a xenograft model.
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The demonstrated in vivo efficacy of derivatives like the CDK7 inhibitor Compound 36 in challenging cancer models such as TNBC underscores their therapeutic potential. This guide provides a framework for understanding and evaluating the preclinical performance of this promising class of compounds.
Future research should focus on:
-
Exploring the efficacy of thieno[3,2-d]pyrimidine-7-carbaldehyde and its direct analogs in various xenograft models to establish a clearer structure-activity relationship in an in vivo context.
-
Investigating combination therapies where thienopyrimidine derivatives are paired with other anticancer agents to overcome resistance and enhance efficacy.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and improve the therapeutic index.
By adhering to rigorous and well-validated experimental protocols, the scientific community can continue to unlock the full potential of thieno[3,2-d]pyrimidine derivatives in the fight against cancer.
References
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. [Link]
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First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. [Link]
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Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. [Link]
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The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PubMed Central. [Link]
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Abstract 6650: Targeting the PI3K pathway with alpelisib in patient-derived xenografts: a multi-cancer type approach. AACR Journals. [Link]
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The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Frontiers in Oncology. [Link]
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Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models. PubMed. [Link]
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Erlotinib inhibits growth of a patient-derived chordoma xenograft. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Thieno[3,2-d]pyrimidine-7-carbaldehyde
Executive Directive: The Principle of Assumed Hazard
As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our personnel and the environment. Thieno[3,2-d]pyrimidine-7-carbaldehyde and its derivatives represent a class of heterocyclic compounds with significant, documented biological activity, including potential roles as kinase inhibitors and antiproliferative agents.[1][2][3][4] Due to this inherent bioactivity and the reactive nature of the aldehyde functional group, a rigorous and cautious approach to waste management is not just recommended—it is imperative.
This guide is structured to provide a clear, logical, and scientifically-grounded framework for the safe disposal of Thieno[3,2-d]pyrimidine-7-carbaldehyde. The core principle is to treat all waste streams containing this compound as hazardous chemical waste , precluding any disposal via standard laboratory drains or general refuse.[5][6]
Hazard Profile and Scientific Rationale
Understanding the "why" behind a protocol is the cornerstone of a self-validating safety system. The disposal procedures outlined are based on the compound's chemical structure and the known hazards of analogous compounds.
-
Thieno[3,2-d]pyrimidine Core: This fused heterocyclic system is a purine isostere, a structural motif frequently associated with biological activity.[1][3] Many derivatives have demonstrated potent effects on cellular pathways.[2][4] Therefore, we must assume the compound possesses toxicological properties that have not been fully investigated.[7]
-
Aromatic Aldehyde Group: The aldehyde functional group contributes to the compound's reactivity. Analogs with this functional group are known to be irritants. Aggregated GHS information for similar compounds, such as Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde, indicates they can cause skin irritation (H315), serious eye irritation (H319), may cause an allergic skin reaction (H317), and may cause respiratory irritation (H335).[8]
Personnel Protection and Engineering Controls
Prior to handling the compound in any form, including for disposal, the following controls must be in place:
-
Engineering Controls: All handling of Thieno[3,2-d]pyrimidine-7-carbaldehyde, whether in solid form or in solution, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][7][9] The facility should be equipped with an eyewash station and a safety shower.[7]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Eye Protection: Wear chemical splash goggles.[7]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[10]
-
Body Protection: A laboratory coat is required to protect skin and clothing.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is necessary.[7]
-
Step-by-Step Disposal Protocols
Disposal procedures must be segregated based on the nature and volume of the waste. Under no circumstances should this chemical or its containers be disposed of in sanitary sewers or general waste streams. [10]
Protocol 3.1: Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone).
-
Collect Rinsate: The initial solvent rinse must be collected and transferred into a designated "Non-Halogenated Organic Liquid Waste" container.[5]
-
Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.
-
Surface Decontamination: For work surfaces inside the fume hood, wipe down with a cloth dampened with a suitable solvent, followed by a soap and water wash. The contaminated cloth must be disposed of as solid hazardous waste.
Protocol 3.2: Disposal of Bulk and Contaminated Solid Waste
-
Waste Segregation: All waste containing Thieno[3,2-d]pyrimidine-7-carbaldehyde must be segregated as hazardous waste. This includes:
-
Expired or unused pure compound.
-
Contaminated PPE (gloves, weighing papers, etc.).
-
Spill cleanup materials.
-
Reaction residues.
-
-
Packaging:
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must clearly identify the contents, including "Thieno[3,2-d]pyrimidine-7-carbaldehyde" and any solvents present.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[7][11] The storage area should have secondary containment.[11]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical destruction facility.[10][11] The preferred method of destruction is controlled incineration with flue gas scrubbing to ensure complete breakdown of the aromatic and heterocyclic structures.[10]
Data and Procedural Summary
| Parameter | Guideline | Rationale & Citation |
| Assumed Hazard Class | Toxic, Irritant, Environmental Hazard | Based on the bioactive thienopyrimidine core and irritant aldehyde group.[1][7][8] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Prevents environmental contamination and ensures regulatory compliance.[6][10] |
| Prohibited Disposal | Drains, Sewer Systems, General Trash | The compound is not readily biodegradable and poses a risk to aquatic life and water systems.[5][10] |
| Required PPE | Chemical Goggles, Nitrile Gloves, Lab Coat | Protects against skin, eye, and respiratory irritation.[5][7][10] |
| Engineering Controls | Chemical Fume Hood | Minimizes inhalation of dust or vapors.[7][9] |
| Waste Container | Labeled, sealed, compatible container for non-halogenated organic waste. | Ensures safe containment and proper identification for the disposal contractor.[11] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste streams containing Thieno[3,2-d]pyrimidine-7-carbaldehyde.
Caption: Disposal Workflow for Thieno[3,2-d]pyrimidine-7-carbaldehyde
References
-
Thieno[3,2-d]pyrimidine-4-carbonitrile Safety Data Sheets(SDS) . LookChem. [Link]
-
Material Safety Data Sheet - (BTP-eC9)C9-Thieno[3,2-b]thiophene-C4C8Benzothiazole-Dichloro . American Dye Source, Inc. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . (2022-04-11). GAIACA. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances . (2025-03-04). HSC Chemistry. [Link]
-
Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde - PubChem . National Center for Biotechnology Information. [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines . (2013). Bioorganic & Medicinal Chemistry Letters. Published by Elsevier. [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules . (2024). Molecules. Published by MDPI. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents . (2023-03-02). Molecular Diversity. Published by Springer. [Link]
-
Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads . (2017). Molecules. Published by MDPI. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads | MDPI [mdpi.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. vumc.org [vumc.org]
- 7. derthon.com [derthon.com]
- 8. Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde | C8H4O2S2 | CID 361865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
